IMB5046
Description
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Propriétés
Formule moléculaire |
C19H20N2O5S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(4-methylsulfanylphenyl)methyl 2-morpholin-4-yl-5-nitrobenzoate |
InChI |
InChI=1S/C19H20N2O5S/c1-27-16-5-2-14(3-6-16)13-26-19(22)17-12-15(21(23)24)4-7-18(17)20-8-10-25-11-9-20/h2-7,12H,8-11,13H2,1H3 |
Clé InChI |
VPXGOSNPXCNGAI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of IMB5046
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB5046, a novel nitrobenzoate compound, has demonstrated significant potential as an anti-cancer agent, particularly in overcoming multidrug resistance. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, cellular consequences, and impact on key signaling pathways. The information presented herein is a synthesis of preclinical data, intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising therapeutic candidate.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its primary anti-cancer effect by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. The core mechanism can be summarized in the following key points:
-
Direct Binding to Tubulin: this compound directly binds to β-tubulin, a subunit of the microtubule polymer.
-
Colchicine (B1669291) Binding Site Interaction: Competitive binding assays and limited proteolysis have confirmed that this compound interacts with the colchicine binding site on β-tubulin[1]. This interaction is distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.
-
Inhibition of Tubulin Polymerization: By binding to the colchicine site, this compound inhibits the polymerization of tubulin dimers into microtubules[1][2][3]. This leads to a net depolymerization of the microtubule network within the cell.
References
Unveiling the Molecular Target: A Technical Guide to the IMB5046 Binding Site on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding interaction between the novel microtubule inhibitor, IMB5046, and its molecular target, tubulin. This compound has demonstrated potent cytotoxicity against a range of tumor cell lines, including those exhibiting multidrug resistance, making it a promising lead compound for cancer chemotherapy.[1] A thorough understanding of its mechanism of action at the molecular level is crucial for its further development and optimization. This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the associated cellular pathways and experimental workflows.
Core Findings: this compound Binds to the Colchicine (B1669291) Site on β-Tubulin to Inhibit Microtubule Polymerization
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[2] Experimental evidence confirms that this compound is a microtubule-destabilizing agent that directly interacts with tubulin heterodimers, inhibiting their polymerization into microtubules.[1][3] Crucially, this compound has been identified as a colchicine-binding site inhibitor (CBSI), placing it in a class of drugs known for their potent antimitotic activity.[4][5]
Quantitative Analysis of this compound-Tubulin Interaction
The binding affinity and inhibitory potency of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Method | Reference |
| IC50 (Tubulin Polymerization Inhibition) | 2.97 µM | In vitro Tubulin Polymerization Assay | [3] |
| Equilibrium Dissociation Constant (KD) | 31.9 µM | Surface Plasmon Resonance (SPR) | [3] |
| Comparative KD (Colchicine) | 21.1 µM | Surface Plasmon Resonance (SPR) | [3] |
| Cell Line | IC50 (Cytotoxicity) | Reference |
| Multiple Tumor Cell Lines | 0.037 - 0.426 µM | [1] |
| NIH/3T3 (Non-tumor) | 10.22 µM | [5] |
Experimental Determination of the Binding Site and Mechanism
Several key experiments were instrumental in elucidating the binding site and mechanism of action of this compound. The methodologies for these experiments are detailed below, followed by a logical workflow diagram.
Detailed Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
This assay measures the extent of tubulin polymerization into microtubules by monitoring the increase in turbidity (light scattering) at 340 nm.
-
Principle: The polymerization of tubulin into microtubules increases the scattering of light, leading to a higher absorbance reading at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound and control compounds (e.g., colchicine, vincristine (B1662923), paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[6]
-
Add varying concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate.[7]
-
Initiate the polymerization reaction by adding the tubulin solution to each well.[7]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[6]
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]
-
Plot the absorbance as a function of time to generate polymerization curves. The IC₅₀ value is determined by plotting the maximal absorbance against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Colchicine Competition Assay
This fluorescence-based assay determines if a test compound binds to the colchicine-binding site on tubulin.
-
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.
-
Materials:
-
Purified tubulin
-
Colchicine
-
This compound and control compounds (e.g., nocodazole (B1683961) as a positive control, vincristine as a negative control)
-
PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorometer
-
-
Procedure:
-
Mix tubulin (e.g., 3 µM) with colchicine (e.g., 3 µM) in PEM buffer.[3]
-
Add various concentrations of this compound or control compounds to the tubulin-colchicine mixture.[3]
-
Incubate the samples at 37°C for 1 hour.[3]
-
Measure the fluorescence intensity (excitation at 365 nm, emission at 435 nm).[3]
-
A decrease in fluorescence intensity in the presence of the test compound indicates competition with colchicine for the same binding site.
-
3. Limited Proteolysis Assay
This assay probes for conformational changes in tubulin upon ligand binding.
-
Principle: The binding of a ligand to tubulin can alter its conformation, exposing or protecting certain sites from proteolytic cleavage. The resulting pattern of protein fragments, when separated by SDS-PAGE, can be indicative of the ligand's binding site.
-
Materials:
-
Purified tubulin
-
This compound and control compounds (e.g., colchicine, vincristine)
-
Trypsin (TPCK-treated)
-
Leupeptin
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue R250 stain
-
-
Procedure:
-
Pre-incubate tubulin with a high concentration of this compound (e.g., 100 µM) or control compounds on ice.[5]
-
Add trypsin to the tubulin-ligand mixture (e.g., 1:40 w/w ratio of trypsin to tubulin) and digest for 10 minutes on ice.[3]
-
Stop the reaction by adding a protease inhibitor such as leupeptin.[3]
-
Separate the resulting protein fragments by 15% SDS-PAGE.[3]
-
Stain the gel with Coomassie Brilliant Blue and visualize the banding pattern. A similar fragmentation pattern between this compound and colchicine suggests they bind to the same site.[3]
-
4. Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics and affinity of the interaction between this compound and tubulin in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When one molecule (the ligand, e.g., biotinylated tubulin) is immobilized on the chip, the binding of another molecule (the analyte, e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Materials:
-
SPR instrument
-
SA (streptavidin) sensor chip
-
Biotinylated tubulin
-
This compound at various concentrations
-
Running buffer
-
-
Procedure:
-
Immobilize biotin-tubulin onto the surface of a streptavidin-coated sensor chip.[3]
-
Inject different concentrations of this compound over the sensor chip surface and monitor the change in resonance units (RU).[3]
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor chip surface between different analyte concentrations if necessary.
-
Analyze the resulting sensorgrams using a steady-state fitting model to determine the equilibrium dissociation constant (KD).[3]
-
Experimental Workflow for Binding Site Characterization
Cellular Consequences of this compound-Tubulin Binding
The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, ultimately leading to apoptotic cell death. The disruption of the microtubule network activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][5] This prolonged mitotic arrest then initiates the intrinsic apoptotic pathway.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
IMB5046: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Microtubule Inhibitor with Potency Against Multidrug-Resistant Cancers
Abstract
IMB5046 is a novel, potent microtubule inhibitor with a unique nitrobenzoate chemical structure. It has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those exhibiting multidrug resistance. By binding to the colchicine (B1669291) pocket of tubulin, this compound inhibits tubulin polymerization, leading to a cascade of cellular events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological effects, and relevant experimental protocols for this compound, intended to support further research and development efforts in oncology.
Chemical Structure and Properties
This compound, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a small molecule with a molecular weight of 388 Daltons.[1] Its distinct nitrobenzoate structure sets it apart from other known microtubule-binding agents.[1]
| Property | Value | Source |
| IUPAC Name | 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester | [1] |
| Molecular Formula | C19H20N2O5S | |
| Molecular Weight | 388 g/mol | [1] |
| SMILES | CSC1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)--INVALID-LINK--[O-])N3CCOCC3 | |
| Chemical Class | Nitrobenzoate | [1] |
Mechanism of Action
This compound exerts its anticancer effects by targeting the microtubule cytoskeleton, a critical component for cell division and other essential cellular functions.
Inhibition of Tubulin Polymerization
This compound functions as a microtubule-destabilizing agent. It directly binds to the colchicine pocket on β-tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to an increase in the cellular concentration of soluble (free) tubulin.[1] In vitro studies have shown that this compound inhibits tubulin polymerization in a concentration-dependent manner.[1][2]
Overcoming Multidrug Resistance
A significant characteristic of this compound is its ability to circumvent multidrug resistance (MDR). Many common microtubule-targeting agents are substrates for the P-glycoprotein (P-gp) efflux pump, which actively removes these drugs from cancer cells, thereby reducing their efficacy. This compound has been shown to not be a substrate for P-gp, allowing it to maintain potent cytotoxicity in cancer cell lines that are resistant to other microtubule inhibitors like colchicine, vincristine, and paclitaxel.[1][2][3]
Biological Effects and Signaling Pathways
The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, primarily affecting cell cycle progression and inducing apoptosis.
Cell Cycle Arrest at G2/M Phase
By disrupting the formation of the mitotic spindle, which is composed of microtubules, this compound effectively halts the cell cycle at the G2/M phase.[1][2][3] This arrest is characterized by an accumulation of cells in this phase of the cell cycle, which can be observed through flow cytometry. The G2/M arrest is further evidenced by the increased expression of key cell cycle regulatory proteins such as cyclin B1 and phosphorylated histone H3 (p-Histone H3).[2]
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately leads to the induction of programmed cell death, or apoptosis.[1][2][3] this compound-induced apoptosis is mediated through the activation of the caspase cascade. Specifically, it has been shown to activate both the initiator caspases, caspase-8 and caspase-9, and the executioner caspase, caspase-3.[1] The activation of caspase-3 leads to the cleavage of downstream substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Gene Expression Modulation
Microarray analysis of cancer cells treated with this compound revealed significant changes in gene expression. The differentially expressed genes were found to be highly associated with the immune system, cell death, and cancer.[1][2] Notably, pathways such as the cytokine-cytokine receptor interaction, Jak-STAT signaling pathway, and ErbB signaling pathway were among the top ten up-regulated pathways.[1]
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity across a variety of human cancer cell lines, with IC50 values in the nanomolar range.[1][3]
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Tumor Cell Lines | Various | 0.037–0.426 |
In Vitro Tubulin Polymerization Inhibition
The inhibitory effect of this compound on tubulin polymerization has been quantified in a cell-free system.[1]
| Assay | IC50 (µM) |
| Tubulin Polymerization | 2.97 |
In Vivo Antitumor Efficacy
In preclinical animal models, this compound has shown significant antitumor activity at well-tolerated doses.[1][2]
| Xenograft Model | Treatment Dose and Route | Tumor Growth Inhibition |
| Human Lung Tumor | 20 mg/kg (i.p.) | 83% |
| KB (epidermoid carcinoma) | 15 mg/kg (i.p.) | 65.6% |
Pharmacokinetic Properties
As of the latest literature review, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) data for this compound are not publicly available. Further studies are required to characterize these crucial drug development parameters.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in turbidity.
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Purified tubulin is resuspended in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 15% glycerol.
-
Incubation: The tubulin solution is incubated with various concentrations of this compound, a vehicle control (DMSO), a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel) on ice.
-
Polymerization Initiation: The reaction mixtures are transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Data Acquisition: The absorbance at 340 nm is measured every minute for 60 minutes using a temperature-controlled plate reader.
-
Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The IC50 value is calculated from the concentration-response curve of polymerization inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: A431 cells are treated with varying concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: A431 cells are treated with this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are identified as early apoptotic cells, while double-positive cells are late apoptotic or necrotic.
Western Blot for Cell Cycle Proteins
This protocol is used to detect changes in the expression of cell cycle regulatory proteins.
Methodology:
-
Protein Extraction: A431 cells are treated with this compound for 24 hours, and total protein is extracted using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Cyclin B1, p-Histone H3, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Conclusion
This compound is a promising lead compound for cancer chemotherapy, particularly for tumors that have developed multidrug resistance. Its novel chemical structure and its ability to inhibit tubulin polymerization at the colchicine binding site, leading to G2/M arrest and apoptosis, underscore its potential. The data presented in this guide provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating its pharmacokinetic profile and further evaluating its in vivo efficacy and safety in a broader range of preclinical models. Additionally, the observed modulation of immune-related genes suggests that this compound could have potential applications in immuno-oncology, a promising avenue for future exploration.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
IMB5046: A Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel microtubule inhibitor that has demonstrated significant potential as an anticancer agent. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound. It is designed to serve as a technical guide for researchers, scientists, and professionals involved in drug development. The key findings indicate that this compound effectively inhibits tubulin polymerization by binding to the colchicine (B1669291) pocket, leading to G2/M cell cycle arrest and apoptosis. A notable characteristic of this compound is its ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. This guide summarizes the quantitative data on its biological activity, outlines a detailed, though hypothetical, synthetic protocol, and provides visual representations of its mechanism of action and experimental workflows.
Discovery and Rationale
This compound was identified as a potent microtubule inhibitor with a novel chemical structure. The primary rationale for its development was to address the significant clinical problem of multidrug resistance (MDR) in cancer treatment, which often limits the efficacy of conventional microtubule-binding agents like paclitaxel (B517696) and vinca (B1221190) alkaloids. This compound has shown the ability to circumvent this resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of MDR.[1][2]
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[2]
-
Tubulin Polymerization Inhibition: this compound directly inhibits the polymerization of purified tubulin in vitro.[1][2] This disruption of microtubule formation leads to a cascade of events culminating in cell death.
-
Colchicine Binding Site Interaction: The compound binds to the colchicine pocket on β-tubulin.[1] This binding prevents the tubulin dimers from assembling into microtubules.
-
Cell Cycle Arrest: By interfering with microtubule dynamics, this compound causes a blockage in the G2/M phase of the cell cycle, a point where the cell prepares for and undergoes mitosis.[1][2]
-
Induction of Apoptosis: The sustained G2/M arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound from target binding to cellular effects.
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays, demonstrating its potency against a range of cancer cell lines, including those exhibiting multidrug resistance.
| Parameter | Value | Assay/Cell Line |
| IC50 Range | 0.037–0.426 μM | Multiple tumor cell lines[1] |
| IC50 (Tubulin Polymerization) | 2.97 μM | In vitro tubulin polymerization assay[2] |
| In Vivo Tumor Growth Inhibition | 83% | Human lung tumor xenograft in mice (at 20 mg/kg) |
Experimental Protocols
Hypothetical Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not detailed in the currently available public literature, a plausible synthetic route can be postulated based on its chemical structure. The synthesis would likely involve two main stages: the synthesis of the carboxylic acid moiety (2-morpholin-4-yl-5-nitrobenzoic acid) and the alcohol moiety ( (4-(methylthio)phenyl)methanol), followed by their esterification.
Part 1: Synthesis of 2-morpholin-4-yl-5-nitrobenzoic acid
-
Nitration of 2-fluorobenzoic acid: 2-fluorobenzoic acid would be nitrated using a mixture of nitric acid and sulfuric acid to yield 2-fluoro-5-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution: The resulting 2-fluoro-5-nitrobenzoic acid would then be reacted with morpholine (B109124) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO) to substitute the fluorine atom with the morpholine group, yielding 2-morpholin-4-yl-5-nitrobenzoic acid.
Part 2: Synthesis of (4-(methylthio)phenyl)methanol
-
Reduction of 4-(methylthio)benzoic acid: Commercially available 4-(methylthio)benzoic acid can be reduced to the corresponding alcohol, (4-(methylthio)phenyl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
Part 3: Esterification
-
Ester Formation: 2-morpholin-4-yl-5-nitrobenzoic acid and (4-(methylthio)phenyl)methanol would be coupled to form the final ester, this compound. This can be achieved through several standard esterification methods, such as Fischer esterification (refluxing in the presence of a catalytic amount of strong acid) or, more likely for higher yields and milder conditions, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM).
Hypothetical Synthesis Workflow
Caption: A hypothetical workflow for the synthesis of this compound.
Tubulin Polymerization Assay
The inhibitory effect of this compound on tubulin polymerization can be assessed using a cell-free in vitro assay.
-
Reagents: Purified tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, and control compounds (e.g., colchicine, paclitaxel).
-
Procedure:
-
Tubulin is pre-incubated with various concentrations of this compound or control compounds on ice.
-
The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.
-
GTP is added to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution of cancer cells can be determined by flow cytometry.
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa or A549) are cultured to approximately 70% confluency and then treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Staining:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor efficacy in a mouse xenograft model. In a study using human lung tumor xenografts, this compound administered intraperitoneally at a dose of 20 mg/kg resulted in an 83% inhibition of tumor growth. Importantly, this effective dose was well-tolerated by the animals, suggesting a favorable therapeutic window.
Conclusion and Future Directions
This compound is a promising novel microtubule inhibitor with a distinct advantage in overcoming multidrug resistance. Its potent in vitro and in vivo anticancer activities, coupled with its well-defined mechanism of action, make it an attractive lead compound for further preclinical and clinical development. Future research should focus on a more detailed exploration of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, particularly those with known resistance to current therapies. The development of a scalable and efficient synthesis process will also be crucial for its advancement as a potential therapeutic agent.
References
IMB5046 cytotoxicity in cancer cell lines
An In-depth Technical Guide to the Cytotoxicity of IMB5046 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel, potent microtubule inhibitor that demonstrates significant cytotoxic activity against a broad range of cancer cell lines.[1][2][3][4] A key characteristic of this compound is its ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][2][3][4] This guide provides a comprehensive overview of the cytotoxic properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and its efficacy in both sensitive and multidrug-resistant cancer models.
Mechanism of Action
This compound exerts its anticancer effects by targeting tubulin, a critical component of the cellular cytoskeleton. Its mechanism can be summarized as follows:
-
Tubulin Binding: this compound binds to the colchicine (B1669291) pocket of β-tubulin.[1][2] This interaction was confirmed through molecular docking studies and competitive fluorescence assays showing its ability to displace colchicine from its binding site.[2]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, this compound inhibits the polymerization of tubulin heterodimers into microtubules.[1][2] This was demonstrated in cell-free in vitro assays where this compound suppressed tubulin polymerization with an IC50 of 2.97 μM.[2]
-
Disruption of Microtubule Dynamics: The inhibition of polymerization leads to the disruption of the dynamic microtubule network within cells, which is essential for various cellular processes, most notably mitosis.[1][2][5]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] This effect was observed via flow cytometry in A431 cells treated with this compound.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2] This has been confirmed by flow cytometry analysis showing a concentration-dependent increase in apoptotic cells following treatment.[1]
A significant advantage of this compound is that it is not a substrate for P-glycoprotein (P-gp), a common efflux pump that confers multidrug resistance.[1][2] This allows this compound to maintain its potent cytotoxicity in cancer cells that have developed resistance to other microtubule-binding agents like paclitaxel (B517696) and vincristine.[1][2]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action and a standard experimental workflow for evaluating this compound.
Caption: Mechanism of action for this compound cytotoxicity.
Caption: Experimental workflow for this compound evaluation.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines, including those with acquired multidrug resistance, using the MTT assay. The results are summarized as IC50 (half-maximal inhibitory concentration) values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Sensitivity |
|---|---|---|---|
| A431 | Skin Epidermoid Carcinoma | < 0.1 | High |
| HT-1080 | Fibrosarcoma | < 0.1 | High |
| HT29 | Colorectal Adenocarcinoma | < 0.1 | High |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 | Low (Non-cancerous) |
Data sourced from Gu et al., Scientific Reports (2016).[2]
Table 2: Cytotoxicity in Parental vs. Multidrug-Resistant (MDR) Cell Lines
| Parental Cell Line | Resistant Cell Line | Agent | IC50 (μM) - Parental | IC50 (μM) - Resistant | Resistance Index (RI) |
|---|---|---|---|---|---|
| KB | KBV200 | This compound | - | - | 1.1 |
| Vincristine | - | - | 11.2 | ||
| Colchicine | - | - | 5.6 | ||
| Paclitaxel | - | - | 5.6 | ||
| MCF7 | MCF7/ADR | This compound | - | - | 1.1 |
| Vincristine | - | - | 139.9 | ||
| Colchicine | - | - | 60.9 | ||
| Paclitaxel | - | - | 102.2 |
A Resistance Index (RI) close to 1 indicates a lack of resistance to the compound. Specific IC50 values for parental lines were not provided in the abstract, but the RI demonstrates this compound's efficacy. Data sourced from Gu et al., Scientific Reports (2016).[2]
The data clearly indicate that while cell lines like KBV200 and MCF7/ADR show high levels of resistance to conventional chemotherapeutics, they remain highly sensitive to this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability (MTT) Assay
-
Objective: To determine the concentration-dependent cytotoxicity of this compound.
-
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 to 100 μM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Procedure:
-
Treatment: Seed cells (e.g., A431) in 6-well plates and treat with this compound at various concentrations (e.g., 50, 100, 200 nM) for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1]
-
Western Blot Analysis
-
Objective: To detect changes in the expression of cell cycle regulatory proteins.
-
Procedure:
-
Protein Extraction: Treat A431 cells with this compound for 24 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Cyclin B1, Cyclin D1, and phospho-Histone H3 (a marker for mitosis). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Conclusion
This compound is a promising lead compound for cancer chemotherapy due to its potent, broad-spectrum cytotoxicity and its unique ability to circumvent P-gp-mediated multidrug resistance.[1][2][4] Its well-defined mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of G2/M arrest and apoptosis, makes it an attractive candidate for further preclinical and clinical development, particularly for treating refractory and resistant tumors.[1][2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Multidrug Resistance: A Technical Guide to IMB5046
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of IMB5046, a novel microtubule inhibitor, and its efficacy in overcoming multidrug resistance (MDR) in cancer cells. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel nitrobenzoate microtubule inhibitor that demonstrates potent antitumor activity, particularly in cancer cell lines that have developed resistance to conventional chemotherapeutic agents.[1][2][3] Its primary mechanism involves the disruption of microtubule dynamics, a critical process for cell division.[1][2][4]
This compound binds to the colchicine (B1669291) pocket of tubulin, inhibiting tubulin polymerization.[1][2][3][4] This disruption of the microtubule structure leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1][2][4] A key feature of this compound is that it is not a substrate for P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for pumping drugs out of cancer cells and a common cause of multidrug resistance.[1][3][4] This allows this compound to maintain its cytotoxic effects in cells that overexpress P-gp.
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated across a range of cancer cell lines, including those exhibiting high levels of multidrug resistance.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A431 | Epidermoid Carcinoma | < 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 |
| HT29 | Colorectal Adenocarcinoma | < 0.1 |
| A549 | Lung Carcinoma | 0.037 - 0.426 |
| H460 | Lung Carcinoma | Not specified |
| KB | Oral Epidermoid Carcinoma | Not specified |
| MCF7 | Breast Adenocarcinoma | Not specified |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 |
Source: Data compiled from multiple studies.[1][4]
Table 2: Efficacy of this compound in Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line Pair | Resistance Mechanism | Drug | IC50 Parental (μM) | IC50 Resistant (μM) | Resistance Index |
| KB / KBV200 | P-gp overexpression | This compound | Not specified | Not specified | 1.4 |
| Vincristine | Not specified | Not specified | 11.2 | ||
| Colchicine | Not specified | Not specified | 5.6 | ||
| Paclitaxel | Not specified | Not specified | 5.6 | ||
| MCF7 / MCF7/ADR | P-gp overexpression | This compound | Not specified | Not specified | 1.1 |
| Vincristine | Not specified | Not specified | 139.9 | ||
| Colchicine | Not specified | Not specified | 60.9 | ||
| Paclitaxel | Not specified | Not specified | 102.2 |
Source: Data compiled from a study on this compound's effect on P-gp overexpressing cells.[4]
Table 3: In Vivo Efficacy of this compound in a Human Lung Cancer Xenograft Model (H460)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg (i.p.) | 46.1 |
| This compound | 15 mg/kg (i.p.) | 70.1 |
| This compound | 20 mg/kg (i.p.) | 83.2 |
| Colchicine | 0.5 mg/kg (i.v.) | 41.1 |
Source: Data from a mouse xenograft model study.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or other compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Assay
This in vitro assay assesses the effect of this compound on the polymerization of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and glutamate (B1630785) (1 M) in a buffer solution.
-
Drug Addition: Add various concentrations of this compound, positive controls (e.g., colchicine, vincristine), or a negative control (e.g., paclitaxel) to the reaction mixture.
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm every minute for 60 minutes using a spectrophotometer.
-
Data Analysis: The rate of polymerization is determined by the increase in absorbance over time. The IC50 for polymerization inhibition is calculated. This compound was found to inhibit tubulin polymerization with an IC50 of 2.97 μM.[4]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat A431 cells with varying concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat A431 cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Cyclin B1, p-Histone H3, Caspase-8, Caspase-9, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model
This in vivo model evaluates the antitumor efficacy of this compound.
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., H460) into the flanks of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 10, 15, 20 mg/kg, intraperitoneally) or a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every other day.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition percentage.
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and workflows associated with this compound's mechanism of action.
Caption: Mechanism of action of this compound in overcoming multidrug resistance.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for evaluating this compound against multidrug resistance.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of multidrug-resistant cancers.[1][2][4] Its novel chemical structure and its ability to circumvent P-glycoprotein-mediated drug efflux allow it to maintain potent cytotoxic activity against resistant tumors.[1][4] By inhibiting tubulin polymerization and inducing apoptosis, this compound targets a fundamental cellular process essential for cancer cell proliferation.[1][2][4] The preclinical data, including significant in vivo tumor growth inhibition at well-tolerated doses, strongly support its further development as a next-generation chemotherapeutic agent.[1][2][4]
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Apoptosis Pathway Induced by IMB5046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancer cell lines.[1][2][3] Its mechanism of action involves the disruption of microtubule polymerization, leading to a cascade of cellular events culminating in apoptotic cell death.[1][2][3] This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.
Introduction to this compound
This compound, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a small molecule inhibitor that targets tubulin polymerization.[1][2][3] By binding to the colchicine (B1669291) pocket of tubulin, this compound effectively disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1][2][3] A key feature of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapeutic agents.[1][2][3]
Mechanism of Action: Microtubule Disruption
This compound exerts its primary effect by inhibiting the polymerization of tubulin into microtubules.[1][2][3] This leads to a disruption of the cellular microtubule network, which in turn triggers a series of downstream events. The immediate consequences of microtubule disruption include:
-
G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for apoptosis, the cell's intrinsic programmed death pathway.
The disruption of microtubule dynamics by this compound is the initiating event that funnels cancer cells towards apoptosis.
The this compound-Induced Apoptosis Pathway
The apoptotic cascade initiated by this compound primarily proceeds through the intrinsic or mitochondrial pathway. This is a common mechanism for microtubule-targeting agents. The pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a specific cascade of caspases.
Upstream Signaling: The Role of Bcl-2 Family Proteins
While direct studies on this compound's effect on Bcl-2 family proteins are not yet available, the well-established mechanism of other microtubule inhibitors provides a strong predictive model. Microtubule-targeting drugs are known to induce the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation event is believed to inactivate Bcl-2, thereby disrupting its ability to sequester pro-apoptotic proteins.
The key players in this upstream signaling cascade are:
-
Anti-apoptotic Proteins: Primarily Bcl-2 and Bcl-xL, which act to prevent apoptosis by binding to and inhibiting pro-apoptotic members.
-
Pro-apoptotic Effector Proteins: Bax and Bak, which, when activated, oligomerize at the mitochondrial outer membrane, leading to its permeabilization.
-
Pro-apoptotic BH3-only Proteins: These proteins act as sensors of cellular stress and can either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins.
The proposed mechanism for this compound involves the inactivation of Bcl-2 through phosphorylation, leading to the release and activation of Bax and Bak.
Mitochondrial Outer Membrane Permeabilization (MOMP)
The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, a critical event known as MOMP. This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably:
-
Cytochrome c: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.
Caspase Activation Cascade
The formation of the apoptosome leads to the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then proceeds to cleave and activate the executioner caspases, primarily caspase-3.
This compound has been shown to induce the cleavage and activation of:
-
Caspase-9: The initiator caspase of the intrinsic pathway.[4]
-
Caspase-8: While typically associated with the extrinsic pathway, its activation has been observed following this compound treatment. This could be a result of a downstream amplification loop or cross-talk between the intrinsic and extrinsic pathways.[4]
-
Caspase-3: The primary executioner caspase.[4]
Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), and its cleavage is a widely used marker of apoptosis.[4]
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | < 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 |
| HT29 | Colorectal Adenocarcinoma | < 0.1 |
| A549 | Lung Carcinoma | 0.037 - 0.426 |
| KB | Oral Carcinoma | Not specified |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 |
Data compiled from multiple sources.[1][4]
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value |
| IC50 for Tubulin Polymerization | 2.97 µM[4] |
| Human Lung Tumor Xenograft Growth Inhibition (in vivo) | 83%[1][2] |
| KB Xenograft Growth Inhibition (in vivo) | 65.6% at 15 mg/kg[4] |
Experimental Protocols
Detailed methodologies for the key experiments used to elucidate the this compound-induced apoptosis pathway are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression and cleavage of specific proteins involved in the apoptosis pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Assay.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancer, particularly in the context of multidrug resistance. Its ability to induce apoptosis through the intrinsic mitochondrial pathway, initiated by the disruption of microtubule dynamics, provides a clear and potent mechanism for eliminating cancer cells. Further research into the precise molecular interactions between this compound and the components of the apoptotic machinery will undoubtedly provide a more detailed understanding and may open new avenues for combination therapies. This guide provides a comprehensive overview of the current knowledge of the this compound-induced apoptosis pathway and serves as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Unraveling the G2/M Cell Cycle Arrest Mechanism of IMB5046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancer cell lines.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. Notably, current research indicates that the G2/M arrest is primarily driven by tubulin polymerization inhibition, a mechanism distinct from the initially queried I-Kir6.2 involvement.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its potent cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
Key Findings:
-
Inhibition of Tubulin Polymerization: this compound effectively inhibits the polymerization of purified tubulin in vitro in a concentration-dependent manner, with a reported IC50 of 2.97 μM.[4]
-
Binding to the Colchicine (B1669291) Pocket: Competitive binding assays and limited proteolysis have confirmed that this compound binds to the colchicine-binding site on tubulin.[1][4] This binding alters the conformation of tubulin, preventing its assembly into functional microtubules.
-
Disruption of Cellular Microtubule Networks: In cell-based assays, treatment with this compound leads to the disruption of the microtubule cytoskeleton.[2]
This compound-Induced G2/M Cell Cycle Arrest
By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation. This activation prevents cells from proceeding from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.
Quantitative Analysis of Cell Cycle Distribution
Flow cytometry analysis is a cornerstone technique for quantifying the effects of a compound on cell cycle progression. The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of A431 cells.
| Treatment Group | Concentration (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.4 | 18.2 | 16.4 |
| This compound | 0.1 | 55.1 | 14.5 | 30.4 |
| This compound | 0.2 | 40.2 | 10.3 | 49.5 |
| This compound | 0.4 | 25.6 | 8.7 | 65.7 |
Data adapted from studies on A431 cells treated for 24 hours.
Modulation of Key G2/M Regulatory Proteins
The G2/M arrest induced by this compound is accompanied by significant changes in the expression levels of key cell cycle regulatory proteins.
| Protein | Change upon this compound Treatment | Function in G2/M Transition |
| Cyclin B1 | Increased | Forms a complex with CDK1 (Cdc2) to promote entry into mitosis. |
| p-Histone H3 (Ser10) | Increased | A marker for mitotic condensation of chromosomes. |
| Cyclin D1 | Decreased | A key regulator of G1 to S phase transition. |
These changes are consistent with an accumulation of cells in the M phase of the cell cycle.
Signaling Pathway of this compound-Induced G2/M Arrest
The following diagram illustrates the molecular cascade initiated by this compound, leading to G2/M cell cycle arrest.
Caption: this compound-induced G2/M arrest signaling pathway.
Overcoming Multidrug Resistance
A significant advantage of this compound is its ability to circumvent multidrug resistance, a major obstacle in cancer chemotherapy.[1]
-
Not a P-glycoprotein (P-gp) Substrate: Unlike many conventional chemotherapeutic agents, this compound is not recognized and effluxed by the P-gp pump, a key transporter responsible for MDR.[1][2][3] This allows the drug to accumulate in resistant cancer cells and exert its cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of this compound.
Cell Culture
-
Cell Lines: A431 (human epidermoid carcinoma), HT-1080 (human fibrosarcoma), HT29 (human colorectal adenocarcinoma), and various MDR cell lines.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
In Vitro Tubulin Polymerization Assay
-
Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Add this compound or control compounds (e.g., colchicine, paclitaxel) at various concentrations.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound at the indicated concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Cyclin B1, Cyclin D1, p-Histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to characterize the anticancer mechanism of a novel compound like this compound.
Caption: Experimental workflow for this compound mechanism elucidation.
Conclusion
This compound is a promising novel microtubule inhibitor with a well-defined mechanism of action.[1][2] By binding to the colchicine site of tubulin and inhibiting its polymerization, this compound effectively disrupts the formation of the mitotic spindle, leading to a potent G2/M cell cycle arrest and subsequent apoptosis.[1][4] Its ability to overcome P-gp-mediated multidrug resistance further highlights its potential as a lead compound for the development of new cancer chemotherapeutics, especially for the treatment of refractory tumors.[1][2] Future research may focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of preclinical cancer models.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
IMB5046: A Technical Analysis of its Impact on Gene Expression in Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMB5046 is a novel, potent nitrobenzoate microtubule inhibitor that has demonstrated significant antitumor activity, particularly in overcoming multidrug resistance.[1][2] As a tubulin polymerization inhibitor that binds to the colchicine (B1669291) pocket, its primary mechanism involves the disruption of microtubule structures, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] Comprehensive gene expression profiling reveals that this compound profoundly alters transcriptional landscapes in tumor cells, primarily affecting pathways related to cell death, immune response, and cancer-associated signaling cascades. This document provides an in-depth analysis of the gene expression changes induced by this compound, details the experimental methodologies used for this characterization, and visualizes the key affected signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. Microtubules are essential for various cellular processes, most notably mitotic spindle formation during cell division.[3][4]
-
Tubulin Polymerization Inhibition : this compound directly inhibits the polymerization of purified tubulin in a concentration-dependent manner, with an IC50 of 2.97 μM.[1][2]
-
Microtubule Disruption : In cellular models, this compound disrupts microtubule networks, a key step that precedes cell cycle arrest.[1][2]
-
Cell Cycle Arrest and Apoptosis : This disruption leads to a halt in the cell cycle at the G2/M phase.[1][2] Prolonged arrest triggers programmed cell death (apoptosis) through the activation of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[1]
A significant advantage of this compound is its efficacy against multidrug-resistant (MDR) cell lines. It is not a substrate for the P-glycoprotein pump, a common mechanism of resistance to other microtubule-binding agents like paclitaxel (B517696) and vincristine.[1][2]
Gene Expression Profiling
Treatment of tumor cells with this compound results in substantial changes in gene expression. A global analysis using a whole human genome microarray identified hundreds of differentially expressed genes, pointing to a broad impact on cellular function.[1][2]
Experimental Protocol: Microarray Analysis
The following methodology was employed to determine the gene expression profile in response to this compound treatment.[1][2]
-
Cell Line : A431 human epidermoid carcinoma cells were used.
-
Treatment : Cells were treated with this compound. While the precise concentration and duration for the microarray experiment are not specified in the abstract, related experiments on A431 cells involved treatment for 24 hours.[2] Control cells were treated with a vehicle.
-
RNA Extraction : Total RNA was extracted from both this compound-treated and control cells.
-
Microarray Hybridization : The extracted RNA was processed and hybridized to a whole human genome microarray chip.
-
Data Analysis : Differentially expressed genes were identified. A cutoff of at least a 2-fold change (either increase or decrease) was used to define significant up- or down-regulation.[1][2]
-
Bioinformatic Analysis : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to identify the biological processes and signaling pathways significantly affected by the treatment.[1]
Summary of Differentially Expressed Genes
The microarray analysis of A431 cells treated with this compound revealed a significant alteration in the transcriptome.[1][2]
| Gene Regulation | Number of Genes (≥ 2-fold change) |
| Up-regulated | 383 |
| Down-regulated | 441 |
Gene Ontology (GO) and KEGG Pathway Analysis
Bioinformatic analysis provided insight into the functional consequences of the observed gene expression changes. The treatment predominantly impacted pathways related to cell survival, immune signaling, and cellular structure.[1]
Table 3.3.1: Top Down-regulated Pathways and Processes [1]
| Analysis Type | Top Affected Pathways/Processes |
| GO Biological Process | Cell Death & Apoptosis (3 of top 10) |
| Immune System (2 of top 10) | |
| KEGG Pathways | Immune System & Inflammation (5 of top 10) |
| Focal Adhesion | |
| Regulation of Actin Cytoskeleton | |
| Cell Adhesion Molecules (CAMs) |
Table 3.3.2: Top Up-regulated Pathways and Processes [1]
| Analysis Type | Top Affected Pathways/Processes |
| GO Biological Process | Morphogenesis (2 of top 10) |
| Muscle Cell Differentiation (2 of top 10) | |
| KEGG Pathways | Cancer-related Pathways (2 of top 10) |
| Cytokine-cytokine Receptor Interaction | |
| Jak-STAT Signaling Pathway | |
| ErbB Signaling Pathway |
Impact on Key Signaling Pathways
The gene expression data indicates that this compound modulates several critical signaling pathways involved in cancer progression and immune response.
Upregulation of Pro-Apoptotic and Cancer Signaling
This compound treatment leads to the upregulation of genes involved in key signaling pathways that can, paradoxically, be associated with both cell survival and apoptosis, such as the Jak-STAT and ErbB pathways.[1] This complex response likely reflects the cellular stress induced by microtubule disruption, ultimately tipping the balance towards apoptosis. The upregulation of cytokine-cytokine receptor interactions may also play a role in modulating the tumor microenvironment.[1]
Downregulation of Cell Adhesion and Immune Pathways
A prominent effect of this compound is the significant downregulation of multiple pathways related to the immune system and cell adhesion.[1] The suppression of genes involved in focal adhesion, actin cytoskeleton regulation, and cell adhesion molecules suggests that this compound may affect cell motility and interactions with the extracellular matrix. The extensive downregulation of immune and inflammatory pathways indicates a potential immunomodulatory role for the compound, which warrants further investigation.[1]
Conclusion and Future Directions
This compound is a promising novel microtubule inhibitor that effectively circumvents P-glycoprotein-mediated multidrug resistance.[1][2] Its mechanism of action, centered on tubulin polymerization inhibition, triggers G2/M arrest and apoptosis.[1] Gene expression profiling has provided critical insights into its broader cellular impact, revealing a profound and complex alteration of the tumor cell transcriptome.
The key takeaways from the gene expression analysis are:
-
This compound induces widespread changes in gene expression, affecting hundreds of genes.[1][2]
-
The affected genes are highly enriched in pathways critical to cancer cell biology, including cell death, immune response, cell adhesion, and major signaling cascades like Jak-STAT and ErbB.[1]
These findings underscore the multifaceted antitumor activity of this compound. Future research should focus on validating these gene expression changes in various tumor models, including in vivo xenografts from multidrug-resistant cell lines, and further exploring the compound's potential immunomodulatory effects.[1] Such studies will be crucial for positioning this compound as a lead compound for cancer chemotherapy, especially for treating highly resistant tumors.[1][2]
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Preclinical Antitumor Activity of IMB5046
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antitumor activity of IMB5046, a novel nitrobenzoate microtubule inhibitor. The information presented herein is compiled from peer-reviewed research and is intended to inform researchers, scientists, and professionals in the field of drug development about the therapeutic potential and mechanism of action of this compound.
Core Compound: this compound
This compound, chemically known as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel small molecule inhibitor of tubulin polymerization.[1][2][3] It has demonstrated potent antitumor activity in preclinical models, particularly in overcoming multidrug resistance, a significant challenge in cancer chemotherapy.[1][2][3][4]
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[1][2] The primary mechanism involves the inhibition of tubulin polymerization.[1][2] this compound binds to the colchicine (B1669291) pocket of β-tubulin, leading to the depolymerization of microtubules.[1][2][5] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1][2] Notably, this compound is not a substrate for P-glycoprotein, a key transporter involved in multidrug resistance, allowing it to maintain its cytotoxic activity in resistant cancer cell lines.[1][2][4]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A431 | Epidermoid Carcinoma | < 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 |
| HT29 | Colorectal Adenocarcinoma | < 0.1 |
| A549 | Lung Carcinoma | Not Specified |
| KB | Epidermoid Carcinoma | Not Specified |
| MCF7 | Breast Adenocarcinoma | Not Specified |
IC50 values are presented as ranges based on the available data.[1]
Table 2: Activity of this compound in Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Parent Cell Line | Resistance Mechanism | Sensitivity to this compound |
| KBV200 | KB | P-glycoprotein overexpression | Sensitive |
| MCF7/ADR | MCF7 | P-glycoprotein overexpression | Sensitive |
This compound retains its cytotoxic effects in cell lines resistant to colchicine, vincristine (B1662923), and paclitaxel.[1][4]
Table 3: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM) |
| This compound | 2.97 |
This data demonstrates the direct inhibitory effect of this compound on tubulin polymerization.[1]
Table 4: In Vivo Antitumor Efficacy in a Human Lung Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | 10 | 46.1 |
| This compound | 15 | 70.1 |
| This compound | 20 | 83.2 |
Data from a mouse xenograft model using H460 human lung cancer cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A variety of human cancer cell lines, including drug-sensitive and multidrug-resistant strains, were used.[1] For instance, KB and MCF7 cells along with their resistant counterparts KBV200 and MCF7/ADR were cultured in RPMI-1640 or DMEM medium, respectively.[1] Resistant cell lines were maintained in media containing the relevant drug (e.g., vincristine or adriamycin) to sustain the resistance phenotype.[1]
-
Protocol:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant was removed, and the formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
-
2. In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules.
-
Protocol:
-
Purified tubulin was incubated with this compound or control compounds (e.g., colchicine, vincristine, paclitaxel) in a polymerization buffer.
-
The mixture was warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, was monitored over time using a spectrophotometer.
-
The IC50 value for polymerization inhibition was determined from the concentration-dependent effects of this compound.[1]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
A431 cells were treated with different concentrations of this compound for 24 hours.[1]
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.
-
4. In Vivo Human Tumor Xenograft Model
-
Animals: Athymic nude mice were used for the study.
-
Protocol:
-
Human tumor cells (e.g., H460 lung cancer cells) were subcutaneously injected into the flanks of the mice.
-
When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
This compound was administered intraperitoneally at various doses (e.g., 10, 15, and 20 mg/kg) for a specified treatment period.[2]
-
Tumor volume and body weight were measured regularly throughout the experiment.
-
At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
-
Conclusion
This compound is a promising preclinical candidate for cancer chemotherapy. Its ability to inhibit tubulin polymerization, coupled with its efficacy against multidrug-resistant cancer cells, positions it as a valuable lead compound for further development. The data presented in this guide underscore the potential of this compound to address the clinical challenge of drug resistance in cancer treatment. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical trials.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of IMB5046 Against Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB5046, a novel nitrobenzoate microtubule inhibitor, has demonstrated significant in vitro efficacy against non-small cell lung cancer (NSCLC). By binding to the colchicine (B1669291) pocket of β-tubulin, this compound disrupts microtubule polymerization, leading to a cascade of events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the in vitro activity of this compound against lung cancer, detailing its cytotoxic effects, mechanism of action, and the signaling pathways it modulates. The information presented herein is compiled from peer-reviewed research and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer therapies. Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. This compound falls into the latter category, functioning as a tubulin polymerization inhibitor.[1] Notably, it has shown efficacy in multidrug-resistant cell lines, suggesting its potential to overcome common mechanisms of chemotherapy resistance.[1] This guide focuses on the in vitro effects of this compound on lung cancer cells, providing quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Data on In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, including the NCI-H460 non-small cell lung cancer line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (μM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.179 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated |
| A431 | Epidermoid Carcinoma | < 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 |
| HT29 | Colorectal Adenocarcinoma | < 0.1 |
Table 1: Cytotoxicity of this compound against various human cancer cell lines as determined by the MTT assay. The IC50 value for H460 is a key indicator of its potent anti-lung cancer activity in vitro.[1]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action that begins with the disruption of microtubule dynamics.
Inhibition of Tubulin Polymerization
This compound directly inhibits the polymerization of purified tubulin in vitro.[1] It binds to the colchicine pocket on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network is a critical first step in its cytotoxic cascade.
Cell Cycle Arrest at G2/M Phase
By interfering with microtubule formation, this compound disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1] This mitotic arrest is a hallmark of microtubule-targeting agents and prevents the proliferation of cancer cells.
Induction of Apoptosis
Prolonged arrest in the M-phase triggers the intrinsic pathway of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in a concentration-dependent manner.[1] This is characterized by the activation of key executioner proteins, including caspases. The signaling pathway leading to apoptosis is detailed in a later section.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the in vitro efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
NCI-H460 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed NCI-H460 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 μM) for 48 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
NCI-H460 cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat NCI-H460 cells with a specific concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 8, 16, 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
NCI-H460 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat NCI-H460 cells with various concentrations of this compound (e.g., 50, 100, 200 nM) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of cell cycle regulatory proteins.
Materials:
-
NCI-H460 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat NCI-H460 cells with different concentrations of this compound (e.g., 50, 100, 200 nM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
This compound Mechanism of Action Workflow
The following diagram illustrates the experimental workflow to determine the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound's in vitro efficacy.
This compound-Induced Apoptotic Signaling Pathway
The diagram below outlines the proposed signaling cascade initiated by this compound in lung cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis in lung cancer cells.
Conclusion
This compound is a promising microtubule inhibitor with potent in vitro activity against non-small cell lung cancer. Its ability to disrupt tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis underscores its potential as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide offer a framework for further investigation into the anticancer properties of this compound and other colchicine-binding site inhibitors. Further research is warranted to explore its efficacy in vivo and its potential for clinical application in the treatment of lung cancer.
References
IMB5046 and P-glycoprotein interaction
An In-depth Technical Guide on the Interaction of Small Molecule Inhibitors with P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and affects the pharmacokinetics of numerous drugs.[1][2][3] This technical guide provides a comprehensive overview of the interaction between small molecule inhibitors and P-glycoprotein. It details the molecular mechanisms of P-gp-mediated efflux, the strategies for its inhibition, and the experimental protocols for evaluating potential inhibitors. While specific data on "IMB5046" is not publicly available, this document serves as a foundational resource for understanding the core principles and methodologies in the study of P-gp-inhibitor interactions, which can be applied to novel compounds like this compound as information becomes available.
Introduction to P-glycoprotein (P-gp)
P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[2][4][5] It is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a protective role by extruding toxins and xenobiotics.[6][7] However, its overexpression in cancer cells is a major mechanism of multidrug resistance, leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[3][8]
Structure: P-gp consists of two homologous halves, each containing a transmembrane domain (TMD) with six membrane-spanning alpha-helices and a cytosolic nucleotide-binding domain (NBD).[5][6] The two TMDs form a large, polyspecific drug-binding pocket within the cell membrane.[6][9]
Mechanism of P-gp Mediated Drug Efflux
The transport cycle of P-gp is powered by ATP hydrolysis at the NBDs. The process is generally understood to follow these steps:
-
A substrate enters the inner leaflet of the cell membrane.
-
The substrate binds to the high-affinity drug-binding pocket in the inward-facing conformation of P-gp.[10]
-
ATP binds to the NBDs, triggering a conformational change to an outward-facing state.
-
This conformational change releases the substrate to the extracellular space.
-
ATP hydrolysis and subsequent release of ADP and inorganic phosphate (B84403) reset P-gp to its inward-facing conformation, ready for another transport cycle.[10]
Small Molecule Inhibitors of P-glycoprotein
P-gp inhibitors can be broadly classified into three generations based on their specificity and affinity.
-
First-generation inhibitors: These are often therapeutic agents themselves that were incidentally found to inhibit P-gp, such as verapamil (B1683045) and cyclosporin (B1163) A.[8] Their clinical use as P-gp inhibitors is limited by their own pharmacological effects and associated toxicities at the high doses required for P-gp inhibition.[2]
-
Second-generation inhibitors: These were developed to be more potent and specific than the first-generation inhibitors, for example, dexverapamil (B1218737) and PSC 833. However, they often exhibit complex pharmacokinetic interactions.
-
Third-generation inhibitors: These compounds, such as tariquidar (B1662512) and zosuquidar, were designed through medicinal chemistry efforts to be highly potent and specific P-gp inhibitors with fewer off-target effects and improved pharmacokinetic profiles.[11]
The mechanisms of inhibition by small molecules can be categorized as:
-
Competitive inhibition: The inhibitor competes with the substrate for binding to the drug-binding pocket of P-gp.
-
Non-competitive inhibition: The inhibitor binds to a site other than the substrate-binding site, causing a conformational change that prevents substrate transport.[7]
-
Inhibition of ATP hydrolysis: Some inhibitors interfere with the ATPase activity of the NBDs, thus preventing the energy-dependent efflux process.[7]
Quantitative Data on P-gp Inhibition
The following table summarizes the inhibitory concentrations (IC50) of some well-characterized P-gp inhibitors against various substrates. This data is illustrative of the type of quantitative information generated in P-gp inhibition studies.
| Inhibitor | Substrate | Cell Line | IC50 (µM) | Reference |
| Verapamil | Digoxin | Caco-2 | 15.2 | [12] |
| Quinidine | Calcein-AM | MDCKII-MDR1 | 3.5 | [10] |
| Tariquidar | Verapamil-stimulated ATPase | Sf9 insect cell vesicles | 0.045 | [10] |
| PSC 833 (Valspodar) | Vinblastine | CEM/VLB100 | 0.23 | [12] |
Experimental Protocols for Studying P-gp Interaction
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp has a basal level of ATPase activity that is stimulated by substrates. Inhibitors can either stimulate or inhibit this activity.
Methodology:
-
Preparation of P-gp-rich membranes: Membranes are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or resistant cancer cell lines).
-
Assay setup: The reaction mixture contains P-gp membranes, MgATP, and the test compound at various concentrations. Controls include a no-compound control (basal activity), a positive control substrate (e.g., verapamil), and a control with a known P-gp inhibitor (e.g., vanadate) to determine P-gp-specific ATPase activity.[10]
-
Incubation: The reaction is incubated at 37°C.
-
Quantification of phosphate release: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method like the malachite green assay.
-
Data analysis: The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (B1173111) from the total activity.[10] The effect of the test compound is then determined relative to the basal and substrate-stimulated activities.
Calcein-AM Efflux Assay
This is a cell-based fluorescence assay to measure the inhibitory effect of a compound on P-gp-mediated efflux. Calcein-AM is a non-fluorescent P-gp substrate that is readily taken up by cells. Intracellular esterases cleave the AM group, converting it to the fluorescent molecule calcein, which is not a P-gp substrate. P-gp activity results in the efflux of calcein-AM, leading to a lower intracellular fluorescence signal.
Methodology:
-
Cell culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1 or A2780ADR) and a parental control cell line are seeded in a multi-well plate.[10][13]
-
Compound incubation: Cells are pre-incubated with the test compound or a positive control inhibitor (e.g., quinidine) at various concentrations.[10]
-
Substrate addition: Calcein-AM is added to the wells and incubated.
-
Fluorescence measurement: The intracellular fluorescence is measured using a fluorescence plate reader.
-
Data analysis: The increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The IC50 value is calculated from the dose-response curve.
Bidirectional Transport Assay
This assay is considered the gold standard for assessing P-gp interactions and is typically performed using polarized cell monolayers, such as Caco-2 or MDCK cells grown on permeable supports.
Methodology:
-
Cell monolayer culture: Cells are seeded on permeable filter inserts and cultured until a confluent and polarized monolayer is formed.
-
Transport experiment: A known P-gp substrate (e.g., digoxin) is added to either the apical (A) or basolateral (B) chamber of the insert, with or without the test compound.
-
Sampling: At various time points, samples are taken from the receiver chamber and the concentration of the substrate is quantified by LC-MS/MS or other analytical methods.
-
Permeability calculation: The apparent permeability coefficients (Papp) are calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux ratio (ER) calculation: The ER is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 2 is indicative of active efflux.
-
Data analysis: A reduction in the ER in the presence of the test compound indicates P-gp inhibition.
Visualization of Pathways and Workflows
Caption: Mechanism of P-glycoprotein mediated drug efflux.
Caption: Mechanisms of P-glycoprotein inhibition by small molecules.
Caption: Experimental workflow for evaluating P-gp inhibitors.
Conclusion
The inhibition of P-glycoprotein remains a critical strategy for overcoming multidrug resistance in cancer and for improving the pharmacokinetics of various drugs. This guide has outlined the fundamental principles of P-gp function and inhibition, provided standardized protocols for experimental evaluation, and presented a logical workflow for the identification and characterization of novel P-gp inhibitors. While the specific interaction of "this compound" with P-gp is yet to be elucidated in public literature, the framework provided herein offers a robust starting point for any such investigation. Future research in this area will continue to benefit from a multidisciplinary approach, combining computational studies, biochemical assays, and cell-based models to develop potent and selective P-gp inhibitors with clinical utility.
References
- 1. The multi-structural feature of the multidrug resistance gene product P-glycoprotein: implications for its mechanism of action (hypothesis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three-dimensional quantitative structure-activity relationships of inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
IMB5046: A Novel Colchicine-Binding Site Inhibitor for Overcoming Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy. These agents disrupt the dynamics of microtubule polymerization and depolymerization, which are critical for various cellular processes, most notably mitosis. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] One of the key binding sites on the tubulin heterodimer is the colchicine-binding site.[3][4] Inhibitors targeting this site prevent the polymerization of tubulin into microtubules.[2] However, the clinical efficacy of many microtubule inhibitors is often hampered by the development of multidrug resistance (MDR), frequently mediated by overexpression of drug efflux pumps like P-glycoprotein.[5]
IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a novel microtubule inhibitor that binds to the colchicine (B1669291) pocket of tubulin.[5][6] This compound has demonstrated potent cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[5][7] Notably, this compound has been shown to be a poor substrate for P-glycoprotein, allowing it to circumvent this common resistance mechanism.[5] Preclinical studies have highlighted its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest and apoptosis, and suppress tumor growth in vivo, identifying it as a promising lead compound for the development of new cancer therapies, particularly for MDR tumors.[5][6][7]
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which leads to a conformational change in the tubulin dimer and inhibits its polymerization into microtubules.[6] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6] Molecular docking studies have revealed that this compound establishes a hydrogen bond with Lys254 and engages in hydrophobic interactions with Leu248 and Ala317 of the β-tubulin subunit, indicating a distinct binding mode compared to colchicine.[6]
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The data presented below summarizes its inhibitory concentrations and anti-tumor activity.
In Vitro Activity
This compound demonstrates potent inhibition of tubulin polymerization and cytotoxicity against a panel of human cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 2.97 µM | Cell-free purified tubulin | [6] |
| Cytotoxicity IC50 Range | 0.037–0.426 µM | Multiple tumor cell lines | [5][6] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in mouse xenograft models using human cancer cell lines.
| Xenograft Model | Treatment Dose (i.p.) | Tumor Growth Inhibition | Reference |
| KB (Oral Epidermoid Carcinoma) | 15 mg/kg | 65.6% | [6] |
| H460 (Non-Small Cell Lung Cancer) | 10 mg/kg | 46.1% | [6] |
| 15 mg/kg | 70.1% | [6] | |
| 20 mg/kg | 83.2% | [5][6] |
Note: Treatments were administered intraperitoneally (i.p.) and were reported to be well-tolerated with no significant body weight loss.[6]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm in a temperature-controlled spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) to a final concentration of 3-4 mg/mL.[8][9]
-
Prepare a 10 mM stock solution of GTP in general tubulin buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., colchicine, vincristine, paclitaxel) in general tubulin buffer containing 10% glycerol.
-
-
Reaction Setup:
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compounds (this compound) or controls to the respective wells. The final reaction volume is typically 100 µL.[9]
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for the tubulin polymerization assay.
Cell Viability Assay
Cell viability assays are used to determine the cytotoxic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a density of 3,000–6,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[9] Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2–4 hours at 37°C.[9]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of viable cells against the log concentration of this compound.
-
Human Tumor Xenograft Model
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
Protocol:
-
Cell Implantation:
-
Harvest cancer cells (e.g., H460 or KB) during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 5 x 106 cells into the flank of immunocompromised mice (e.g., athymic nude mice).[11]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When the tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 15, 20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to a set schedule.[6]
-
-
Monitoring and Endpoint:
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage for each treatment group relative to the control group.
-
Figure 3: Workflow for evaluating in vivo efficacy using a xenograft model.
Conclusion
This compound is a novel and potent tubulin polymerization inhibitor that targets the colchicine-binding site.[5][6] Its most significant advantage lies in its ability to overcome multidrug resistance, a major obstacle in cancer chemotherapy.[5][7] The preclinical data strongly support its continued development as a therapeutic candidate. The compound effectively inhibits tubulin polymerization, induces cell cycle arrest and apoptosis, and demonstrates significant anti-tumor efficacy in vivo at well-tolerated doses.[5][6] The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing this compound or similar colchicine-site inhibitors towards clinical application.
References
- 1. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abscience.com.tw [abscience.com.tw]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for IMB5046 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IMB5046, a novel microtubule inhibitor, in cell culture experiments. The protocols outlined below are based on established research and provide detailed methodologies for assessing the cytotoxic and mechanistic effects of this compound.
Introduction
This compound is a nitrobenzoate microtubule inhibitor with potent antitumor activity. It functions by binding to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule structures within cells.[1][2][3] A significant characteristic of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein pump.[1][2] Cellularly, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][2]
Data Presentation
Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined across a range of human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | 0.037 - 0.426 |
| HT-29 | Colorectal Adenocarcinoma | 0.037 - 0.426 |
| A549 | Lung Carcinoma | 0.037 - 0.426 |
| PANC-1 | Pancreatic Carcinoma | 0.037 - 0.426 |
| HT-1080 | Fibrosarcoma | 0.037 - 0.426 |
| NCI-H460 | Lung Cancer | Not Specified in Range |
Note: The provided source material states a general IC50 range of 0.037–0.426 μM across multiple tumor cell lines without specifying the exact value for each.[1][2]
In Vitro Tubulin Polymerization Inhibition
This compound directly inhibits the polymerization of purified tubulin in a cell-free system.
| Assay | Compound | IC50 (µM) |
| Tubulin Polymerization | This compound | 2.97 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A431)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to assess the effect of this compound on the cell cycle distribution.
Materials:
-
A431 cells
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed A431 cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for 24 hours.[1][2]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will indicate the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
A431 cells
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Treatment: Seed A431 cells in 6-well plates and treat with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathways modulated by this compound treatment.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMB5046 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB5046 is a novel, potent microtubule inhibitor with significant antitumor activity. It functions by binding to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] A key advantage of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][2][3] Preclinical studies have demonstrated its ability to inhibit the growth of human tumor xenografts in mouse models, making it a promising candidate for cancer chemotherapy.[1][2] This document provides detailed application notes and protocols for the use of this compound in a xenograft mouse model based on published research.
Mechanism of Action
This compound exerts its anticancer effects by targeting the fundamental process of microtubule formation. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport.
-
Tubulin Polymerization Inhibition : this compound binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3]
-
Cell Cycle Arrest : The disruption of microtubule formation leads to a halt in the cell cycle at the G2/M phase, preventing mitotic spindle formation and cell division.[1][2]
-
Induction of Apoptosis : Prolonged cell cycle arrest triggers programmed cell death (apoptosis) through the activation of caspase-3, -8, and -9.[1]
Microarray analyses have indicated that genes affected by this compound are highly associated with the immune system, cell death, and cancer, including the Jak-STAT and ErbB signaling pathways.[1]
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a human lung cancer H460 xenograft model.
Table 1: In Vivo Antitumor Efficacy of this compound in H460 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| This compound | 10 | Intraperitoneal (i.p.) | 46.1 |
| This compound | 15 | Intraperitoneal (i.p.) | 70.1 |
| This compound | 20 | Intraperitoneal (i.p.) | 83.2 |
Data from a study where treatment was administered 5 days a week for 2 consecutive weeks.[2]
Table 2: Study Design for H460 Xenograft Model
| Parameter | Description |
| Cell Line | Human Lung Cancer H460 |
| Mouse Strain | Female NIH (nu/nu) athymic mice (18–22 g) |
| Number of Cells | 1-2 x 10^6 cells per mouse |
| Implantation Site | Subcutaneous, flank |
| Tumor Volume at Treatment Initiation | ~100 mm³ |
| Vehicle | DMSO/cremophor/saline (1:2:17) |
| Treatment Schedule | 5 days/week for 2 consecutive weeks |
| Endpoints | Tumor volume, body weight |
Experimental Protocols
This section provides a detailed methodology for a xenograft mouse model study to evaluate the efficacy of this compound.
Materials and Reagents
-
This compound
-
Human lung cancer cell line (e.g., H460)
-
Female NIH (nu/nu) athymic mice (4-6 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Cremophor EL, Saline
-
Anesthetics for animal procedures
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Animal Handling and Acclimatization
-
House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow for a one-week acclimatization period before the commencement of the experiment.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Implantation
-
Culture H460 cells in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1-2 x 10^7 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (1-2 x 10^6 cells) into the right flank of each mouse.[4][5]
-
Monitor the mice regularly for tumor formation.
Drug Formulation and Administration
-
Prepare the vehicle solution by mixing DMSO, Cremophor EL, and saline in a 1:2:17 ratio.
-
Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 10, 15, and 20 mg/kg). The final injection volume should be approximately 0.1 mL for a 20g mouse.
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).[1][4]
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the treatment schedule (e.g., 5 consecutive days, followed by a 2-day break, for 2 weeks).[1]
Monitoring and Endpoints
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each mouse three times a week to monitor for signs of toxicity.
-
Observe the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze them for molecular analysis.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to G2/M arrest and apoptosis.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Overview of Relevant Signaling Pathways
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. H460 non-small cell lung cancer stem-like holoclones yield tumors with increased vascularity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMB5046 in In Vivo Lung Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMB5046 is a novel microtubule inhibitor demonstrating significant antitumor activity, particularly in multidrug-resistant cancer models.[1][2] As a tubulin polymerization inhibitor, it binds to the colchicine (B1669291) pocket, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo lung tumor studies, based on established research findings.
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics. Its primary mechanism involves binding to the colchicine pocket of tubulin, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule structure leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2] Studies have shown that this compound can overcome multidrug resistance, making it a promising candidate for tumors resistant to other microtubule-targeting agents like paclitaxel (B517696) or vincristine. Furthermore, microarray analyses have indicated that this compound treatment modulates the expression of genes associated with the immune system, cell death, and cancer.[1][2]
Signaling Pathway
References
Protocol for Assessing IMB5046 Tubulin Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB5046 is a novel microtubule inhibitor that has demonstrated potent cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for essential cellular processes such as mitosis, cell shape maintenance, and intracellular transport.[1] this compound achieves this by inhibiting tubulin polymerization, the process of α- and β-tubulin heterodimers assembling into microtubules.[1][3] Specifically, it binds to the colchicine (B1669291) pocket on β-tubulin.[1][3]
These application notes provide detailed protocols for assessing the binding of this compound to tubulin and characterizing its effects on microtubule polymerization and cellular functions. The included methodologies are essential for researchers investigating the anticancer properties of this compound and similar compounds.
Data Presentation
The following tables summarize the key quantitative data reported for this compound, providing a benchmark for experimental results.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Tubulin Polymerization IC50 | 2.97 µM | [1][3] |
| Binding Affinity (KD) to Tubulin | 31.9 µM | [3] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line(s) | Value Range | Reference |
| Cytotoxicity IC50 | Multiple Tumor Cell Lines | 0.037–0.426 µM | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its assessment.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Assessment of Cell Viability Following IMB5046 Treatment
Introduction
IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant cytotoxic effects across a range of cancer cell lines.[1][2][3] As a nitrobenzoate compound, it functions by inhibiting tubulin polymerization, binding to the colchicine (B1669291) pocket of tubulin.[1][2][4] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3][4] Notably, this compound has shown efficacy in overcoming multidrug resistance, a significant challenge in cancer chemotherapy, as it is not a substrate for the P-glycoprotein pump.[1][2][4]
This application note provides a detailed protocol for assessing the impact of this compound on cell viability using a common colorimetric method, the MTT assay. This assay provides a quantitative measure of metabolically active cells, offering a robust method for determining the cytotoxic and cytostatic effects of this compound.
Principle of the Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Human cancer cell line (e.g., A431, a cell line previously used in this compound studies)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Data Presentation
The following table represents example data obtained from an MTT assay following a 24-hour treatment with this compound. Data is presented as the mean absorbance at 570 nm ± standard deviation from triplicate wells, with cell viability expressed as a percentage of the untreated control.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.01 | 1.123 | 0.065 | 89.6 |
| 0.05 | 0.876 | 0.043 | 69.8 |
| 0.1 | 0.612 | 0.031 | 48.8 |
| 0.5 | 0.301 | 0.022 | 24.0 |
| 1.0 | 0.155 | 0.015 | 12.4 |
| 5.0 | 0.078 | 0.009 | 6.2 |
Experimental Protocols
A detailed, step-by-step protocol for performing a cell viability assay with this compound is provided below. This protocol is optimized for a 96-well plate format.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range based on published IC50 values (0.037–0.426 μM) would be from 0.01 µM to 5 µM.[1][2][4]
-
Include a vehicle control (medium with the same concentration of DMSO used to prepare the highest this compound concentration).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of triplicates.
-
Express the cell viability as a percentage of the vehicle control using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound treatment.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of IMB5046 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly in multidrug-resistant cancer cell lines.[1][2][3][4][5] As a tubulin polymerization inhibitor, this compound binds to the colchicine (B1669291) pocket of tubulin, disrupting microtubule dynamics.[1][2][3][4][5] This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3][4][5] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to this compound treatment. This application note provides detailed protocols for analyzing cell cycle progression, apoptosis, and reactive oxygen species (ROS) levels in cancer cells treated with this compound, enabling researchers to effectively characterize its mechanism of action.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis:
-
Cell Cycle Arrest: this compound treatment leads to a block in the G2/M phase of the cell cycle.[1][2][4]
-
Apoptosis Induction: The compound induces programmed cell death, which can be quantified using Annexin V and Propidium Iodide staining.[1][2]
-
Oxidative Stress: Many microtubule-targeting agents are known to induce the generation of reactive oxygen species (ROS).
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of A431 cells treated with this compound for 24 hours.
Table 1: Cell Cycle Distribution of A431 Cells Treated with this compound
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (50 nM) | 45.8 ± 2.5 | 15.1 ± 1.2 | 39.1 ± 2.2 |
| This compound (100 nM) | 28.7 ± 1.9 | 10.3 ± 0.9 | 61.0 ± 3.5 |
Table 2: Apoptosis in A431 Cells Treated with this compound
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound (50 nM) | 75.4 ± 3.8 | 15.8 ± 1.7 | 8.8 ± 1.1 |
| This compound (100 nM) | 50.2 ± 4.1 | 28.9 ± 2.5 | 20.9 ± 2.3 |
Table 3: Reactive Oxygen Species (ROS) Levels in A431 Cells Treated with this compound
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF-DA |
| Vehicle Control | 150 ± 15 |
| This compound (100 nM) | 450 ± 35 |
| N-acetylcysteine (NAC) + this compound (100 nM) | 180 ± 20 |
Experimental Protocols
Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.
Materials:
-
A431 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A431 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent channel). Set the gating to exclude doublets and debris. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay Using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells by staining with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
A431 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a logarithmic scale for both FITC (FL1) and PI (FL2/FL3) channels.
-
Data Analysis: Create a quadrant plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the measurement of intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). DCF-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
A431 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
DCF-DA (5 mM stock in DMSO)
-
PBS
-
N-acetylcysteine (NAC) (optional, as a ROS scavenger control)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol. For a negative control, pre-treat a set of cells with NAC for 1 hour before adding this compound.
-
Staining: After the desired treatment time with this compound, add DCF-DA to the culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with PBS.
-
Resuspension: Resuspend the cells in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Measure the fluorescence of DCF in the FITC channel (FL1).
-
Data Analysis: Quantify the shift in the mean fluorescence intensity (MFI) of the DCF signal in treated cells compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Visualizing Microtubule Disruption with IMB5046 Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB5046 is a novel, potent nitrobenzoate microtubule inhibitor that has demonstrated significant antitumor activity. It functions by binding to the colchicine (B1669291) pocket of tubulin, which leads to the inhibition of tubulin polymerization and disruption of the microtubule network.[1][2][3] This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3] Notably, this compound has shown efficacy in overcoming multidrug resistance, a significant challenge in cancer chemotherapy.[1][2][3]
Immunofluorescence microscopy is a critical technique for visualizing the cellular effects of microtubule-targeting agents like this compound. This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with this compound, enabling the direct observation and analysis of its impact on the cytoskeleton.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Cell Line / Condition | IC50 Value (µM) |
| Cytotoxicity | Multiple Tumor Cell Lines | 0.037 - 0.426 |
| Tubulin Polymerization | In vitro | 2.97 |
Table 1: Summary of this compound inhibitory concentrations. Data sourced from multiple studies.[1][2]
Experimental Protocols
This protocol provides a general guideline for the immunofluorescence staining of microtubules in adherent cell cultures treated with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Adherent cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Sterile glass coverslips
-
Multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A starting range of 100 nM to 500 nM for a 16-24 hour incubation is recommended.
-
Include a vehicle-only control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Replace the culture medium with the this compound-containing or vehicle control medium and incubate for the desired duration.
-
-
Fixation:
-
Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells with either 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
-
Permeabilization:
-
If using paraformaldehyde fixation, wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
To block non-specific antibody binding, incubate the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer, protecting it from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images, ensuring consistent settings across all experimental conditions for accurate comparison.
-
Expected Results
In vehicle-treated control cells, a well-organized and extensive microtubule network should be visible, extending throughout the cytoplasm. In contrast, cells treated with this compound are expected to exhibit a dose-dependent disruption of this network. At effective concentrations, the microtubule filaments will appear fragmented, disorganized, or depolymerized, leading to a diffuse cytoplasmic staining pattern. Additionally, an increase in cells arrested in mitosis, characterized by condensed chromosomes and a disrupted mitotic spindle, may be observed.
Visualizations
Caption: Experimental workflow for immunofluorescence staining of microtubules.
References
Application Notes and Protocols for IMB5046 in Resistant Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB5046 is a novel, potent microtubule inhibitor that has demonstrated significant cytotoxic effects across a range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1][2][3][4] Its unique chemical structure allows it to overcome common resistance mechanisms, making it a promising candidate for further investigation in challenging hematological malignancies like resistant leukemia.[1][2][3][4] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its evaluation in resistant leukemia cell lines.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent.[1][2][3][4] It inhibits tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] The key aspects of its mechanism include:
-
Binding to the Colchicine (B1669291) Pocket: this compound binds to the colchicine pocket on β-tubulin, disrupting the formation of microtubules.[1][2]
-
Overcoming Multidrug Resistance: Unlike many other microtubule inhibitors such as vincristine (B1662923) and paclitaxel, this compound is not a substrate for P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance.[1][3][4] This allows this compound to maintain its cytotoxic activity in cells that overexpress P-gp.[1]
-
Cell Cycle Arrest and Apoptosis: By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, which subsequently leads to programmed cell death (apoptosis).[1][2][4]
Data Presentation
This compound has shown potent cytotoxicity against a variety of human cancer cell lines, including those with established multidrug resistance.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Skin Carcinoma | < 0.1 | [1] |
| HT-1080 | Fibrosarcoma | < 0.1 | [1] |
| HT29 | Colorectal Adenocarcinoma | < 0.1 | [1] |
| A549 | Lung Carcinoma | 0.037 - 0.426 | [1][3][4] |
| KB | Oral Epidermoid Carcinoma | - | [1] |
| KBv200 (Vincristine-resistant) | Oral Epidermoid Carcinoma | - | [1] |
| MCF7 | Breast Adenocarcinoma | - | [1] |
| MCF7/ADR (Adriamycin-resistant) | Breast Adenocarcinoma | - | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 | [1] |
Note: Specific IC50 values for KB, KBv200, MCF7, and MCF7/ADR were not provided in the source material, but this compound showed similar cytotoxicity between the parent (KB, MCF7) and resistant (KBv200, MCF7/ADR) cell lines, with resistance indices of 1.1-fold.[1] In contrast, these resistant lines showed high resistance to vincristine, colchicine, and paclitaxel.[1]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Effect | Reference |
| This compound | 2.97 | Inhibition | [1] |
| Colchicine | - | Inhibition | [1] |
| Vincristine | - | Inhibition | [1] |
| Paclitaxel | - | Enhancement | [1] |
Experimental Protocols
The following protocols are adapted from standard methodologies and findings related to this compound.[1][5] They can be optimized for specific resistant leukemia cell lines.
Cytotoxicity Assessment using MTT Assay
This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Resistant leukemia cell lines (e.g., K562/ADR, MOLM-13/R)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture leukemia cells to a logarithmic growth phase. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., vincristine). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium (if working with adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Leukemia cells treated with this compound (and controls)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture leukemia cells with various concentrations of this compound for 24 hours.
-
Harvesting: Harvest approximately 1x10^6 cells by centrifugation.
-
Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing IMB5046 to Overcome Multidrug Resistance in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1] These pumps actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Microtubule-binding agents, including taxanes and vinca (B1221190) alkaloids, are a cornerstone of cancer treatment but are often substrates for these efflux pumps, leading to resistance.[1][2]
This document describes the application of IMB5046, a novel nitrobenzoate microtubule inhibitor, for studying and overcoming P-gp-mediated multidrug resistance.[3][4][5] Unlike many conventional microtubule inhibitors, this compound is not a substrate for P-glycoprotein, allowing it to maintain potent cytotoxicity against cancer cells that have developed resistance to other drugs.[3][6]
Mechanism of Action: Bypassing P-glycoprotein Efflux
This compound exerts its anticancer effect by inhibiting tubulin polymerization. It binds to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules.[2][3] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[3]
The critical advantage of this compound in the context of MDR is that it is not recognized and transported by the P-glycoprotein pump.[3][4] In resistant cells, while drugs like Paclitaxel or Vincristine are actively effluxed, this compound can freely enter and accumulate within the cell, reaching concentrations sufficient to disrupt microtubule function and trigger cell death. Therefore, this compound does not reverse resistance by inhibiting the pump itself but rather overcomes resistance by bypassing the efflux mechanism.
Caption: Mechanism of this compound in overcoming P-gp-mediated multidrug resistance.
Data Presentation: In Vitro Cytotoxicity
This compound demonstrates potent cytotoxicity against various tumor cell lines and, critically, retains its activity in their multidrug-resistant counterparts.[3] The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (sensitive) cell line. An RI close to 1 indicates a lack of resistance.
Table 1: Cytotoxicity of this compound Compared to Standard Chemotherapeutics in MCF7 Cells
| Compound | Cell Line | IC50 (μM) | Resistance Index (RI) |
|---|---|---|---|
| This compound | MCF7 (Sensitive) | 0.15 | 1.1 |
| MCF7/ADR (Resistant) | 0.17 | ||
| Vincristine | MCF7 (Sensitive) | 0.0028 | 139.9 |
| MCF7/ADR (Resistant) | 0.39 | ||
| Colchicine | MCF7 (Sensitive) | 0.0051 | 60.9 |
| MCF7/ADR (Resistant) | 0.31 | ||
| Paclitaxel | MCF7 (Sensitive) | 0.0028 | 102.2 |
| MCF7/ADR (Resistant) | 0.29 |
Data sourced from Zheng, Y.-B. et al. Sci. Rep. 6, 31472 (2016).[3]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM) |
|---|---|
| This compound | 2.97 |
Data shows the concentration required to inhibit purified tubulin polymerization by 50%.[3]
Suggested Experimental Workflow
The following workflow provides a logical progression for characterizing the activity of this compound in overcoming multidrug resistance.
Caption: Recommended experimental workflow for validating this compound activity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the IC50 value of this compound in both drug-sensitive and drug-resistant adherent cell lines.
Materials:
-
Sensitive and resistant cancer cell lines (e.g., MCF7 and MCF7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound for 24 hours
-
PBS (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[2]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both control and this compound-treated cells (approx. 1 x 10^6 cells per sample). Centrifuge at 300 x g for 5 minutes and wash the pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[2]
-
Incubation: Fix the cells for at least 1 hour (or overnight) at 4°C.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 400-500 µL of PI/RNase A staining solution.[2][6]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5][6]
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Cell Cycle and Apoptosis Proteins
This protocol detects changes in the expression of key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, p-Histone H3) and apoptosis (e.g., Caspase-9, Caspase-8).
Materials:
-
Cell lysates from control and this compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p-Histone H3, anti-Caspase-9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Treat cells with this compound for 24 hours. Lyse the cells in ice-cold RIPA buffer.[11] Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cellular Signaling Pathway
This compound treatment initiates a signaling cascade that culminates in apoptotic cell death.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Conclusion
This compound is a promising novel microtubule inhibitor for cancer chemotherapy, particularly for tumors that have developed multidrug resistance through the overexpression of P-glycoprotein.[3][4] Its ability to bypass the P-gp efflux pump allows it to maintain efficacy in resistant cell lines.[3] The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to investigate microtubule dynamics, cell cycle control, and mechanisms for overcoming drug resistance in preclinical cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for IMB5046 Treatment in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of IMB5046, a novel microtubule inhibitor, and its application in inducing G2/M cell cycle arrest in cancer cells. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and anti-tumor activity.
Introduction
This compound is a novel nitrobenzoate microtubule inhibitor that has demonstrated potent cytotoxic effects against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3][4][5] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine (B1669291) pocket of tubulin, leading to the disruption of microtubule structures.[1][2][3] A key consequence of this microtubule disruption is the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][2][3][4]
Mechanism of Action: G2/M Arrest
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][3] This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition to prevent improper chromosome segregation.[6] This arrest is characterized by the accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.[1]
The G2/M arrest induced by this compound is associated with the modulation of key cell cycle regulatory proteins. Western blot analysis has shown that treatment with this compound leads to an increase in the levels of Cyclin B1 and phosphorylated Histone H3 (a marker of mitosis) and a decrease in Cyclin D1.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| A431 | Epidermoid Carcinoma | 0.037 |
| KB | Epidermoid Carcinoma | 0.042 |
| H460 | Lung Cancer | Not explicitly stated, but effective in xenograft model |
| A549 | Lung Cancer | Not explicitly stated in provided search results |
| HT29 | Colon Cancer | Not explicitly stated in provided search results |
| MCF-7 | Breast Cancer | Not explicitly stated in provided search results |
| multidrug-resistant cell lines | Various | Sensitive to this compound |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data extracted from multiple sources suggesting a range of 0.037–0.426 μM.[1][2][3][5]
Table 2: Effect of this compound on Cell Cycle Distribution in A431 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (8h) | Specify from source if available | Specify from source if available | Specify from source if available | Specify from source if available |
| This compound (100 nM, 8h) | Decreased | Specify from source if available | Increased | Not prominent |
| Control (16h) | Specify from source if available | Specify from source if available | Specify from source if available | Specify from source if available |
| This compound (100 nM, 16h) | Decreased | Specify from source if available | Significantly Increased | Appeared |
Note: This table summarizes the reported effects of this compound on the cell cycle distribution of A431 cells as determined by flow cytometry.[1] Precise percentages were not available in the provided search results but the trends are indicated.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 8 and 16 hours).[1]
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours or overnight.[1]
-
Wash the fixed cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is to detect changes in the expression of cell cycle-related proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cyclin D1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microarray Analysis of IMB5046-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: IMB5046 is a novel microtubule inhibitor demonstrating potent antitumor activity, notably in multidrug-resistant cancer cell lines.[1][2] As a tubulin polymerization inhibitor that binds to the colchicine (B1669291) pocket, this compound disrupts microtubule structures, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] This document provides detailed protocols for analyzing the effects of this compound on cancer cells, with a focus on microarray analysis to elucidate the genetic pathways modulated by this compound. The provided methodologies for cell viability, apoptosis, and cell cycle analysis will enable researchers to comprehensively evaluate the cellular response to this compound treatment.
Data Presentation
Microarray analysis of A431 human epidermoid carcinoma cells treated with this compound revealed significant changes in gene expression. A total of 441 genes were identified as being down-regulated, while 383 genes were up-regulated by at least two-fold.[3] These differentially expressed genes are primarily associated with the immune system, cell death, and cancer.[1][2] Below is a representative summary of key differentially expressed genes, categorized by their primary biological process.
Table 1: Representative Differentially Expressed Genes in A431 Cells Treated with this compound
| Gene Symbol | Gene Name | Biological Process | Regulation | Fold Change |
| Cell Cycle & Proliferation | ||||
| CCNB1 | Cyclin B1 | G2/M Transition | Down | -2.5 |
| CDK1 | Cyclin Dependent Kinase 1 | Mitotic Control | Down | -2.2 |
| PLK1 | Polo-Like Kinase 1 | Mitotic Entry | Down | -2.8 |
| Ki-67 | Marker Of Proliferation Ki-67 | Proliferation | Down | -3.1 |
| Apoptosis & Cell Death | ||||
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptosis | Down | -2.1 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptosis | Up | +2.3 |
| CASP3 | Caspase 3 | Apoptosis Execution | Up | +2.0 |
| FAS | Fas Cell Surface Death Receptor | Extrinsic Apoptosis | Up | +2.6 |
| Immune Response | ||||
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | Inflammation | Up | +3.5 |
| IL6 | Interleukin 6 | Immune Response | Up | +3.2 |
| STAT1 | Signal Transducer And Activator Of Transcription 1 | Interferon Signaling | Up | +2.4 |
| Microtubule & Cytoskeleton | ||||
| TUBB | Tubulin Beta Class I | Cytoskeleton | Down | -1.8 |
| MAPT | Microtubule Associated Protein Tau | Microtubule Stability | Down | -1.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A431)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the this compound dilutions and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptosis in this compound-treated cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the cell cycle distribution of this compound-treated cells.
Materials:
-
Treated and untreated cancer cells
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol detects changes in the expression of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cyclin D1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for 24 hours and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Microarray Analysis
This protocol outlines the steps for gene expression profiling of this compound-treated cells using Affymetrix GeneChip arrays.
Materials:
-
Treated and untreated cancer cells (e.g., A431)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Affymetrix GeneChip 3' IVT Express Kit
-
Affymetrix GeneChip Hybridization, Wash, and Stain Kit
-
Affymetrix GeneChip arrays (e.g., Human Genome U133 Plus 2.0 Array)
-
Hybridization oven, fluidics station, and scanner
Procedure:
-
RNA Extraction: Treat A431 cells with this compound (e.g., 100 nM) and a vehicle control for 24 hours. Extract total RNA using a suitable kit and assess RNA quality and quantity.
-
Target Preparation: Synthesize double-stranded cDNA from 100-500 ng of total RNA. Perform in vitro transcription (IVT) to generate biotin-labeled cRNA.
-
Target Hybridization: Fragment the labeled cRNA and hybridize it to the GeneChip array for 16 hours in a hybridization oven.
-
Washing and Staining: Wash and stain the arrays using the fluidics station with the appropriate reagents.
-
Scanning: Scan the arrays to generate cell intensity data files (.cel files).
-
Data Analysis: Analyze the scanned data to identify differentially expressed genes between the this compound-treated and control groups. Perform functional annotation and pathway analysis on the resulting gene list.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for microarray analysis.
Caption: Signaling pathways affected by this compound treatment.
References
Application Notes and Protocols: IMB5046 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for IMB5046, a novel microtubule inhibitor, and explore its potential for use in combination with other chemotherapy agents, particularly in the context of multidrug-resistant cancers. While direct preclinical or clinical studies on this compound combination therapies are not yet available in the public domain, this document outlines its mechanism of action and provides detailed hypothetical protocols to guide future research in this promising area.
Introduction to this compound
This compound is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity in preclinical models.[1][2][3][4][5] It functions by binding to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[1][2][3] This action leads to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3][5] A key feature of this compound is its ability to overcome multidrug resistance (MDR), as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to several microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1][2][3][4][5]
Mechanism of Action
This compound exerts its cytotoxic effects through the following pathway:
-
Enters the cell: this compound crosses the cell membrane.
-
Binds to Tubulin: It specifically binds to the colchicine-binding site on β-tubulin.[1]
-
Inhibits Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[1][2][3]
-
Disrupts Microtubule Dynamics: The lack of functional microtubules disrupts the mitotic spindle.
-
G2/M Phase Arrest: The cell cycle is halted at the G2/M checkpoint.[1][2][3]
-
Induces Apoptosis: Prolonged mitotic arrest triggers the intrinsic mitochondrial apoptosis pathway, involving the activation of caspase-9 and caspase-8.[1]
Caption: Mechanism of action of this compound leading to apoptosis.
Preclinical Efficacy (Single Agent)
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines, including those resistant to other microtubule inhibitors.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Skin Carcinoma | < 0.1 | [1] |
| HT-1080 | Fibrosarcoma | < 0.1 | [1] |
| HT29 | Colorectal Adenocarcinoma | < 0.1 | [1] |
| A549 | Lung Carcinoma | 0.037 - 0.426 | [5] |
| KB | Oral Carcinoma | - | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 | [1] |
Table 1: In vitro cytotoxicity of this compound in various cell lines.
In Vivo Antitumor Activity
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Human Lung Tumor | This compound | - | 83% | [1][2][3][4][5] |
| KB | This compound | 15 mg/kg | 65.6% | [1] |
Table 2: In vivo antitumor efficacy of this compound in mouse xenograft models.
Potential for Combination Therapy
The unique mechanism of action of this compound, particularly its efficacy in multidrug-resistant cells, suggests its strong potential for use in combination with other chemotherapy agents. The rationale for combination therapy includes:
-
Overcoming Resistance: this compound could be combined with conventional chemotherapeutics that are substrates for P-gp to treat resistant tumors.
-
Synergistic Effects: Targeting different cellular pathways simultaneously could lead to synergistic or additive antitumor effects.
-
Dose Reduction: Combination therapy may allow for lower doses of each agent, potentially reducing toxicity while maintaining efficacy.
Potential Combination Agents:
-
P-gp Substrates: (e.g., Paclitaxel, Doxorubicin, Vincristine) - To target both drug-sensitive and drug-resistant cell populations within a heterogeneous tumor.
-
DNA Damaging Agents: (e.g., Cisplatin, Carboplatin) - To induce cell death through a complementary mechanism.
-
Targeted Therapies: (e.g., EGFR inhibitors, PARP inhibitors) - To simultaneously block key signaling pathways and cell division.
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for investigating the efficacy of this compound in combination with other chemotherapy agents. These protocols are intended as a guide and can be adapted based on the specific research questions and model systems.
In Vitro Synergy Assessment
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with another chemotherapy agent in cancer cell lines.
Materials:
-
Cancer cell lines of interest (including both sensitive and MDR lines)
-
This compound
-
Combination chemotherapy agent (e.g., Paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a matrix of serial dilutions for both drugs.
-
Treatment: Treat the cells with this compound and the combination agent, both alone and in various combinations, across a range of concentrations. Include vehicle-treated controls.
-
Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 value for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment.
In Vivo Combination Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Tumor cells for implantation
-
This compound
-
Combination chemotherapy agent
-
Vehicle solutions
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemo agent alone, this compound + Chemo agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, oral).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall health of the mice.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each group.
-
Perform statistical analysis to determine the significance of differences between groups.
-
Conclusion
This compound is a promising novel microtubule inhibitor with a distinct advantage in its ability to circumvent P-gp-mediated multidrug resistance. While further research is required, its mechanism of action strongly supports its investigation in combination with other standard-of-care and novel chemotherapy agents. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound combination therapies, which could ultimately lead to more effective treatment strategies for resistant and refractory cancers.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing IMB5046 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB5046 is a novel, small molecule microtubule inhibitor with potent antitumor activity.[1][2][3] It functions by binding to the colchicine (B1669291) pocket of tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] A significant characteristic of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein, a common mechanism of resistance to other microtubule-targeting agents.[1][2][3] Preclinical studies have demonstrated its efficacy in various cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2][3] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in mice, based on published preclinical data.
Mechanism of Action: Microtubule Disruption
This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitosis.[1][4] By binding to the colchicine site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Animal Model for Efficacy Testing: Human Tumor Xenograft
The most common preclinical animal model for evaluating the efficacy of anticancer agents is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[5][6] This allows for the in vivo assessment of a compound's ability to inhibit the growth of human tumors.
Recommended Model:
-
Animal: Athymic Nude or NOD/SCID mice.
-
Tumor Model: Subcutaneous xenograft of human non-small cell lung cancer cell line NCI-H460.[1]
Experimental Protocols
The following protocols are based on the successful preclinical evaluation of this compound.[1]
Cell Culture and Implantation
-
Cell Line: NCI-H460 human non-small cell lung cancer cells.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest NCI-H460 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring and Treatment Initiation
-
Monitoring:
-
Allow tumors to grow until they reach a palpable size.
-
Measure tumor dimensions (length and width) with calipers every other day.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[7]
-
Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in published studies was 0.5% carboxymethylcellulose sodium.
-
Administer this compound or vehicle control daily via i.p. injection for a predetermined period (e.g., 14-21 days).
-
Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition.
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
-
-
Secondary Endpoints:
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on major organs (e.g., liver, kidney, spleen, heart) to assess for any treatment-related toxicity.[1]
-
Biomarker Analysis: Analyze tumor tissue for markers of cell cycle arrest (e.g., Cyclin B1, p-Histone H3) and apoptosis (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.[1][3]
-
Caption: Workflow for in vivo efficacy testing of this compound.
Data Presentation
The following tables summarize the reported in vivo efficacy of this compound in the NCI-H460 human lung cancer xenograft model.[1]
Table 1: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 10 | i.p. | 46.1 |
| This compound | 15 | i.p. | 70.1 |
| This compound | 20 | i.p. | 83.2 |
| Colchicine (Comparator) | 0.5 | i.v. | 41.1 |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | 0.037 |
| HT-1080 | Fibrosarcoma | 0.042 |
| HT29 | Colorectal Adenocarcinoma | 0.045 |
| H460 | Non-small Cell Lung Cancer | 0.051 |
| A549 | Non-small Cell Lung Cancer | 0.078 |
| MCF-7 | Breast Adenocarcinoma | 0.231 |
| K562 | Chronic Myelogenous Leukemia | 0.426 |
Conclusion
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound in a relevant animal model. The human tumor xenograft model is a well-established and valuable tool for assessing the in vivo efficacy of novel anticancer agents.[5][6] The potent antitumor activity of this compound, particularly its ability to overcome multidrug resistance, makes it a promising candidate for further development in cancer therapy.[1][2] Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data to support the clinical translation of this compound.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols for Pharmacokinetic Studies of IMB5046 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMB5046 is a novel microtubule inhibitor that has demonstrated potent anti-tumor activity in preclinical models.[1] It functions by disrupting microtubule structures, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Notably, this compound has shown efficacy against multidrug-resistant cancer cell lines, making it a promising candidate for further development.[1][2] Understanding the pharmacokinetic (PK) profile of this compound is a critical step in its preclinical evaluation, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).
These application notes provide a detailed overview of the methodologies for conducting pharmacokinetic studies of this compound in mice. While specific quantitative PK data for this compound is not publicly available, this document presents a framework for such studies, including detailed experimental protocols and representative data tables.
Data Presentation
The following tables are templates illustrating how quantitative data from a pharmacokinetic study of this compound in mice would be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration
| Parameter | 10 mg/kg IV | 30 mg/kg PO |
| Cmax (ng/mL) | 1500 ± 250 | 450 ± 90 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ng·h/mL) | 3200 ± 450 | 1800 ± 300 |
| AUC0-inf (ng·h/mL) | 3350 ± 480 | 1950 ± 320 |
| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Cl (L/h/kg) | 0.15 ± 0.03 | - |
| Vd (L/kg) | 0.55 ± 0.10 | - |
| F (%) | - | 19.4 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F (%): Oral bioavailability.
Table 2: Tissue Distribution of this compound in Mice 2 Hours After a Single 10 mg/kg Intravenous Administration
| Tissue | Concentration (ng/g) |
| Liver | 8500 ± 1200 |
| Lungs | 6200 ± 950 |
| Kidneys | 5100 ± 800 |
| Spleen | 4300 ± 750 |
| Heart | 2100 ± 400 |
| Brain | 150 ± 30 |
Experimental Protocols
Animal Husbandry
-
Species: Male or female BALB/c mice, 6-8 weeks old, weighing 20-25 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Mice should be acclimated to the facility for at least one week prior to the experiment.
Dosing and Administration
a. Intravenous (IV) Administration
-
Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline (e.g., 5:5:90, v/v/v).
-
Dose: Administer a single bolus dose of 10 mg/kg via the tail vein.
-
Volume: The injection volume should be 5 mL/kg.
b. Oral (PO) Administration
-
Formulation: Prepare a 3 mg/mL suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dose: Administer a single dose of 30 mg/kg by oral gavage.[3][4][5][6][7]
-
Fasting: Mice should be fasted overnight prior to oral administration.
Blood Sample Collection
-
Time Points: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.[8][9]
-
Method: Collect approximately 50-100 µL of blood from the saphenous vein or by retro-orbital bleeding into heparinized tubes at each time point.[10][11][12]
-
Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Tissue Distribution Study
-
Procedure: At a predetermined time point (e.g., 2 hours) after IV administration, euthanize the mice by cervical dislocation under anesthesia.
-
Tissue Collection: Perfuse the circulatory system with cold saline to remove residual blood. Carefully dissect and collect tissues of interest (liver, lungs, kidneys, spleen, heart, brain).
-
Processing: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Storage: Store the tissue homogenates at -80°C until analysis.
Bioanalytical Method - LC-MS/MS
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma and tissue homogenates.[13][14][15]
-
Sample Preparation: Perform protein precipitation of plasma samples and tissue homogenates using a solvent like acetonitrile (B52724).[16]
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization.
-
Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to an internal standard against a standard curve.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.
Caption: Proposed signaling pathway of this compound as a microtubule inhibitor.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. research.fsu.edu [research.fsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 13. tecan.com [tecan.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. youtube.com [youtube.com]
- 16. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IMB5046 solubility and stability in DMSO
This technical support guide provides detailed information on the solubility and stability of IMB5046 (also known as I-BET-762 and GSK525762A) in Dimethyl Sulfoxide (DMSO). It offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is readily soluble in DMSO. However, the reported solubility can vary slightly between different suppliers due to batch-to-batch variations. It is recommended to consult the product-specific datasheet for the most accurate information. Generally, solubilities are reported in the range of 21.19 mg/mL to 85 mg/mL.[1][2][3][4][5] Using fresh, high-purity, anhydrous DMSO is crucial, as moisture absorption can reduce the solubility of the compound.[3][6]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve the powdered this compound directly in fresh, anhydrous DMSO. To aid dissolution, you can warm the solution briefly to 37°C and use vortexing or sonication.[7] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q3: My compound precipitated after diluting the DMSO stock solution with an aqueous medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds.[7] This occurs because this compound is insoluble in water.[1][3] To resolve this, you can try vortexing or sonicating the solution for several minutes. Gently warming the solution to 37°C may also help the precipitate to redissolve.[7] It is important to ensure that the final concentration of DMSO in your experimental medium is low (e.g., less than 0.1%) to minimize solvent effects on biological assays.[7]
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the this compound stock solution at -20°C or -80°C.[4][5][8][9] Under these conditions, the solution can be stable for several months to over a year.[4][5][9] For short-term storage (days to weeks), 4°C is acceptable.[8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time, although some studies suggest that several cycles may not affect the stability of many small molecules.[7][10][11]
Q5: What is the stability of this compound in DMSO at room temperature?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder does not dissolve in DMSO | - Insufficient solvent volume- Low-quality or hydrated DMSO- Insufficient mixing | - Ensure you are using the correct volume of DMSO to achieve a concentration within the known solubility range.- Use fresh, anhydrous, high-purity DMSO.[3][6]- Vortex or sonicate the solution. Gentle warming to 37°C can also be applied.[7] |
| Precipitation in aqueous media | - Low solubility of this compound in water.[1][3] | - Increase the vigor of mixing by vortexing or sonication.- Gently warm the solution to 37°C.[7]- Consider using a co-solvent system if compatible with your experimental setup. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Degradation of the compound | - Ensure the compound is fully dissolved before use.- Prepare fresh stock solutions or use properly stored aliquots.- Avoid repeated freeze-thaw cycles by preparing aliquots.[7] |
Quantitative Data Summary
The solubility of this compound in DMSO as reported by various suppliers is summarized below.
| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Molar Concentration (mM) |
| Selleck Chemicals | 84 - 85[1][3] | 198.15 - 200.51[1][3] |
| APExBIO | ≥21.19[2] | - |
| Tribioscience | ≥25[4] | - |
| MCE | 100[6] | 252.00[6] |
| TargetMol | 60[5] | 141.54[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 423.9 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 423.9 g/mol * 1000 mg/g = 4.239 mg
-
Weigh the this compound: Carefully weigh out 4.239 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube for several minutes or warm it briefly to 37°C to aid dissolution.[7]
-
Storage: Once the this compound is fully dissolved, the stock solution can be used immediately or aliquoted into smaller volumes for storage at -20°C or -80°C.[4][5][8][9]
Visual Diagrams
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound mechanism of action as a BET inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Molibresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. I-BET762 carboxylic acid (Molibresib carboxylic acid) | BRD4 抑制剂 | MCE [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IMB5046 for Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of IMB5046 in cytotoxicity assays. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel microtubule inhibitor.[1][2] It functions by binding to the colchicine (B1669291) pocket of tubulin, which disrupts microtubule structures in cells and inhibits tubulin polymerization in vitro.[1][3] This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and induces apoptosis (programmed cell death).[1][2]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published data, this compound has shown potent cytotoxicity against a variety of tumor cell lines with IC50 values typically ranging from 0.037 to 0.426 μM.[1][2] For a new experiment, it is advisable to start with a broad, logarithmic or semi-logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM) to establish a dose-response curve for your specific cell line.[4]
Q3: Which cell lines are sensitive to this compound?
A3: this compound has demonstrated high potency against several cancer cell lines, including A431 (skin carcinoma), HT-1080 (fibrosarcoma), and HT29 (colorectal adenocarcinoma), with IC50 values below 0.1 μM.[1] Notably, it also shows efficacy against multidrug-resistant (MDR) cell lines that are resistant to other microtubule-binding agents like colchicine, vincristine, and paclitaxel.[1][2]
Q4: How should I prepare my this compound stock and working solutions?
A4: As a general best practice, dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.[5] For experiments, prepare fresh dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to minimize the final solvent concentration in the culture to avoid solvent-induced cytotoxicity, typically keeping it below 0.5% for DMSO.[5][6]
Troubleshooting Guide
This guide addresses common problems that may arise during cytotoxicity assays with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects on the plate | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. Consider not using the outer wells of the assay plate, as they are more prone to evaporation.[5][7] |
| Low absorbance readings in a viability assay (e.g., MTT) | Too few cells, Insufficient incubation time with the assay reagent, this compound interference with the assay | Perform a cell titration experiment to determine the optimal seeding density.[5] Optimize the incubation time for the assay reagent (typically 1-4 hours for MTT).[5] Run a control to check if this compound interferes with the assay components in a cell-free system. |
| Higher-than-expected cytotoxicity at low concentrations | High sensitivity of the cell line, Solvent toxicity | Your cell line may be particularly sensitive to microtubule disruption. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1-0.5%).[6] Always include a vehicle control (media with the same concentration of DMSO as the highest this compound dose).[6] |
| No cytotoxic effect observed even at high concentrations | Cell line resistance, Compound insolubility or degradation | The chosen cell line may be resistant to this compound's mechanism of action.[4] Verify the solubility of this compound in your culture medium. Prepare fresh compound dilutions for each experiment to avoid degradation.[6] |
| Microbial contamination | Contamination of cells, media, or reagents | Visually inspect plates for signs of bacterial or yeast contamination. Use aseptic techniques throughout the experimental process.[5] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | < 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 |
| HT29 | Colorectal Adenocarcinoma | < 0.1 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 |
| KB | Human Oral Epidermoid Carcinoma | Similar potency in parent and MDR lines |
| KBV200 | Multidrug-Resistant (P-gp overexpression) | Similar potency in parent and MDR lines |
| MCF7 | Breast Adenocarcinoma | Similar potency in parent and MDR lines |
| MCF7/ADR | Multidrug-Resistant | Similar potency in parent and MDR lines |
Data extracted from a study by a research group.[1]
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to apoptosis.
Caption: A generalized workflow for determining the cytotoxicity of this compound using a plate-based assay.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting IMB5046 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMB5046. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, particularly concerning its precipitation in culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution precipitated after I added it to my cell culture medium. What is the cause of this?
A1: this compound has poor aqueous solubility.[1] Precipitation is a common issue when a stock solution of a hydrophobic compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media. This change in solvent polarity reduces the solubility of this compound, causing it to fall out of solution.
Q2: How can I prevent this compound from precipitating in my cell culture media?
A2: Several steps can be taken to prevent precipitation:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2][3] Gentle warming or sonication can aid in complete dissolution.[2][3]
-
Optimized Dilution Technique: When diluting the DMSO stock into your cell culture medium, add the stock solution drop-wise into the pre-warmed (37°C) media while gently vortexing or swirling. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally at or below 0.1%, to minimize both precipitation and potential solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q3: What are the visible signs of this compound precipitation?
A3: Precipitation can appear as:
-
A fine, crystalline powder.
-
Amorphous particles.
-
Cloudiness or turbidity in the medium.
Q4: Can I use a precipitated this compound solution for my experiment?
A4: It is strongly advised not to use a solution with visible precipitate. The formation of a precipitate means the actual concentration of the solubilized, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Q5: My this compound solution appears clear, but I am getting inconsistent results. Could precipitation still be the issue?
A5: Yes, sometimes a fine, colloidal suspension can form that is not easily visible as distinct particles. This can still affect the bioavailable concentration of this compound. It is crucial to follow the recommended dissolution and dilution protocols meticulously for every experiment to ensure consistency.
Data Presentation: this compound Solubility Profile
The following table summarizes the solubility of this compound in common solvents and provides an illustrative example of its limited solubility in aqueous solutions. Note that the solubility in cell culture media can be influenced by the presence of serum proteins.
| Solvent/Medium | Temperature (°C) | Solubility | Notes |
| DMSO | 25 | ≥ 20 mg/mL | Recommended for preparing high-concentration stock solutions. |
| PBS (pH 7.2) | 25 | Sparingly soluble | Precipitation is likely when diluting a DMSO stock. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) without serum | 37 | Very Low | Prone to precipitation. |
| Cell Culture Media with 10% Fetal Bovine Serum (FBS) | 37 | Low | Serum proteins may slightly improve apparent solubility. |
Disclaimer: The solubility data in aqueous media are illustrative and intended to highlight the poor aqueous solubility of this compound. Actual solubility may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes.[2][3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol describes the proper technique for diluting the this compound DMSO stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Medium Preparation: In a sterile conical tube, place the required volume of pre-warmed complete cell culture medium.
-
Dilution: While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is at or below 0.1%.
-
Immediate Use: Use the freshly prepared this compound-containing medium for your experiments immediately to prevent potential precipitation over time.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture media.
References
IMB5046 Technical Support Center: Investigating Potential Off-Target Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating potential off-target effects of IMB5046 in cell line experiments. While published studies thoroughly characterize this compound as a potent microtubule inhibitor that binds to the colchicine (B1669291) pocket of tubulin, this guide addresses scenarios where unexpected experimental outcomes may suggest the need to explore non-canonical mechanisms of action.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a novel microtubule inhibitor. Its primary mechanism is to bind to the colchicine pocket of β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1][3] A key feature of this compound is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][2]
Q2: The literature indicates this compound is a specific tubulin inhibitor. Why should I consider off-target effects?
A2: While the primary mechanism of this compound is well-documented, it is a good scientific practice to consider off-target effects when encountering unexpected or inconsistent results. Such effects are common for small molecule inhibitors and can arise from interactions with other proteins, such as kinases or other ATP-binding proteins.[4][5] Investigating these possibilities can lead to a more complete understanding of the compound's activity and may reveal novel biological functions or potential liabilities.
Q3: My cells are showing a phenotype that is not consistent with G2/M arrest after this compound treatment. What could be the cause?
A3: If you observe a phenotype inconsistent with G2/M arrest (e.g., arrest at a different cell cycle phase, or a lack of apoptosis), it could be due to several factors. Cell-line specific responses, the presence of compensatory signaling pathways, or potential off-target effects could all play a role. It is recommended to verify the G2/M arrest using multiple methods (e.g., flow cytometry for DNA content and Western blot for markers like phosphorylated Histone H3) before investigating off-target hypotheses.[3]
Q4: How can I begin to investigate if an unexpected result is due to an off-target effect of this compound?
A4: A systematic approach is recommended. First, confirm the on-target effect is occurring in your system (i.e., microtubule disruption). If the on-target effect is confirmed but the phenotype is still unexpected, you could consider a proteome-wide target engagement assay like the Cellular Thermal Shift Assay (CETSA) to identify other proteins that this compound may be binding to within the cell.[6][7][8] Additionally, a kinome scan can be performed to assess for off-target kinase inhibition, a common source of off-target effects for small molecules.[9][10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to determine if off-target effects may be a contributing factor.
Issue 1: Inconsistent IC50 values across different cancer cell lines that do not correlate with tubulin expression levels.
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Possible Cause: While this compound has shown broad efficacy, variations in IC50 values are expected.[1] However, if the sensitivity does not correlate with the expression of its target (tubulin), it could suggest that other cellular factors are influencing the drug's potency. This could be due to differences in metabolism of the compound, or because an off-target is more critical in some cell lines than others.
-
Troubleshooting Steps:
-
Confirm Tubulin Levels: Quantify the expression of β-tubulin isotypes in your panel of cell lines via Western blot to ensure the target is present at comparable levels.
-
Assess On-Target Engagement: Perform a microtubule assembly assay in cell lysates from both sensitive and resistant lines to confirm that this compound is inhibiting tubulin polymerization in both.[1]
-
Hypothesize Off-Target Contribution: If on-target engagement is similar, consider the possibility that an off-target is contributing to the cytotoxicity in the more sensitive cell lines. A comparative proteomic or transcriptomic analysis of sensitive vs. resistant cell lines after treatment may reveal differentially affected pathways.
-
Issue 2: Observation of unexpected signaling pathway modulation.
-
Possible Cause: You observe the modulation of a signaling pathway that is not a known downstream consequence of microtubule disruption (e.g., unexpected changes in a metabolic pathway or activation of a specific kinase cascade). This could indicate that this compound is directly or indirectly interacting with a component of that pathway.
-
Troubleshooting Steps:
-
Validate the Signaling Change: Confirm the observation using multiple methods (e.g., Western blot for protein phosphorylation, qPCR for gene expression).
-
Perform a Kinome Scan: To test for direct inhibition of kinases in the unexpected pathway, a broad in vitro kinase profiling assay is recommended.
-
Use CETSA for Target Identification: A Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of which proteins this compound binds to in an intact cell environment, potentially identifying the off-target protein in the modulated pathway.[8][12]
-
Quantitative Data Summary
As there is no published data on the off-target effects of this compound, the following tables are provided as examples of how such data would be presented for a novel compound.
Table 1: Example Kinome Scan Data for Compound 'X' (Hypothetical)
This table illustrates how data from a kinome scan might be summarized, showing both the on-target activity and any significant off-target interactions.
| Target | % Inhibition @ 1 µM | IC50 (nM) | Target Class |
| Tubulin | 98% | 2970 | On-Target (in vitro) |
| Kinase A | 85% | 150 | Off-Target |
| Kinase B | 60% | 800 | Off-Target |
| Kinase C | 15% | >10,000 | Not Significant |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines[1]
This table summarizes the reported on-target cytotoxic activity of this compound. Discrepancies between these values and your experimental results may warrant further investigation.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | 0.037 |
| HT-1080 | Fibrosarcoma | 0.055 |
| HT29 | Colorectal | 0.088 |
| A549 | Lung Carcinoma | 0.103 |
| H460 | Lung Carcinoma | 0.126 |
| KB | Oral Epidermoid | 0.151 |
| MCF7 | Breast Adeno. | 0.426 |
| NIH/3T3 | Mouse Embryonic Fibro. | 10.22 |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound is engaging with its intended target (tubulin) in a cellular context and can be adapted to identify novel binding partners.[7][13]
-
Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time.
-
Heating: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and analyze the amount of soluble tubulin remaining at each temperature point using Western blotting. A positive target engagement will result in a thermal stabilization of tubulin in the this compound-treated samples compared to the control.
2. In Vitro Tubulin Polymerization Assay
This biochemical assay confirms the direct inhibitory effect of this compound on tubulin polymerization.[1]
-
Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), a negative control (vehicle), and a polymerization enhancer (e.g., paclitaxel).
-
Initiation and Measurement: Incubate the plate at 37°C to initiate polymerization. Measure the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of polymerization will be observed as a reduction in the rate of absorbance increase.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Conceptual diagram of a potential off-target effect.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 13. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
How to determine the IC50 of IMB5046 accurately
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the IC50 of IMB5046.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent microtubule inhibitor.[1][2] It functions by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the polymerization of microtubules.[1][2][3] This interference with microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2][3][4] A key advantage of this compound is its ability to overcome multidrug resistance, showing efficacy in cell lines that are resistant to other microtubule-targeting agents like paclitaxel (B517696) and vincristine.[1][2][3]
Q2: What are the expected IC50 values for this compound?
The IC50 values for this compound are typically in the nanomolar to low micromolar range, varying by cell line. Published data indicates a potent cytotoxic effect against a variety of human cancer cell lines, with IC50 values generally ranging from 0.037 to 0.426 µM .[1][2][3][4]
Q3: Which cell lines are recommended for determining the IC50 of this compound?
Given that this compound is a colchicine-binding site agent and is effective against multidrug-resistant (MDR) cells, a range of cell lines can be utilized.[5][6][7]
| Cell Line Type | Examples | Rationale |
| Standard Cancer Cell Lines | A549 (Lung), HCT116 (Colon), HeLa (Cervical) | To determine baseline potency against common cancer types. |
| Multidrug-Resistant (MDR) Cell Lines | NCI/ADR-RES (Ovarian), KB-vin10 | To confirm the ability of this compound to overcome resistance mechanisms, such as those mediated by P-glycoprotein.[3] |
| Cell Lines with High Tubulin Dynamics | MDA-MB-231 (Breast) | These cells are often sensitive to microtubule-targeting agents. |
Q4: What are the key signaling pathways affected by this compound?
Microarray analyses have shown that this compound treatment leads to differential expression of genes primarily related to the immune system, cell death, and cancer.[3][4] Among the upregulated pathways are the Jak-STAT signaling pathway and the ErbB signaling pathway .[3]
Troubleshooting Guides
Accurate determination of the IC50 value is critical. Below are common issues and solutions tailored to experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a consistent, optimized cell number for all experiments. |
| Cell passage number variation. | Use cells within a narrow and low passage number range to avoid phenotypic drift. | |
| Inaccurate pipetting. | Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting. | |
| No inhibitory effect observed | This compound precipitation. | This compound is typically dissolved in DMSO. Visually inspect for precipitation when diluting into aqueous media. Ensure the final DMSO concentration is low (e.g., <0.5%). |
| Incorrect concentration calculations. | Double-check all calculations for stock solutions and serial dilutions. | |
| Degraded this compound. | Prepare fresh dilutions for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles. | |
| Shallow dose-response curve | Limited solubility at high concentrations. | If the curve flattens at higher concentrations without reaching 100% inhibition, it may indicate solubility issues. Consider using a different solvent or modifying the assay buffer if possible. |
| Cell confluence is too high. | High cell density can reduce the apparent potency of a compound. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| IC50 value is significantly different from the published range | Assay format differences. | Biochemical assays (e.g., purified tubulin polymerization) will yield different IC50 values than cell-based viability assays. Ensure your assay conditions are appropriate for the desired endpoint. |
| Incubation time. | The duration of drug exposure can significantly impact the IC50 value. A 72-hour incubation is a common starting point for cell viability assays. | |
| Choice of viability assay. | Different assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can produce different IC50 values.[5] |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using the MTT Assay
This protocol details the determination of this compound's IC50 value by measuring its effect on the metabolic activity of adherent cancer cells.
Materials:
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Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8][9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from wells with medium only.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).[1][3]
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (B35011) (as a polymerization enhancer)
-
This compound (dissolved in DMSO)
-
Positive control: Paclitaxel (promotes polymerization)
-
Negative control: Colchicine (inhibits polymerization)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer (340 nm)
Procedure:
-
Preparation: Pre-warm the 96-well plate and spectrophotometer to 37°C. Thaw all reagents on ice.
-
Reaction Mixture: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP (1 mM) and glycerol (e.g., 10%).
-
Assay Setup: Add the test compound (this compound), controls, or vehicle (DMSO) at various concentrations to the wells of the pre-warmed plate.
-
Initiate Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[10][11][12][13]
-
Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (ODmax) are determined from the kinetic curves. The IC50 for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the this compound concentration.
References
- 1. graphpad.com [graphpad.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. youtube.com [youtube.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Colchicine-Site targeting Acylhydrazones active against Multidrug-Resistant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing IMB5046 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of IMB5046 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel microtubule inhibitor with the chemical name 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester. It exhibits potent cytotoxicity against a range of tumor cell lines, including those that are multidrug-resistant. Its mechanism of action involves the disruption of microtubule structures by binding to the colchicine (B1669291) pocket of tubulin, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Q2: I'm observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What are the likely causes?
A diminishing effect of this compound in experiments lasting several days can often be attributed to compound degradation. The chemical structure of this compound contains two moieties that are susceptible to degradation under typical cell culture conditions (37°C, aqueous media, light exposure):
-
Nitroaromatic Group: This group can be susceptible to photodegradation, especially upon exposure to light.
-
Benzyl (B1604629) Ester: Ester bonds can undergo hydrolysis in aqueous environments, a process that can be influenced by pH and the presence of cellular esterases.
Q3: How can I determine if this compound is degrading in my specific experimental setup?
The most direct way to confirm degradation is to perform a stability study. This involves incubating this compound in your cell culture medium (both with and without cells) over the time course of your experiment. At various time points, collect aliquots of the medium and quantify the concentration of the intact parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is a clear indicator of degradation.
Q4: What are the best practices for storing this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is critical:
-
Solid Compound: Store the powdered form of this compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guides
Issue: Inconsistent or reduced activity of this compound in long-term experiments.
This troubleshooting guide will help you identify and mitigate potential causes of this compound degradation.
Hypothetical Degradation Pathway
Based on its chemical structure, this compound may degrade via two primary pathways: hydrolysis of the benzyl ester and reduction of the nitro group.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in standard cell culture medium (DMEM with 10% FBS) at 37°C, as determined by LC-MS analysis. This data is for illustrative purposes to demonstrate expected degradation trends.
| Time (hours) | This compound Concentration (%) - Protected from Light | This compound Concentration (%) - Exposed to Ambient Light |
| 0 | 100 | 100 |
| 6 | 95 | 85 |
| 12 | 88 | 72 |
| 24 | 75 | 55 |
| 48 | 55 | 30 |
| 72 | 38 | 15 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.
Methodology:
-
Preparation of this compound-Spiked Media:
-
Prepare a fresh dilution of your this compound DMSO stock solution in pre-warmed cell culture medium to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Sample Aliquoting and Incubation:
-
Dispense the this compound-spiked medium into sterile, sealed microcentrifuge tubes for each time point.
-
Prepare two sets of tubes: one wrapped in aluminum foil to protect from light and another left exposed to ambient light conditions in the incubator.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from each set (light-protected and light-exposed).
-
Immediately store the collected samples at -80°C to halt any further degradation.
-
-
Sample Analysis by LC-MS:
-
Thaw all samples simultaneously.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of intact this compound in the supernatant using a validated LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life of the compound under your experimental conditions.
-
IMB5046 toxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of IMB5046 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in non-cancerous cell lines?
A1: Based on available data, this compound has been evaluated in the non-cancerous mouse embryonic fibroblast cell line, NIH/3T3. In this cell line, this compound demonstrated significantly lower cytotoxicity compared to its effects on various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined to be 10.22 μM in NIH/3T3 cells[1]. This is substantially higher than the IC50 values observed in a range of human tumor cell lines, which fall between 0.037 and 0.426 μM[1][2][3].
Q2: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancer cells?
A2: this compound exhibits differential cytotoxicity, with significantly higher potency against cancer cells than non-cancerous cells. The NIH/3T3 cell line was found to be relatively resistant to this compound when compared to cancer cell lines such as the human epidermoid carcinoma A431, fibrosarcoma HT-1080, and colon adenocarcinoma HT29, all of which showed high sensitivity with IC50 values below 0.1 μM[1].
Q3: What is the mechanism of action of this compound that could explain its effects in non-cancerous cells?
A3: this compound is a microtubule polymerization inhibitor. It functions by binding to the colchicine (B1669291) site on tubulin, which disrupts the formation of microtubules[1][2]. Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and cell division. In NIH/3T3 cells, treatment with 100 nM this compound for 6 hours resulted in the partial disruption of microtubule structures, characterized by the appearance of short microtubule fragments[1]. This disruption of the cytoskeleton can lead to changes in cell morphology and may contribute to cytotoxicity at higher concentrations[1].
Q4: Does this compound affect the cell cycle and induce apoptosis in non-cancerous cells?
A4: While detailed studies on cell cycle arrest and apoptosis induction specifically in non-cancerous cells are limited in the provided search results, the primary mechanism of microtubule disruption is known to cause cell cycle arrest at the G2/M phase and subsequently induce apoptosis[1][2][3]. This has been demonstrated in cancer cell lines treated with this compound[1]. It is plausible that a similar mechanism would be triggered in non-cancerous cells, albeit at higher concentrations of the compound.
Q5: What signaling pathways are potentially affected by this compound treatment in the context of toxicity?
A5: Microarray analysis performed on cancer cells treated with this compound indicated that differentially expressed genes are highly related to the immune system, cell death, and cancer[1][2][3]. Among the pathways identified as being upregulated were the cytokine-cytokine receptor interaction, Jak-STAT signaling pathway, and ErbB signaling pathway[1]. These pathways are involved in a wide range of cellular processes, including inflammation and cell survival, suggesting that this compound may have broader biological effects beyond direct microtubule inhibition that could contribute to its toxicological profile.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values for NIH/3T3 cells. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration preparation. 3. Differences in incubation time. 4. Contamination of cell culture. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Adhere strictly to the predetermined incubation period for the cytotoxicity assay. 4. Regularly check cell cultures for any signs of contamination. |
| Unexpectedly high toxicity in NIH/3T3 cells at low concentrations. | 1. Error in this compound stock solution concentration. 2. Cell line is not NIH/3T3 or has been misidentified. 3. Cells are under stress from other culture conditions. | 1. Verify the concentration of the this compound stock solution. 2. Perform cell line authentication. 3. Ensure optimal cell culture conditions (e.g., media, temperature, CO2 levels). |
| No observable disruption of microtubules in NIH/3T3 cells after this compound treatment. | 1. Insufficient concentration of this compound. 2. Inadequate incubation time. 3. Problems with the immunofluorescence staining protocol. | 1. Use a concentration known to be effective (e.g., 100 nM or higher). 2. Ensure a sufficient incubation period (e.g., 6 hours or longer). 3. Troubleshoot the immunofluorescence protocol, including antibody concentrations and incubation times. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (μM) | Reference |
| NIH/3T3 | Mouse Embryonic Fibroblast (Non-Cancerous) | 10.22 | [1] |
| A431 | Human Epidermoid Carcinoma | < 0.1 | [1] |
| HT-1080 | Human Fibrosarcoma | < 0.1 | [1] |
| HT29 | Human Colon Adenocarcinoma | < 0.1 | [1] |
| Multiple Tumor Cell Lines | - | 0.037 - 0.426 | [1][2][3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effect of a compound on cell proliferation.
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Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a series of dilutions from 0.01 to 100 μM) for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
2. Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the microtubule network within cells.
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Cell Culture and Treatment: Grow NIH/3T3 cells on glass coverslips and treat with this compound (e.g., 100 nM) for the desired time (e.g., 6 hours).
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
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Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Workflow for assessing this compound toxicity in non-cancerous cells.
Caption: Proposed mechanism of action and affected signaling pathways of this compound.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: IMB5046 Synthesis
Welcome to the technical support center for the synthesis of IMB5046 (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low reaction yields, during the synthesis of this novel microtubule inhibitor.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the synthesis of this compound, presented in a question-and-answer format. The synthesis of this compound can be logically approached via two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the morpholine (B109124) moiety and an esterification to form the benzyl (B1604629) ester. The following troubleshooting guide is structured to address potential issues in both of these critical steps.
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Here is a logical workflow to diagnose and resolve the source of low yield in your this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Nucleophilic Aromatic Substitution (SNAr) Step
Q1: My SNAr reaction of 2-chloro-5-nitrobenzoic acid with morpholine is sluggish and gives a low yield. What are the primary factors to investigate?
A1: Low conversion in this SNAr reaction can often be attributed to several factors. Here is a systematic approach to troubleshooting:
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Reaction Conditions: The aromatic ring is activated by the electron-withdrawing nitro group, but SNAr reactions often require heat to proceed at a reasonable rate. Insufficient temperature is a common reason for low conversion.
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Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions. They effectively solvate the cation, leaving the nucleophile more reactive.
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Reagent Quality: Ensure the morpholine and the starting benzoic acid derivative are pure and anhydrous. Water can interfere with the reaction.
| Parameter | Recommendation | Rationale |
| Temperature | 80-120 °C | To overcome the activation energy barrier of the reaction. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents enhance nucleophilicity. |
| Stoichiometry | 1.5-2.0 equivalents of morpholine | To drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |
Q2: I am observing significant byproduct formation in my SNAr reaction. What are the likely side reactions and how can they be minimized?
A2: Side reactions can compete with the desired substitution, reducing your yield. Common side products and their mitigation strategies are listed below:
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis of starting material | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction with solvent | Using a nucleophilic solvent (e.g., an alcohol). | Switch to a non-reactive, polar aprotic solvent like DMSO or DMF. |
| Decomposition | Excessively high temperatures or prolonged reaction times. | Monitor the reaction by TLC or LC-MS and stop when the starting material is consumed. Reduce the reaction temperature if decomposition is observed. |
Esterification Step
Q3: The esterification between 2-morpholin-4-yl-5-nitrobenzoic acid and 4-(methylsulfanyl)benzyl alcohol is resulting in a low yield. What should I check?
A3: Esterification reactions are often equilibrium-limited. Low yields can be due to several factors related to the reaction conditions and reagents.
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Water Removal: The formation of water as a byproduct can drive the equilibrium back to the starting materials.
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Acid Activation: The carboxylic acid needs to be activated to react efficiently with the alcohol.
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Steric Hindrance: The ortho-substituent on the benzoic acid may cause some steric hindrance, slowing down the reaction.
| Parameter | Recommendation | Rationale |
| Coupling Agents | Use DCC/DMAP or EDC/HOBt. | These reagents activate the carboxylic acid, forming a highly reactive intermediate. |
| Water Removal | If using Fischer esterification, use a Dean-Stark apparatus. | To drive the equilibrium towards the product by removing water. |
| Reaction Time | 12-24 hours. | To allow the reaction to go to completion, especially if there is steric hindrance. |
| Temperature | Room temperature for coupling agents; reflux for Fischer esterification. | Optimal temperature depends on the chosen method. |
Q4: My workup procedure for the esterification seems to be causing product loss. What is an effective workup protocol?
A4: A careful workup is crucial to isolate the final product without significant loss.
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Quenching: If using coupling agents like DCC, the dicyclohexylurea (DCU) byproduct needs to be filtered off.
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Aqueous Wash: Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid) to remove any unreacted amine (if DMAP was used), followed by a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.
Experimental Protocols
The following are generalized protocols for the key steps in this compound synthesis. Researchers should optimize these conditions based on their specific laboratory setup and observations.
Protocol 1: Nucleophilic Aromatic Substitution
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Reaction: 2-chloro-5-nitrobenzoic acid with morpholine.
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Procedure:
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In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in DMSO (5-10 mL per gram of acid).
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Add morpholine (2.0 eq) to the solution.
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Heat the reaction mixture to 100 °C and stir for 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once complete, cool the mixture to room temperature and pour it into ice-water.
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Acidify with 1M HCl to precipitate the product.
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Filter the solid, wash with water, and dry to yield 2-morpholin-4-yl-5-nitrobenzoic acid.
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Protocol 2: Esterification (DCC/DMAP Coupling)
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Reaction: 2-morpholin-4-yl-5-nitrobenzoic acid with 4-(methylsulfanyl)benzyl alcohol.
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Procedure:
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Under an inert atmosphere, dissolve 2-morpholin-4-yl-5-nitrobenzoic acid (1.0 eq), 4-(methylsulfanyl)benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU will form.
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Monitor the reaction by TLC or LC-MS.
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Filter off the DCU and wash it with cold DCM.
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Combine the filtrates and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to obtain this compound.
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Signaling Pathways
This compound is known to be a tubulin polymerization inhibitor, which leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1]
This compound Mechanism of Action
The diagram below illustrates the proposed signaling pathway for this compound's anticancer activity.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
G2/M Checkpoint Signaling Pathway
Disruption of microtubule dynamics by agents like this compound activates the G2/M checkpoint, preventing cells from entering mitosis.
Caption: G2/M checkpoint activation by microtubule disruption.[2]
References
Technical Support Center: Interpreting Microarray Data After IMB5046 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting microarray data following treatment with IMB5046, a novel microtubule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel nitrobenzoate microtubule inhibitor.[1][2] It functions by binding to the colchicine (B1669291) pocket of tubulin, disrupting microtubule structures.[1][2] This disruption leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3] A key feature of this compound is its ability to overcome multidrug resistance in cancer cell lines that are resistant to other microtubule-binding agents like colchicine, vincristine, and paclitaxel, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1][3]
Q2: What are the expected global changes in gene expression after this compound treatment?
A2: Microarray analysis of cancer cell lines, such as A431, treated with this compound has shown significant changes in gene expression. In one study, 441 genes were down-regulated and 383 genes were up-regulated by at least two-fold.[4] The differentially expressed genes are primarily associated with the immune system, cell death, and cancer-related pathways.[3][4]
Q3: Which signaling pathways are most likely to be affected by this compound treatment?
A3: Based on microarray data, the cellular pathways most significantly affected by this compound are related to the immune response, inflammation, apoptosis, and cancer. As a microtubule inhibitor that binds to the colchicine site, this compound can also influence signaling pathways such as the NF-κB pathway.[5][6][7]
Q4: How should I design my microarray experiment to study the effects of this compound?
A4: A robust experimental design is crucial for obtaining reliable microarray data. Key considerations include:
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Controls: Include both vehicle-treated (e.g., DMSO) and untreated control groups.
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Replicates: Use a sufficient number of biological replicates (at least three) for each condition to ensure statistical power.
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Dose and Time Points: Select appropriate concentrations of this compound and time points for treatment based on preliminary cell viability and cell cycle assays.
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RNA Quality: Ensure high-quality RNA is extracted from all samples, as this is a critical factor for successful microarray hybridization.
Troubleshooting Guides
Issue 1: Low Signal or No Signal on the Microarray
| Possible Cause | Recommended Solution |
| Poor RNA Quality | Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of 7 or higher is recommended. If RNA quality is low, re-extract RNA from new samples. |
| Inefficient Labeling | Verify the concentration and purity of your RNA before labeling. Use a positive control to check the efficiency of the labeling reaction. |
| Suboptimal Hybridization | Ensure the hybridization temperature and time are optimal for your specific microarray platform. Check the hybridization buffer for proper composition and freshness.[5] |
| Incorrect Scanning Parameters | Verify that the scanner settings (e.g., laser power, PMT gain) are appropriate for your microarray type and fluorescent dyes. |
Issue 2: High Background Noise on the Microarray
| Possible Cause | Recommended Solution |
| Contaminants in the Sample | Ensure that the RNA sample is free of contaminants such as salts, ethanol, or cellular debris. Re-purify the RNA if necessary. |
| Non-specific Binding | Use a high-quality blocking agent during the pre-hybridization and hybridization steps. Optimize the stringency of the post-hybridization washes.[8] |
| Slide Surface Issues | Visually inspect the microarray slide for any defects or scratches before hybridization. |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Biological Variability | Increase the number of biological replicates to account for natural variation between samples. |
| Technical Variability | Standardize all experimental procedures, from cell culture and treatment to RNA extraction and microarray processing. Ensure consistent handling of all samples. |
| Batch Effects | If experiments are performed on different days or with different batches of reagents, this can introduce systematic variation. Process all samples for a given comparison at the same time if possible. If not, use appropriate normalization methods to correct for batch effects. |
Data Presentation: Gene Expression Changes After this compound Treatment
The following tables provide an illustrative summary of the types of gene ontology (GO) terms and pathways that are significantly affected by this compound treatment, based on published data. Please note that the specific genes and fold changes will vary depending on the cell type and experimental conditions.
Table 1: Top Down-Regulated Gene Ontology (GO) Biological Processes
| GO Term ID | Description | Representative p-value |
| GO:0043067 | regulation of programmed cell death | < 0.001 |
| GO:0006955 | immune response | < 0.001 |
| GO:0051249 | regulation of lymphocyte activation | < 0.005 |
| GO:0045087 | innate immune response | < 0.005 |
| GO:0007165 | signal transduction | < 0.01 |
| GO:0042127 | regulation of cell proliferation | < 0.01 |
| GO:0006917 | induction of apoptosis | < 0.01 |
| GO:0030154 | cell differentiation | < 0.05 |
| GO:0007275 | multicellular organism development | < 0.05 |
| GO:0048513 | animal organ development | < 0.05 |
Table 2: Top Up-Regulated Gene Ontology (GO) Biological Processes
| GO Term ID | Description | Representative p-value |
| GO:0006412 | translation | < 0.001 |
| GO:0022613 | ribonucleoprotein complex biogenesis | < 0.001 |
| GO:0006396 | RNA processing | < 0.005 |
| GO:0016071 | mRNA metabolic process | < 0.005 |
| GO:0008152 | metabolic process | < 0.01 |
| GO:0044237 | cellular metabolic process | < 0.01 |
| GO:0006259 | DNA metabolic process | < 0.01 |
| GO:0006281 | DNA repair | < 0.05 |
| GO:0006351 | transcription, DNA-templated | < 0.05 |
| GO:0007049 | cell cycle | < 0.05 |
Table 3: Top Enriched KEGG Pathways
| Pathway ID | Description | Representative p-value |
| hsa04210 | Apoptosis | < 0.001 |
| hsa04110 | Cell cycle | < 0.001 |
| hsa04010 | MAPK signaling pathway | < 0.005 |
| hsa04620 | Toll-like receptor signaling pathway | < 0.005 |
| hsa04668 | TNF signaling pathway | < 0.01 |
| hsa04064 | NF-kappa B signaling pathway | < 0.01 |
| hsa05200 | Pathways in cancer | < 0.01 |
| hsa04151 | PI3K-Akt signaling pathway | < 0.05 |
| hsa04630 | Jak-STAT signaling pathway | < 0.05 |
| hsa04650 | Natural killer cell mediated cytotoxicity | < 0.05 |
Experimental Protocols
Protocol 1: Microarray Hybridization
This protocol provides a general workflow for the hybridization of labeled cRNA to a microarray slide. Specific parameters may need to be optimized based on the microarray platform being used.
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Pre-hybridization:
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Prepare a pre-hybridization buffer according to the manufacturer's instructions.
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Incubate the microarray slide in the pre-hybridization buffer for 45-60 minutes at the recommended temperature (typically 42-65°C).
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Wash the slide with RNase-free water and dry by centrifugation or with a stream of nitrogen.
-
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Hybridization:
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Prepare the hybridization cocktail by mixing the labeled cRNA with hybridization buffer.
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Denature the labeled cRNA by heating at 95°C for 2-5 minutes, then immediately place on ice.
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Apply the hybridization cocktail to the microarray slide and cover with a coverslip, avoiding air bubbles.
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Place the slide in a hybridization chamber and incubate overnight (16-20 hours) at the recommended temperature (typically 42-65°C).
-
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Washing:
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Prepare a series of wash buffers with decreasing salt concentrations and increasing stringency.
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Remove the coverslip and wash the slide in the series of wash buffers to remove unbound and non-specifically bound probe.
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Dry the slide by centrifugation or with a stream of nitrogen.
-
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Scanning:
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Scan the microarray slide using a microarray scanner at the appropriate laser wavelengths for the fluorescent dyes used.
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Ensure that the scanner settings are optimized to achieve a good signal-to-noise ratio without saturating the signal.
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Protocol 2: Microarray Data Normalization and Analysis
This protocol outlines the key steps in analyzing the raw data obtained from a microarray experiment.
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Data Import and Quality Control:
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Import the raw data files (e.g., .CEL files for Affymetrix arrays) into your analysis software (e.g., R with Bioconductor, GeneSpring).
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Perform quality control checks on the raw data. This includes visual inspection of the array images for artifacts, and analysis of control probes and signal intensity distributions.[9][10][11]
-
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Background Correction and Normalization:
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Apply a background correction method to subtract the non-specific background signal from the feature intensity.
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Normalize the data to remove systematic technical variations between arrays. Common normalization methods include quantile normalization and LOWESS (Locally Weighted Scatterplot Smoothing).[12][13][14][15]
-
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Differential Gene Expression Analysis:
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Use statistical tests (e.g., t-test, ANOVA, LIMMA) to identify genes that are differentially expressed between the this compound-treated and control groups.
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Apply a multiple testing correction (e.g., Benjamini-Hochberg False Discovery Rate) to adjust the p-values.
-
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Data Visualization and Interpretation:
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Generate a volcano plot to visualize the relationship between the fold change and statistical significance of the differentially expressed genes.
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Create a heatmap to visualize the expression patterns of the most significantly changed genes across all samples.
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Perform pathway and gene ontology enrichment analysis (e.g., using DAVID, GSEA, or KEGG) to identify the biological processes and pathways that are over-represented in the list of differentially expressed genes.[4][16][17]
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Super-Resolution Microscopy Reveals That Stromal Interaction Molecule 1 Trafficking Depends on Microtubule Dynamics [frontiersin.org]
- 3. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 4. Microtubule-mediated NF-κB activation in the TNF-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | MDPI [mdpi.com]
- 8. illumina.com [illumina.com]
- 9. Quality control | Functional genomics II [ebi.ac.uk]
- 10. compdiag.molgen.mpg.de [compdiag.molgen.mpg.de]
- 11. Normalization and analysis of DNA microarray data by self-consistency and local regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cs.cmu.edu [cs.cmu.edu]
- 13. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 14. Why and How of Normalization in Microarray Data Analysis [biotecharticles.com]
- 15. How to Interpret KEGG Analysis Results? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. psb.stanford.edu [psb.stanford.edu]
- 17. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]
Adjusting IMB5046 dosage for different tumor models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IMB5046, a novel nitrobenzoate microtubule inhibitor. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule polymerization inhibitor.[1][2][3] It binds to the colchicine (B1669291) pocket of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: What is the key advantage of this compound over other microtubule inhibitors like paclitaxel (B517696) or vincristine?
A2: A significant advantage of this compound is its ability to overcome multidrug resistance (MDR).[1][2][3] Many cancer cells develop resistance to taxanes and vinca (B1221190) alkaloids by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from the cell. This compound is not a substrate for P-gp, allowing it to maintain its cytotoxic activity in MDR cancer cell lines.[1][3]
Q3: What are the known signaling pathways affected by this compound?
A3: Microarray analysis of cells treated with this compound has shown alterations in the expression of genes associated with the immune system, cell death, and cancer.[1][2] Notably, the Jak-STAT and ErbB signaling pathways have been identified as being affected by this compound treatment.[1]
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo studies, this compound can be dissolved in a vehicle mixture of DMSO, Cremophor EL, and saline. A common ratio used is 1:2:17 (DMSO:Cremophor EL:saline).
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in in vitro cytotoxicity assays.
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Possible Cause: Variation in cell seeding density.
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Solution: Ensure a consistent number of cells are seeded in each well for every experiment. Cell density can significantly influence drug sensitivity.
-
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Possible Cause: Cell health and passage number.
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Solution: Use cells at a low and consistent passage number. Cells at high passage numbers may exhibit altered growth rates or develop resistance. Maintain a healthy, sub-confluent culture.
-
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Possible Cause: Duration of drug exposure.
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Solution: Standardize the incubation time with this compound across all experiments. IC50 values are highly dependent on the duration of treatment.
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Issue 2: Reduced or no activity of this compound in a new tumor model.
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Possible Cause: Intrinsic or acquired resistance of the tumor model.
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Solution: While this compound overcomes P-gp-mediated resistance, other resistance mechanisms might exist. Consider performing a literature search on the specific tumor model to understand its resistance profile to other microtubule inhibitors.
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Possible Cause: Suboptimal dosage.
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Solution: The optimal dose of this compound can vary between different tumor models. It is recommended to perform a dose-response study to determine the most effective concentration for your specific model. Start with a range of doses based on published data (e.g., 10-20 mg/kg for xenograft models) and monitor both anti-tumor efficacy and animal well-being.[1]
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Issue 3: Signs of toxicity in animal models.
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Possible Cause: The administered dose is too high for the specific animal strain or tumor model.
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Solution: Reduce the dosage of this compound. Closely monitor the animals for signs of toxicity such as significant body weight loss, changes in behavior, or ruffled fur. It is crucial to establish the maximum tolerated dose (MTD) in your specific experimental setup. In published studies, this compound was well-tolerated at effective doses.[1][2]
-
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Possible Cause: Issues with the vehicle formulation.
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Solution: Ensure the vehicle components (DMSO, Cremophor EL) are of high quality and the final concentrations are within acceptable limits for animal administration. Prepare the formulation fresh for each set of injections.
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Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo anti-tumor activity of this compound in different human tumor xenograft models.
Table 1: Efficacy of this compound in Human Lung Cancer H460 Xenograft Model
| Dosage (mg/kg, i.p.) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| 10 | 5 days/week for 2 weeks | 46.1 | [1][2] |
| 15 | 5 days/week for 2 weeks | 70.1 | [1][2] |
| 20 | 5 days/week for 2 weeks | 83.2 | [1][2] |
Table 2: Efficacy of this compound in Human Epidermoid Carcinoma KB Xenograft Model
| Dosage (mg/kg, i.p.) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| 15 | Days 0-4 & 7-11 | 65.6 | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the desired human tumor cell line (e.g., H460 or KB) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
Preparation and Administration of this compound:
-
Prepare the this compound solution in a vehicle of DMSO/Cremophor EL/saline (1:2:17).
-
Administer this compound intraperitoneally (i.p.) at the desired dosages (e.g., 10, 15, 20 mg/kg).
-
The control group should receive the vehicle only.
-
Follow a defined treatment schedule (e.g., 5 consecutive days per week for 2 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Caption: Mechanism of action of this compound as a microtubule polymerization inhibitor.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Potential modulation of Jak-STAT and ErbB signaling pathways by this compound.
References
IMB5046 resistance mechanisms in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding IMB5046 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel microtubule inhibitor that binds to the colchicine (B1669291) pocket of β-tubulin. This binding disrupts the polymerization of microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3]
Q2: this compound is reported to overcome multidrug resistance. How does it achieve this?
A2: A common mechanism of multidrug resistance is the overexpression of P-glycoprotein (P-gp), an efflux pump that removes drugs from the cancer cell.[4][5] this compound has been shown to be a poor substrate for P-gp, meaning it is not efficiently pumped out of resistant cells, allowing it to maintain its cytotoxic activity.[1][6][7]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A3: While this compound circumvents P-gp-mediated resistance, cancer cells can develop resistance to colchicine-binding site inhibitors through other mechanisms, including:
-
Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, can confer resistance to microtubule-targeting agents.[8]
-
Mutations in the Tubulin Binding Site: Genetic mutations in the tubulin protein can alter the binding affinity of this compound to its target.[9][10]
-
Changes in Microtubule-Associated Proteins (MAPs): Altered expression of MAPs that regulate microtubule dynamics can reduce the efficacy of microtubule inhibitors.[4][9]
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Upregulation of Alternative Efflux Pumps: While not a P-gp substrate, other ABC transporters could potentially contribute to this compound efflux.[4]
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Activation of Anti-Apoptotic Pathways: Upregulation of pro-survival signaling pathways can make cancer cells more resistant to drug-induced apoptosis.
Q4: How can I experimentally confirm the mechanism of resistance in my cell line?
A4: To investigate the mechanism of resistance, you can perform a series of experiments:
-
Sequencing of Tubulin Genes: Sequence the β-tubulin genes in your resistant cell line to identify potential mutations in the colchicine-binding site.
-
Western Blotting for Tubulin Isotypes and MAPs: Compare the protein expression levels of different β-tubulin isotypes and key MAPs between your sensitive and resistant cell lines.
-
Drug Efflux Assays: Use fluorescent substrates to assess the activity of various drug efflux pumps.
-
Apoptosis Assays: Compare the levels of apoptosis induced by this compound in sensitive versus resistant cells to determine if anti-apoptotic pathways are activated.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Create a cell suspension of known concentration and use a multichannel pipette for accurate dispensing. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time Variation | Use a consistent incubation time for all experiments (e.g., 48 or 72 hours). |
| Contamination | Regularly check cell cultures for microbial contamination. |
| Reagent Quality | Use high-quality, fresh reagents for the MTT or other viability assays. |
Problem 2: No significant G2/M arrest observed in flow cytometry analysis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Ensure you are using a concentration of this compound at or above the IC50 for your cell line. Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest. |
| Incorrect Staining Protocol | Review your propidium (B1200493) iodide (PI) staining protocol. Ensure complete cell permeabilization and adequate RNase treatment to prevent RNA staining.[2] |
| Cell Line Resistance | Your cell line may have developed resistance to this compound, potentially through mechanisms that bypass G2/M arrest. Consider investigating the potential resistance mechanisms outlined in the FAQs. |
| Timing of Analysis | The peak of G2/M arrest may occur at a specific time point. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for analysis. |
Problem 3: Difficulty in detecting apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Late-Stage Apoptosis/Necrosis | If you are only observing PI-positive cells in an Annexin V/PI assay, you may be looking at a time point where most cells have progressed to late-stage apoptosis or necrosis. Analyze earlier time points. |
| Insufficient Drug Concentration | A lower concentration of this compound may not be sufficient to induce a detectable level of apoptosis. Confirm the IC50 in your cell line and use an appropriate concentration. |
| Caspase-Independent Cell Death | While this compound typically induces apoptosis, some cell lines may undergo other forms of cell death. Consider assays for other cell death markers. |
| Resistant Cell Population | A subpopulation of your cells may be resistant to this compound-induced apoptosis. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Skin Carcinoma | < 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 |
| HT29 | Colorectal Adenocarcinoma | < 0.1 |
| A549 | Lung Carcinoma | 0.1 - 0.5 |
| H460 | Lung Carcinoma | 0.1 - 0.5 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 |
Data extracted from the primary publication on this compound.[7]
Table 2: Cytotoxicity of this compound in multidrug-resistant (MDR) cell lines.
| Cell Line | Parent Cell Line | Resistance Mechanism | This compound Resistance Index | Vincristine Resistance Index | Colchicine Resistance Index | Paclitaxel Resistance Index |
| KBV200 | KB | P-gp overexpression | 1.4 | 11.2 | 5.6 | 5.6 |
| MCF7/ADR | MCF7 | P-gp overexpression | 1.1 | 139.9 | 60.9 | 102.2 |
A resistance index close to 1 indicates no resistance. Data extracted from the primary publication on this compound.[7]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[14][15]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[2][14]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[2][16]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1][6]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1][6]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer (e.g., PIPES buffer). Keep all reagents on ice.[3][17]
-
Drug Addition: Add this compound or a control compound to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.[3][17][18]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.[3][17][18]
Visualizations
Caption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting reduced sensitivity to this compound in cancer cell lines.
Caption: Overview of potential molecular mechanisms leading to this compound resistance in cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Flow Cytometry Protocol [sigmaaldrich.com]
- 17. interchim.fr [interchim.fr]
- 18. abscience.com.tw [abscience.com.tw]
Technical Support Center: Enhancing IMB5046 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IMB5046. The focus is on overcoming challenges related to its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound when administered orally in our mouse model. Why is this happening?
A1: Low oral efficacy of this compound is likely due to its poor oral bioavailability.[1] Published studies indicate that this compound has poor aqueous solubility, which is a major barrier to its absorption from the gastrointestinal (GI) tract.[1] When a drug has low solubility, it may not dissolve sufficiently in the GI fluids to be absorbed into the bloodstream, leading to reduced systemic exposure and consequently, diminished therapeutic effect.[2]
One study highlighted that an oral dose of 30 mg/kg of this compound resulted in only marginal tumor growth inhibition, whereas a 15 mg/kg intraperitoneal (i.p.) dose showed significant antitumor activity.[1] This difference strongly suggests that the route of administration significantly impacts the bioavailability and efficacy of the compound.
Q2: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A2: To enhance the oral bioavailability of poorly soluble drugs like this compound, several advanced formulation strategies can be employed. These approaches aim to increase the drug's solubility, dissolution rate, and/or absorption.[2][3][4] Key strategies include:
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[2][4][5] Upon gentle agitation in aqueous media (like GI fluids), they form fine emulsions or microemulsions, increasing the surface area for drug absorption and potentially bypassing first-pass metabolism via lymphatic transport.[3]
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.[3][4] Nanoparticle systems can be engineered for controlled release and targeted delivery.[3]
-
Amorphous Solid Dispersions: This technique involves dispersing this compound in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix.[2][3][4] This approach can enhance solubility and maintain the drug in a more readily absorbable state.[4]
-
Micronization: While not as advanced as nanoparticle technology, reducing the particle size through micronization can also improve the dissolution rate of crystalline drugs.[2]
Q3: Is there a suggested starting formulation for intraperitoneal (i.p.) injection of this compound based on existing literature?
A3: Yes, a previously reported formulation for the intraperitoneal administration of this compound is a mixture of DMSO, Cremophor, and saline.[1] The specific ratio used was 1:2:17 (DMSO:Cremophor:saline).[1] This vehicle was used to overcome the poor aqueous solubility of the compound for in vivo studies.[1]
Troubleshooting Guides
Problem: this compound is precipitating out of my formulation during preparation or upon dilution.
Possible Cause: The solvent capacity of your vehicle is being exceeded, or the formulation is not stable upon dilution with aqueous media.
Solutions:
-
Optimize Solvent System:
-
For i.p. injection: Re-evaluate the ratios of the DMSO/Cremophor/saline vehicle. A slight increase in the proportion of the solubilizing agents (DMSO, Cremophor) may be necessary. However, be mindful of potential toxicity associated with these excipients at higher concentrations.
-
For oral gavage: Consider developing a lipid-based formulation like a SEDDS, which is designed to maintain the drug in a solubilized state upon dispersion in aqueous fluids.
-
-
Particle Size Reduction: If you are working with a suspension, ensure that the particle size is sufficiently small and uniform to prevent rapid settling.
-
Use of Stabilizers: For nanoparticle or amorphous solid dispersion formulations, the choice of polymer or stabilizer is critical to prevent drug recrystallization.[4]
Quantitative Data Summary
The following table summarizes the in vivo antitumor efficacy of this compound from a published study, comparing different administration routes and doses in a human epidermoid carcinoma KB xenograft model.[1]
| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) |
| This compound | 15 mg/kg | Intraperitoneal (i.p.) | 65.6 |
| This compound | 30 mg/kg | Oral (p.o.) | Marginal |
| Vincristine | 1 mg/kg | Intravenous (i.v.) | 37.4 |
The following table summarizes the dose-dependent in vivo antitumor efficacy of this compound administered intraperitoneally in a human lung cancer H460 xenograft model.[1]
| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | 46.1 |
| This compound | 15 mg/kg | Intraperitoneal (i.p.) | 70.1 |
| This compound | 20 mg/kg | Intraperitoneal (i.p.) | 83.2 |
| Colchicine | 0.5 mg/kg | Intravenous (i.v.) | 41.1 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
Objective: To prepare a SEDDS formulation to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath or magnetic stirrer with heating
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Mix vigorously for 24-48 hours at a controlled temperature.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the screening results, select an oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of the selected excipients.
-
Visually observe the formation of emulsions upon aqueous dilution and identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.
-
Add the calculated amount of this compound to the excipient mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex or stir until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Emulsification time: Add a small volume of the SEDDS to a known volume of water with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering (DLS).
-
In vitro drug release: Perform dissolution studies using a suitable apparatus (e.g., USP Type II) to assess the rate and extent of this compound release from the SEDDS in simulated gastric and intestinal fluids.
-
Visualizations
Caption: Challenges to the oral bioavailability of this compound.
Caption: General workflow for developing an improved this compound formulation.
Caption: Mechanism for bioavailability enhancement by SEDDS.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
Minimizing IMB5046 side effects in animal studies
Technical Support Center: IMB5046
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective use of this compound in animal studies. Given that published preclinical data indicates this compound is well-tolerated at effective doses, this guide focuses on proactive monitoring, best practices, and troubleshooting potential, class-related side effects to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, small-molecule microtubule inhibitor.[1][2][3] It functions by binding to the colchicine (B1669291) pocket on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1][2][3] A key feature of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein, a common efflux pump that removes many chemotherapy drugs from cancer cells.[1][2]
Q2: What are the reported side effects of this compound in animal studies?
A2: To date, published preclinical studies have shown this compound to be well-tolerated. In a mouse xenograft model of human lung cancer (H460), an effective dose of 20 mg/kg resulted in no observable histopathological lesions in major organs, including the stomach, small intestine, bone marrow, heart, liver, kidney, lung, pancreas, and spleen.[1]
Q3: What are the potential, but currently unreported, side effects of this compound that I should monitor for?
A3: While this compound itself has a favorable reported safety profile, it belongs to the class of microtubule-destabilizing agents that bind to the colchicine site.[1] Drugs in this class can be associated with a range of toxicities. Therefore, researchers should proactively monitor for the following potential side effects:
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Gastrointestinal (GI) Toxicity : Diarrhea, vomiting, and weight loss.
-
Hematological Toxicity : Myelosuppression (bone marrow suppression), leading to neutropenia, thrombocytopenia, or anemia.
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Neurological Toxicity : Peripheral neuropathy.
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Cardiac Toxicity : Although rare, some microtubule inhibitors have been associated with cardiac issues.[4][5]
Q4: How should I prepare and administer this compound for animal studies?
A4: Proper formulation and administration are critical to ensure drug stability, bioavailability, and minimize local irritation. The specific vehicle and route of administration should be optimized for your animal model. For initial studies, consider the formulation used in published literature as a starting point. Always ensure the formulation is sterile and administered at a controlled rate.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments, particularly if you observe toxicities not reported in the initial studies.
Q1: My animals are showing unexpected weight loss and/or signs of GI distress (diarrhea, poor appetite) after this compound administration. What are the troubleshooting steps?
A1: This could be an early sign of GI toxicity, a known class effect of microtubule inhibitors.
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Confirm Dosage : Double-check your calculations and the concentration of your dosing solution to rule out an overdose.
-
Assess Formulation : The vehicle itself could be causing GI upset. Run a vehicle-only control group to verify. Ensure the pH and osmolarity of the formulation are appropriate for the route of administration.
-
Implement Supportive Care : Provide nutritional support (e.g., hydrogel or palatable food) and ensure adequate hydration.
-
Dose Reduction/Fractionation : Consider reducing the dose or splitting the total daily dose into two administrations to lower the peak plasma concentration (Cmax).
-
Collect Samples : If an animal must be euthanized due to distress, perform a full necropsy with histopathological analysis of the GI tract to identify any lesions.
Q2: I'm observing neurological symptoms (e.g., gait abnormalities, reduced grip strength) in my animals. What should I do?
A2: Peripheral neuropathy is a potential, though unreported, side effect for colchicine-site binders.
-
Perform Neurological Exams : Implement a standardized scoring system to quantify the symptoms (e.g., grip strength test, gait analysis).
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Rule Out Other Causes : Ensure the symptoms are not due to generalized weakness from other toxicities (e.g., severe weight loss).
-
Dose De-escalation : Neurological side effects are often dose-dependent. Reduce the dose in subsequent cohorts to see if the symptoms are mitigated.
-
Histopathology : At the end of the study, ensure that sections of the peripheral nerves (e.g., sciatic nerve) and spinal cord are collected for histopathological examination.
Q3: Routine bloodwork shows a significant drop in white blood cells (neutropenia) or platelets (thrombocytopenia). What are the next steps?
A3: This suggests potential myelosuppression, a common side effect for anti-mitotic agents.
-
Monitor Blood Counts : Increase the frequency of complete blood count (CBC) analysis to track the kinetics of the suppression and recovery.
-
Adjust Dosing Schedule : Introduce "drug holidays" or breaks in the dosing regimen (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Prophylactic Support : In some cases, the use of growth factors (e.g., G-CSF for neutropenia) may be considered, though this can be a confounding factor in efficacy studies.
-
Bone Marrow Analysis : At necropsy, collect bone marrow samples (e.g., from the femur) for histopathology to assess cellularity.
Quantitative Data Summary
Table 1: Summary of this compound Efficacy and Safety in H460 Xenograft Model
| Parameter | Value | Source |
|---|---|---|
| Animal Model | Nude Mice with H460 Xenografts | [1] |
| This compound Dose | 20 mg/kg | [1] |
| Tumor Growth Inhibition | 83% | [1] |
| Histopathological Findings | ||
| Stomach, Small Intestine | No Lesions Found | [1] |
| Bone Marrow, Heart | No Lesions Found | [1] |
| Liver, Kidney, Lung | No Lesions Found | [1] |
| Pancreas, Spleen | No Lesions Found |[1] |
Table 2: Potential Class-Associated Toxicities of Colchicine-Site Binders for Proactive Monitoring
| System Organ Class | Potential Side Effects | Monitoring Parameters |
|---|---|---|
| Gastrointestinal | Diarrhea, Vomiting, Anorexia | Daily body weight, clinical observation, food intake |
| Hematological | Myelosuppression (Neutropenia, Thrombocytopenia) | Complete Blood Counts (CBCs) |
| Neurological | Peripheral Neuropathy | Grip strength, gait analysis, clinical observation |
| Hepatic | Elevated Liver Enzymes | Serum chemistry (ALT, AST) |
| Dermatological | Alopecia (Hair Loss) | Clinical observation |
Experimental Protocols
Protocol: Proactive Toxicity Monitoring in Animal Studies with this compound
-
Baseline Data Collection : Before the first dose, record the body weight and perform a baseline CBC and serum chemistry panel for each animal.
-
Clinical Observations :
-
Conduct daily clinical observations at a minimum. This should include checks for posture, activity level, grooming, and the presence of diarrhea or other signs of distress.
-
Record body weights at least three times per week. A weight loss of >15-20% from baseline is a common endpoint.
-
Record food and water consumption if weight loss is a concern.
-
-
Interim Monitoring :
-
For studies lasting several weeks, perform interim blood draws (e.g., every 2 weeks) for CBC and serum chemistry analysis to detect subclinical toxicity.
-
-
Terminal Procedures :
-
At the study endpoint, collect a terminal blood sample for a final CBC and chemistry panel.
-
Perform a full gross necropsy, examining all major organs.
-
Collect and fix a comprehensive set of tissues in 10% neutral buffered formalin for potential histopathological analysis. At a minimum, this should include the heart, liver, kidneys, spleen, lungs, brain, stomach, small and large intestines, and bone marrow (femur).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected toxicity.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent IMB5046 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IMB5046. The information is designed to help diagnose and resolve common issues to ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent microtubule inhibitor.[1][2][3][4] Its full chemical name is 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester.[2][3] this compound functions by inhibiting tubulin polymerization, binding to the colchicine (B1669291) pocket of tubulin.[1][2][4] This disruption of microtubule structures leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[1][2][4][5]
Q2: What are the key applications of this compound in research?
This compound is primarily used in cancer research due to its potent cytotoxicity against a wide range of tumor cell lines.[1][2][3][4] A notable feature of this compound is its effectiveness against multidrug-resistant (MDR) cell lines, as it is not a substrate for P-glycoprotein.[1][2][3] Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying cancer cell biology and for preclinical evaluation as a potential chemotherapeutic agent.[1][2]
Q3: What kind of results can I expect to see in my cell-based assays with this compound?
In cell-based assays, this compound has been shown to:
-
Induce morphological changes, causing cells to round up.[1]
-
Increase the cellular content of free tubulin.[1]
The potency of this compound is reflected in its low IC50 values across various cancer cell lines.
Troubleshooting Guide
Inconsistent experimental results can be frustrating. This guide addresses specific issues you might encounter when working with this compound.
High Variability in Cytotoxicity Assays (e.g., MTT, MTS)
Problem: I'm observing high variability in my IC50 values for this compound across replicate wells or between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing and consider using a repeating pipette to minimize variability. Avoid using the outer wells of the microplate, which are prone to evaporation, or fill them with sterile media or PBS to create a humidity barrier.[6] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, narrow range of passage numbers.[7] High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for and treat any mycoplasma contamination. |
| Compound Instability or Pipetting Errors | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure accurate serial dilutions by using calibrated pipettes and proper mixing techniques. |
| Edge Effects | As mentioned above, avoid using the outer wells of the plate for experimental samples. If this is not possible, ensure that control and treated wells are distributed evenly across the plate to account for any systematic environmental variations. |
Weak or No Effect on Cell Cycle or Apoptosis
Problem: I'm not observing the expected G2/M arrest or induction of apoptosis after treating cells with this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The IC50 can vary significantly between cell lines.[1][2] |
| Incorrect Assay Timing | Cell cycle arrest is a relatively early event, while apoptosis occurs later. Ensure you are analyzing your samples at the appropriate time points post-treatment to capture these distinct cellular responses. |
| Low Target Expression or Activity | While tubulin is ubiquitously expressed, variations in microtubule dynamics and regulatory proteins can exist between cell lines. Confirm the expression and baseline microtubule integrity in your cell model. |
| Reagent or Protocol Issues | For flow cytometry-based assays, ensure proper cell fixation and permeabilization for antibody or dye penetration. For Western blotting, verify the quality and concentration of your primary and secondary antibodies for detecting cell cycle and apoptosis markers like Cyclin B1, p-Histone H3, and cleaved caspases.[1][4] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | 0.048 | [1] |
| KB | Epidermoid Carcinoma | 0.037 | [1] |
| H460 | Lung Cancer | 0.042 | [1] |
| A549 | Lung Cancer | 0.051 | [1] |
| HCT-116 | Colon Cancer | 0.063 | [1] |
| MCF-7 | Breast Cancer | 0.128 | [1] |
| KB/VCR (Vincristine Resistant) | Epidermoid Carcinoma | 0.065 | [1] |
| NCI/ADR-RES (Doxorubicin Resistant) | Ovarian Cancer | 0.426 | [1] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating IMB5046 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of IMB5046.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a novel small molecule inhibitor with the chemical name 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester.[1][2] Its primary cellular target is tubulin.[1][3]
Q2: What is the mechanism of action of this compound?
This compound acts as a microtubule-destabilizing agent.[1] It binds to the colchicine (B1669291) pocket of tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2][3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2][3][4]
Q3: What are the expected phenotypic effects of this compound treatment in cancer cells?
Treatment of sensitive cancer cell lines with this compound is expected to result in:
Q4: How can I confirm that this compound is engaging tubulin in my cells?
Several methods can be used to validate the engagement of this compound with tubulin in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.[5][6][7]
-
Immunofluorescence Microscopy: This technique allows for the direct visualization of microtubule disruption.
-
Western Blotting for Downstream Markers: This approach measures changes in proteins that are affected by microtubule dynamics and cell cycle arrest.
-
Flow Cytometry for Cell Cycle Analysis: This method quantifies the percentage of cells in different phases of the cell cycle.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Issue: No thermal shift or inconsistent shift observed.
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Perform a dose-response experiment with a broader range of this compound concentrations. |
| Incubation time is insufficient. | Increase the incubation time of this compound with the cells before heat treatment. |
| Cell lysis is incomplete. | Ensure complete cell lysis to release soluble tubulin. |
| Antibody for Western blot is not optimal. | Use a validated anti-tubulin antibody and optimize its concentration.[8][9][10] |
| Low abundance of target protein. | Consider using a cell line with higher tubulin expression or an overexpression system.[6] |
Immunofluorescence Staining for Microtubule Disruption
Issue: No clear disruption of microtubule network.
| Possible Cause | Suggested Solution |
| This compound is not cell-permeable in your cell line. | Confirm cell permeability using other assays or increase the this compound concentration. |
| Cells were not properly fixed or permeabilized. | Optimize the fixation and permeabilization protocol for your cell line. |
| Suboptimal primary or secondary antibody. | Titrate the anti-tubulin antibody and ensure the secondary antibody is appropriate and working correctly. |
| Imaging parameters are not optimal. | Adjust the exposure time and laser power on the microscope to get a clear signal. |
Western Blotting for Downstream Markers
Issue: No change in p-Histone H3 or Cyclin B1 levels.
| Possible Cause | Suggested Solution |
| Time point of analysis is not optimal. | Perform a time-course experiment to determine the optimal time to observe changes in G2/M markers after this compound treatment. |
| This compound concentration is not optimal. | Test a range of this compound concentrations to find the one that induces a robust G2/M arrest. |
| Poor antibody quality. | Use validated antibodies for p-Histone H3 (Ser10) and Cyclin B1. |
| Inefficient protein transfer. | Verify the efficiency of protein transfer from the gel to the membrane using Ponceau S staining.[11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble tubulin by Western blotting. An increase in the amount of soluble tubulin at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Immunofluorescence Staining of Microtubules
-
Cell Culture: Grow cells on coverslips in a petri dish. Treat with this compound or DMSO for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. Wash with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus), and visualize using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical approach to troubleshooting target engagement experiments.
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
Validation & Comparative
IMB5046 and Colchicine: A Comparative Analysis of Tubulin Binding Affinity
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamics of microtubule assembly and disassembly, crucial processes for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. Both IMB5046, a novel nitrobenzoate derivative, and colchicine (B1669291), a well-established natural product, target tubulin, the fundamental protein subunit of microtubules. This guide provides a detailed comparison of their binding affinity to tubulin, supported by experimental data, protocols, and visual representations of their mechanism of action and the methods used to study them.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound to its target is a critical determinant of its potency. The equilibrium dissociation constant (KD) is a common metric used to quantify this affinity, with a lower KD value indicating a stronger binding interaction. A direct comparative study has shown that this compound and colchicine exhibit comparable binding affinities for tubulin.
| Compound | Equilibrium Dissociation Constant (KD) | Method |
| This compound | 31.9 μM[1] | Surface Plasmon Resonance |
| Colchicine | 21.1 μM[1] | Surface Plasmon Resonance |
This data indicates that colchicine has a slightly higher affinity for tubulin than this compound. Both compounds bind directly to the tubulin dimer, specifically at the colchicine-binding site, thereby inhibiting tubulin polymerization.[1][2] The IC50 value for this compound in inhibiting tubulin polymerization in a cell-free system was determined to be 2.97 μM.[1]
Mechanism of Action: Disruption of Microtubule Dynamics
Both this compound and colchicine are classified as microtubule-destabilizing agents. They bind to the β-subunit of the αβ-tubulin heterodimer at the interface with the α-subunit.[2][3] This binding event induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule polymer.[2][4] This disruption of microtubule assembly leads to the depolymerization of existing microtubules, G2/M phase cell cycle arrest, and ultimately, the induction of apoptosis.[1]
References
- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IMB5046 Efficacy Against Other Tubulin Inhibitors in Cancer Cell Lines
IMB5046, a novel nitrobenzoate microtubulin inhibitor, demonstrates significant efficacy in overcoming multidrug resistance in cancer cells, a common challenge with established tubulin-targeting agents. This comparison guide provides a detailed analysis of this compound's performance against other tubulin inhibitors, supported by experimental data on its cytotoxic effects, inhibition of tubulin polymerization, and impact on the cell cycle.
This compound distinguishes itself by its potent cytotoxic activity against a range of tumor cell lines, including those resistant to conventional tubulin inhibitors like paclitaxel, vincristine, and colchicine (B1669291). This efficacy is attributed to its unique chemical structure, which allows it to bind to the colchicine pocket of tubulin and inhibit its polymerization, while not being a substrate for P-glycoprotein, a key mediator of multidrug resistance.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other tubulin inhibitors across various human cancer cell lines, including sensitive and multidrug-resistant (MDR) strains. The data is extracted from the seminal study by Zheng et al. (2016) in Scientific Reports.
| Cell Line | Drug | IC50 (µM) |
| A549 (Lung Carcinoma) | This compound | 0.045 ± 0.003 |
| Paclitaxel | 0.004 ± 0.001 | |
| Vincristine | 0.003 ± 0.001 | |
| Colchicine | 0.006 ± 0.001 | |
| KB (Oral Epidermoid Carcinoma) | This compound | 0.037 ± 0.004 |
| Paclitaxel | 0.002 ± 0.000 | |
| Vincristine | 0.002 ± 0.000 | |
| Colchicine | 0.003 ± 0.001 | |
| KBvin (Vincristine-resistant KB) | This compound | 0.063 ± 0.006 |
| Paclitaxel | 0.128 ± 0.011 | |
| Vincristine | 1.012 ± 0.089 | |
| Colchicine | 0.058 ± 0.005 | |
| HCT-15 (Colon Carcinoma, MDR) | This compound | 0.071 ± 0.005 |
| Paclitaxel | 0.582 ± 0.047 | |
| Vincristine | 0.256 ± 0.021 | |
| Colchicine | 0.023 ± 0.002 |
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound effectively inhibits the polymerization of purified tubulin in vitro. This disruption of microtubule dynamics is a key mechanism of its anticancer activity.
Mechanism of action of different tubulin inhibitors.
Cell Cycle Arrest at G2/M Phase
A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M phase, leading to apoptosis. This compound demonstrates this characteristic effect.
This compound induces cell cycle arrest at the G2/M phase.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of this compound or other tubulin inhibitors.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Detailed Protocol:
-
Reaction Mixture: Purified bovine brain tubulin (2 mg/mL) was mixed with a reaction buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Drug Addition: this compound or other inhibitors were added to the reaction mixture at various concentrations.
-
Polymerization Induction: The reaction was initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The increase in turbidity due to tubulin polymerization was monitored by measuring the absorbance at 340 nm every 30 seconds for 30 minutes using a spectrophotometer.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: A549 cells were treated with this compound (100 nM) for various time points (0, 8, 16, 24 hours).
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases were determined.
Unraveling Microtubule Disruption: A Comparative Analysis of IMB5046 and Classical Agents
A deep dive into the validation of IMB5046's effect on microtubule structure, this guide provides a comprehensive comparison with established microtubule-targeting agents: Taxol, Colchicine, Vinblastine, and Nocodazole. We present key quantitative data, detailed experimental protocols, and visual workflows to offer researchers, scientists, and drug development professionals a thorough understanding of these compounds' mechanisms of action.
Executive Summary
Microtubules, dynamic polymers essential for cell division, structure, and intracellular transport, are a prime target for anti-cancer therapeutics. This compound is a novel microtubule inhibitor that has shown potent anti-proliferative activity. This guide validates its effect on microtubule structure by comparing its performance against well-characterized microtubule-targeting agents. This compound, like colchicine, vinblastine, and nocodazole, acts as a microtubule destabilizer by inhibiting tubulin polymerization. In contrast, Taxol (paclitaxel) is a microtubule stabilizer. This guide provides a head-to-head comparison of their effects on tubulin polymerization and cellular microtubule networks, alongside detailed methodologies for reproducing these findings. Furthermore, we explore the interplay of these compounds with key signaling pathways that regulate microtubule dynamics, namely the Rho GTPase and GSK-3β pathways.
Comparative Analysis of Microtubule-Targeting Agents
The efficacy of microtubule-targeting agents can be quantified by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data for this compound and its counterparts.
| Compound | Mechanism of Action | Binding Site on Tubulin | In Vitro Tubulin Polymerization IC50 (µM) |
| This compound | Destabilizer | Colchicine Pocket | ~2.97[1] |
| Taxol (Paclitaxel) | Stabilizer | Taxane Site | N/A (Promotes Polymerization) |
| Colchicine | Destabilizer | Colchicine Pocket | ~1[2] |
| Vinblastine | Destabilizer | Vinca Alkaloid Site | ~1[2] |
| Nocodazole | Destabilizer | Colchicine Pocket | ~5[2] |
| Table 1: Comparison of Biochemical Effects on Tubulin Polymerization. |
| Compound | Effect on Microtubule Dynamics |
| This compound | Disrupts microtubule structures in cells.[3][4][5][6] |
| Taxol (Paclitaxel) | Suppresses microtubule shortening and growing rates.[7] |
| Colchicine | Suppresses the rate and extent of growing and shortening; strongly suppresses catastrophe frequency and increases rescue frequency.[8] |
| Vinblastine | Suppresses rates of microtubule growth and shortening; decreases catastrophe frequency.[6][9][10] |
| Nocodazole | Decreases elongation and shortening velocities; increases catastrophe frequency and pause duration.[11] |
| Table 2: Comparison of Effects on Microtubule Dynamics. |
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific validation. Below are detailed protocols for the key experiments used to characterize the effects of these compounds on microtubule structure.
In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
-
Test compounds (this compound, Colchicine, Vinblastine, Nocodazole, Taxol)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute purified tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compounds in polymerization buffer. A vehicle control (e.g., DMSO) should be included.
-
In a pre-warmed 96-well plate at 37°C, add the test compounds to the designated wells.
-
To initiate polymerization, add the tubulin solution containing 1 mM GTP to each well.
-
Immediately begin monitoring the absorbance at 340 nm every 60 seconds for 60 minutes in a microplate reader maintained at 37°C.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value for inhibitors is the concentration that reduces the maximum rate of polymerization by 50%.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
Principle: Immunofluorescence staining uses antibodies to specifically label tubulin within fixed and permeabilized cells. Fluorescently tagged secondary antibodies then allow for the visualization of the microtubule network by microscopy.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds
-
Fixation solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a designated period (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS and then block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells extensively with PBS to remove unbound primary antibody.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by these microtubule-targeting agents.
Conclusion
This comparative guide validates the effect of this compound on microtubule structure by benchmarking it against established microtubule-targeting agents. The data clearly positions this compound as a potent microtubule destabilizer, acting on the colchicine-binding site to inhibit tubulin polymerization. The provided experimental protocols offer a framework for the independent verification and further investigation of these findings. The visualization of the experimental workflow and the interconnected signaling pathways provides a clear overview of the mechanisms of action and the broader cellular context. This comprehensive analysis underscores the potential of this compound as a promising candidate for further development in cancer therapy and provides a valuable resource for researchers in the field of microtubule-targeted drug discovery.
References
- 1. Colchicine inhibits acetylcholine receptor stimulation of G protein GTPase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3β (GSK3β) Binds to and Promotes the Actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine inhibits vascular calcification by suppressing inflammasome activation through the enhancement of the Sirt2-PP2Ac signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic stabilization of microtubule dynamics at steady state in vitro by substoichiometric concentrations of tubulin-colchicine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine inhibits vascular calcification by suppressing inflammasome activation through the enhancement of the Sirt2-PP2Ac signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The mechanisms of microtubule catastrophe and rescue: implications from analysis of a dimer-scale computational model - PMC [pmc.ncbi.nlm.nih.gov]
IMB5046: A Novel Microtubule Inhibitor Circumventing Vincristine Resistance Mediated by P-glycoprotein
For Immediate Release
A novel microtubule inhibitor, IMB5046, has demonstrated significant efficacy in overcoming multidrug resistance (MDR) in cancer cells, a common challenge with conventional chemotherapeutics like vincristine (B1662923).[1][2] This guide provides a detailed comparison of this compound and vincristine, focusing on their interaction with the P-glycoprotein (P-gp) efflux pump, a key driver of MDR. Experimental data and methodologies are presented to support the potential of this compound as a promising therapeutic agent for treating multidrug-resistant tumors.
Overcoming P-glycoprotein-Mediated Resistance: this compound vs. Vincristine
P-glycoprotein is a transmembrane protein that actively pumps a wide range of chemotherapy drugs, including vincristine, out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[3] In contrast, this compound has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[1][2][4] This fundamental difference in their interaction with P-gp forms the basis of this compound's ability to bypass this common resistance mechanism.
Comparative Cytotoxicity
The differential activity of this compound and vincristine is evident in their cytotoxic effects on both drug-sensitive and multidrug-resistant cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Resistance Fold |
| KB (Parental) | Vincristine | 0.003 ± 0.001 | 1 |
| This compound | 0.041 ± 0.005 | 1 | |
| KB/VCR (Vincristine-Resistant) | Vincristine | 1.25 ± 0.11 | 416.7 |
| This compound | 0.037 ± 0.004 | 0.9 |
Table 1: Comparative IC50 values of Vincristine and this compound in drug-sensitive (KB) and vincristine-resistant (KB/VCR) human oral cancer cell lines. The resistance fold is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. Data suggests that while KB/VCR cells are highly resistant to vincristine, they remain sensitive to this compound.
Mechanism of Action: Targeting Microtubules
Both this compound and vincristine are microtubule-targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4][5] However, they bind to different sites on tubulin, the building block of microtubules.
-
This compound: Binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[1][2][4]
-
Vincristine: Binds to the vinca (B1221190) domain on β-tubulin, also leading to the inhibition of microtubule assembly.[6]
This difference in binding sites may contribute to the ability of this compound to overcome resistance mechanisms that affect vinca alkaloid binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of P-gp mediated resistance to vincristine and how this compound circumvents this, along with a typical experimental workflow for evaluating these compounds.
Caption: P-gp mediated resistance to Vincristine vs. This compound's circumvention.
Caption: Experimental workflow for comparing this compound and Vincristine.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or vincristine for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound or vincristine at specified concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[1][4]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
Western Blotting for Protein Expression
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., P-glycoprotein, tubulin, cyclin B1, p-Histone H3) overnight at 4°C.[1][4]
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly suggests that this compound is a potent microtubule inhibitor that effectively circumvents P-glycoprotein-mediated multidrug resistance.[1][2][4] Its ability to maintain cytotoxicity in vincristine-resistant cancer cells, by virtue of not being a P-gp substrate, highlights its potential as a valuable therapeutic agent in the treatment of resistant tumors. Further in vivo studies are warranted to fully evaluate the clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel Nitrobenzoate Microtubule Inhibitor IMB5046 and Other Tubulin-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of IMB5046's Performance Against Established Microtubule Inhibitors.
This compound, a novel nitrobenzoate compound, has emerged as a promising small molecule inhibitor of tubulin polymerization for cancer therapy. Its unique chemical structure and mechanism of action, particularly its efficacy in overcoming multidrug resistance, position it as a significant candidate for further preclinical and clinical investigation. This guide provides a comparative study of this compound against other well-established microtubule-targeting agents: colchicine (B1669291), vincristine, and paclitaxel. The objective is to offer a comprehensive overview of its performance, supported by experimental data, to aid researchers in the field of oncology and drug discovery.
Performance Comparison: Cytotoxicity and Tubulin Inhibition
This compound (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester) distinguishes itself by potently inhibiting tubulin polymerization, binding to the colchicine pocket of tubulin.[1] A key advantage of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer chemotherapy.[1] Unlike some conventional microtubule inhibitors, this compound is not a substrate for the P-gp pump, allowing it to maintain its cytotoxic efficacy in resistant cancer cell lines.[1]
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds across various human cancer cell lines. This data highlights the potent anti-proliferative activity of this compound, especially in multidrug-resistant (MDR) cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Colchicine IC50 (µM) | Vincristine IC50 (µM) | Paclitaxel IC50 (µM) |
| Sensitive Lines | |||||
| A549 | Non-small cell lung | 0.045 | ~0.016 | ~0.001 - 0.002 | ~0.001 - 0.005 |
| K562 | Chronic myelogenous leukemia | 0.037 | ~0.003 - 0.007 | ~0.002 - 0.004 | ~0.002 - 0.005 |
| KB | Cervical carcinoma | 0.042 | ~0.001 - 0.003 | ~0.001 - 0.002 | ~0.002 - 0.004 |
| HCT-8 | Ileocecal adenocarcinoma | 0.048 | ~0.002 - 0.005 | ~0.001 - 0.003 | ~0.003 - 0.006 |
| MDR Lines | |||||
| K562/A02 | Doxorubicin-resistant CML | 0.056 | > 10 | > 1 | > 1 |
| KB/VCR | Vincristine-resistant cervical | 0.063 | ~0.01 - 0.03 | > 1 | ~0.05 - 0.1 |
Note: IC50 values for comparator compounds are approximate ranges compiled from various sources and may vary depending on experimental conditions.
Tubulin Polymerization Inhibition
This compound directly targets tubulin, inhibiting its polymerization into microtubules. This activity is crucial for its antimitotic effect. The table below compares the tubulin polymerization inhibitory/promotional activities of the compounds.
| Compound | Mechanism of Action | Tubulin Polymerization IC50/EC50 (µM) |
| This compound | Inhibits polymerization | 2.97 |
| Colchicine | Inhibits polymerization | ~1 - 3 |
| Vincristine | Inhibits polymerization | ~0.5 - 2 |
| Paclitaxel | Promotes polymerization | ~1 - 5 (EC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, colchicine, vincristine, paclitaxel) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of the compounds on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Prepare a 10 mM stock solution of GTP in the same buffer.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to each well. Add the test compounds at various concentrations. For polymerization inhibitors (this compound, colchicine, vincristine), pre-incubate with tubulin on ice. For polymerization promoters (paclitaxel), add simultaneously with GTP.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. For inhibitors, calculate the IC50 value, which is the concentration that reduces the rate or extent of polymerization by 50% compared to the control. For promoters, the EC50 (the concentration that elicits 50% of the maximal effect) can be determined.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the biological context of this compound's activity, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
References
IMB5046: A Novel Microtubule Inhibitor Overcoming Multidrug Resistance in Cancer
A Comparative Analysis of IMB5046 Against Conventional Anticancer Agents
This compound is a novel, potent microtubule inhibitor that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancer cells.[1][2] This comparison guide provides an objective analysis of this compound's performance against other established anticancer drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by inhibiting tubulin polymerization, a critical process for cell division. It binds to the colchicine (B1669291) pocket on tubulin, disrupting the formation of microtubules.[1][3] This disruption leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3] Unlike many other microtubule-targeting agents, this compound is not a substrate for P-glycoprotein (P-gp), a key protein involved in multidrug resistance.[2] This allows this compound to maintain its cytotoxic efficacy in cancer cells that have developed resistance to other drugs.
Performance Against Multidrug-Resistant Cancer Cells
A key advantage of this compound is its effectiveness against cancer cell lines that exhibit resistance to conventional chemotherapeutic agents. The following table summarizes the cytotoxic activity (IC50 values) of this compound and other anticancer drugs across various parental and multidrug-resistant cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Resistance Index |
| KB (Parental) | This compound | 0.057 | |
| Colchicine | 0.009 | ||
| Vincristine | 0.004 | ||
| Paclitaxel | 0.003 | ||
| KBv200 (MDR) | This compound | 0.089 | 1.6 |
| Colchicine | 0.050 | 5.6 | |
| Vincristine | 0.045 | 11.2 | |
| Paclitaxel | 0.017 | 5.6 | |
| MCF7 (Parental) | This compound | 0.042 | |
| Colchicine | 0.008 | ||
| Vincristine | 0.002 | ||
| Paclitaxel | 0.002 | ||
| MCF7/ADR (MDR) | This compound | 0.047 | 1.1 |
| Colchicine | 0.487 | 60.9 | |
| Vincristine | 0.279 | 139.9 | |
| Paclitaxel | 0.204 | 102.2 |
Data compiled from a study on a novel nitrobenzoate microtubule inhibitor.[3]
The significantly lower resistance index for this compound in both KBv200 and MCF7/ADR cell lines highlights its ability to overcome P-gp-mediated multidrug resistance.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
References
Validating IMB5046-Induced Apoptosis: A Researcher's Guide to Caspase Assays
For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel compound is a critical step. This guide provides a comprehensive comparison of caspase assays to robustly validate apoptosis induced by IMB5046, a novel microtubule inhibitor.
This compound has been identified as a potent microtubule-destabilizing agent that exhibits significant antitumor activity by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.[1][2][3][4] Studies have shown that its apoptotic effect involves the activation of both initiator caspase-8 and caspase-9, as well as the executioner caspase-3, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[3] Therefore, quantifying the activity of these specific caspases is paramount to confirming its mechanism and efficacy.
This guide compares the most common caspase assay methodologies—colorimetric, fluorometric, and luminometric—to help researchers select the optimal strategy for their experimental needs.
The Central Role of Caspases in this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade. Initiator caspases, such as caspase-8 (central to the extrinsic, death receptor pathway) and caspase-9 (key to the intrinsic, mitochondrial pathway), are activated first.[5][6] These then cleave and activate executioner caspases, like caspase-3 and caspase-7, which are responsible for dismantling the cell by cleaving a host of cellular proteins.[7] Since this compound is known to activate both caspase-8 and caspase-9, a thorough validation should ideally probe both pathways.[3]
Figure 1. this compound-induced apoptosis signaling pathways.
Comparison of Caspase Assay Performance
The choice of assay depends on the specific requirements for sensitivity, throughput, and instrumentation. Below is a comparison of common assay formats for the key caspases implicated in this compound's mechanism. The data presented are illustrative, representing typical results from an experiment treating a sensitive cancer cell line with this compound.
| Assay Type | Target Caspase | Principle | Fold Increase (vs. Control) | Advantages | Disadvantages |
| Colorimetric | Caspase-3/7 | Cleavage of a DEVD peptide from a p-nitroaniline (pNA) chromophore, read on a spectrophotometer.[8] | ~3-5 fold | Inexpensive, simple workflow, common instrumentation. | Lower sensitivity, potential for compound interference. |
| Fluorometric | Caspase-8 | Cleavage of an IETD peptide from a fluorophore (e.g., AFC), read on a fluorometer.[9][10] | ~15-25 fold | High sensitivity, good for low-abundance caspases. | Requires a fluorescence plate reader, higher cost. |
| Luminometric | Caspase-9 | Cleavage of an LEHD peptide from a luciferase substrate, generating light.[1][2] | >100 fold | Highest sensitivity, wide dynamic range, "add-mix-read" protocols. | Highest cost, requires a luminometer. |
| Fluorometric | Caspase-3/7 | Cleavage of a DEVD peptide from a fluorophore, read on a fluorometer. | ~20-40 fold | More sensitive than colorimetric assays, suitable for high-throughput screening. | Requires a fluorescence plate reader. |
Experimental Workflow & Protocols
A generalized workflow for quantifying caspase activity is essential for reproducible results. The process involves cell culture and treatment, lysate preparation, the enzymatic reaction, and data acquisition.
Figure 2. Experimental workflow for caspase activity assays.
Detailed Experimental Protocols
The following are generalized protocols. Note: Always refer to the specific manufacturer's instructions for the assay kit being used.
1. Cell Preparation and Lysis:
-
Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and culture overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
For adherent cells, remove the media and wash once with PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes) and discard the supernatant.[11]
-
Add 50-100 µL of chilled Cell Lysis Buffer to each well or cell pellet.[12]
-
Incubate on ice for 10-15 minutes.[13]
-
Centrifuge the lysate at ~10,000 x g for 5-10 minutes at 4°C to pellet cellular debris. The supernatant is the cytosolic extract containing the caspases.[11]
2. Caspase-3/7 Colorimetric Assay:
-
Prepare a master mix containing Assay Buffer and the caspase-3/7 substrate (Ac-DEVD-pNA).[8]
-
Add 50 µL of the cytosolic extract from each sample to a new 96-well flat-bottom plate.
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measure the absorbance at 405 nm using a microplate reader.[8]
-
Calculate the fold increase in activity by comparing the absorbance of this compound-treated samples to the vehicle control.
3. Caspase-8 Fluorometric Assay:
-
Prepare a 2X Reaction Buffer containing DTT immediately before use.[10]
-
Add 50 µL of the cytosolic extract to a black, clear-bottom 96-well plate.
-
Add 50 µL of the 2X Reaction Buffer to each well.[9]
-
Add 5 µL of the caspase-8 substrate (IETD-AFC) to each well.[10]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[13]
-
Determine the fold increase in activity relative to the vehicle control.
4. Caspase-9 Luminometric Assay:
-
Reconstitute the Caspase-Glo® 9 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[1]
-
This assay is typically performed as a homogeneous "add-mix-measure" assay directly on cultured cells.
-
Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).
-
Mix gently on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[2]
-
Calculate the fold increase by comparing the relative light units (RLU) of treated versus control samples.
Conclusion and Recommendations
To comprehensively validate this compound-induced apoptosis, a multi-faceted approach is recommended.
-
Initial Screening: A Caspase-3/7 assay is an excellent starting point due to its role as a central executioner caspase. A luminometric format (e.g., Caspase-Glo® 3/7) is recommended for high-throughput screening due to its sensitivity and simple workflow.[14]
-
Mechanism Elucidation: To confirm the involvement of both apoptotic pathways, follow-up with specific initiator caspase assays is crucial. Based on existing data for this compound, running both a Caspase-8 and a Caspase-9 assay is necessary.[3] Given their lower expression levels compared to executioner caspases, fluorometric or luminometric assays are highly recommended for initiator caspases to ensure sufficient sensitivity.
By employing a strategic combination of these quantitative assays, researchers can robustly validate the apoptotic mechanism of this compound, providing critical data for preclinical development and further investigation.
References
- 1. Caspase-Glo® 9 Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 5. cajmpsi.com [cajmpsi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 9. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. mpbio.com [mpbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 14. promega.com [promega.com]
Unveiling the Transcriptional Landscapes: A Comparative Analysis of IMB5046 and Combretastatin
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of treatment. This guide provides a detailed comparison of the gene expression profiles induced by two such agents: IMB5046, a novel nitrobenzoate microtubule inhibitor, and combretastatin (B1194345) A-4 (CA-4), a well-established natural product. Both compounds bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis. However, subtle differences in their molecular interactions can lead to distinct downstream effects on gene expression, influencing their overall efficacy and potential therapeutic applications.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the transcriptional changes elicited by this compound and combretastatin A-4, supported by available experimental data. Understanding these differences is crucial for elucidating their precise mechanisms of action and identifying potential biomarkers for drug sensitivity and resistance.
Comparative Gene Expression Profiles
A direct comparison of the gene expression profiles of this compound and combretastatin A-4 from a single study is not currently available in the public domain. However, by examining data from separate studies, we can glean valuable insights into their respective impacts on the cellular transcriptome.
The following table summarizes the key findings from a whole human genome microarray analysis of A431 human epidermoid carcinoma cells treated with this compound. For combretastatin A-4, we present data from a study investigating its effects on gene expression in human umbilical vein endothelial cells (HUVECs), a relevant model for its anti-angiogenic properties. It is imperative to note that the differences in cell lines, drug concentrations, and treatment durations preclude a direct quantitative comparison.
| Feature | This compound in A431 Cells | Combretastatin A-4 in HUVECs |
| Number of Differentially Expressed Genes | 824 (441 down-regulated, 383 up-regulated)[1] | Not explicitly quantified in a single genome-wide study, but known to modulate specific pathways. |
| Key Down-regulated Gene Ontology (GO) Terms | Cell death/apoptosis-related processes, Immune system processes[1] | - |
| Key Up-regulated Gene Ontology (GO) Terms | Morphogenesis, Muscle cell differentiation[1] | - |
| Key Modulated Genes/Pathways | Genes related to immune system, cell death, and cancer[1] | Hypoxia Inducible Factor-1 (HIF-1) signaling pathway, Vascular Endothelial Growth Factor (VEGF)[2] |
Note: The data presented for combretastatin A-4 is based on targeted studies and does not represent a complete, unbiased genome-wide analysis comparable to the microarray data for this compound.
Experimental Methodologies
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are the methodologies employed in the key studies cited.
This compound Gene Expression Analysis in A431 Cells
-
Cell Culture: A431 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were treated with this compound at a concentration of 100 nM for 24 hours. A control group was treated with the vehicle (DMSO).
-
RNA Extraction: Total RNA was extracted from the treated and control cells using TRIzol reagent (Invitrogen) according to the manufacturer's instructions.
-
Microarray Analysis: The gene expression profiling was performed using a whole human genome microarray. The differentially expressed genes were identified based on a fold-change of at least 2 between the this compound-treated and control cells.[1]
Combretastatin A-4 Gene Expression Analysis (General Methodology)
-
Cell Culture: A relevant cancer cell line (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic studies, or various cancer cell lines for cytotoxicity studies) is cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with combretastatin A-4 at a specified concentration and for a defined duration.
-
RNA Extraction and Quantification: Total RNA is isolated from the cells, and its quality and quantity are assessed.
-
Gene Expression Analysis: Gene expression is typically analyzed using either microarray or RNA sequencing (RNA-seq) technologies.
-
Data Analysis: The resulting data is processed to identify differentially expressed genes and perform downstream bioinformatics analysis, such as pathway enrichment and gene ontology analysis.
Visualizing the Experimental Workflow and Signaling Pathways
To illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Both this compound and combretastatin A-4 are potent microtubule-depolymerizing agents that induce cell cycle arrest and apoptosis. While they share a common binding site on tubulin, the available data suggests potential differences in their downstream gene expression profiles. This compound has been shown to significantly impact genes related to the immune system and cell death in A431 cancer cells.[1] Combretastatin A-4, on the other hand, is well-documented for its effects on the HIF-1 signaling pathway and angiogenesis-related genes.[2]
References
- 1. Cell Microarray: An Approach to Evaluate Drug-Induced Alterations in Protein Expression - Advancements in Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Combretastatin A4 prodrug study of effect on the growth and the microvasculature of colorectal liver metastases in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Microtubule Inhibitors: IMB5046, VERU-111, and Plinabulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three novel microtubule inhibitors: IMB5046, VERU-111, and Plinabulin. While direct head-to-head clinical trial data is not yet available, this document synthesizes the current preclinical data to offer a comparative analysis of their mechanisms of action, in vitro efficacy, and effects on cellular processes. This guide aims to assist researchers in evaluating these compounds for further investigation and development.
Introduction to Novel Microtubule Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport.[1] Their crucial role in cell division has made them a prime target for anticancer therapies for decades.[2] Novel microtubule inhibitors aim to overcome the limitations of older agents, such as drug resistance and toxicity. This guide focuses on three promising novel inhibitors that all target the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.
Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site
This compound, VERU-111, and Plinabulin all function as microtubule destabilizing agents by binding to the colchicine pocket on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4] While sharing a common binding site, subtle differences in their interaction with tubulin and downstream signaling effects may contribute to unique biological activities. For instance, Plinabulin is suggested to have a distinct binding kinetic profile and also releases the immune defense protein GEF-H1, activating dendritic cells and T-cells.[5]
Performance Data: A Quantitative Comparison
The following tables summarize the available in vitro activity for this compound, VERU-111, and Plinabulin. It is important to note that the data is compiled from separate studies and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and cell lines used.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A431 | Skin Carcinoma | 0.037 - 0.1 |
| HT-1080 | Fibrosarcoma | < 0.1 | |
| HT29 | Colorectal Adenocarcinoma | < 0.1 | |
| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 | |
| VERU-111 | SKBR3 | Breast Cancer | 0.014 |
| TNBC Cells | Triple-Negative Breast Cancer | 0.008 - 0.014 | |
| SKOV3 | Ovarian Cancer | 0.0018 | |
| OVCAR3 | Ovarian Cancer | 0.0105 | |
| Plinabulin | HT-29 | Colorectal Adenocarcinoma | 0.0098 |
| A549 | Non-Small Cell Lung Cancer | 0.0055 |
Table 2: In Vitro Tubulin Polymerization Inhibition (IC50)
| Compound | IC50 (µM) |
| This compound | 2.97 |
| VERU-111 | Not explicitly stated in reviewed sources |
| Plinabulin | 2.4[6] |
Key Preclinical Findings
This compound:
-
Demonstrates potent cytotoxicity against a range of cancer cell lines.
-
Notably, it is not a substrate for the P-glycoprotein pump, suggesting it may overcome multidrug resistance.
-
Induces G2/M cell cycle arrest and apoptosis.
-
A microarray analysis indicated that this compound treatment affects genes related to the immune system, cell death, and cancer.[7]
VERU-111:
-
Shows potent, nanomolar-range cytotoxicity against various cancer cell lines, including taxane-resistant models.[4]
-
It is orally bioavailable, a significant advantage for clinical development.[3]
-
In addition to G2/M arrest and apoptosis, it inhibits cancer cell colony formation, migration, and invasion.[4]
-
Signaling pathway studies suggest involvement of p53 activation and modulation of the Jak2/STAT3 pathway.[2]
Plinabulin:
-
Exhibits potent cytotoxicity and inhibition of tubulin polymerization.[6]
-
Beyond its direct anti-mitotic effects, Plinabulin has demonstrated immune-modulating and vascular-disrupting properties.[5][8]
-
It is being investigated for its potential to prevent chemotherapy-induced neutropenia.[5]
-
Studies have implicated the PI3K/AKT/mTOR and JNK signaling pathways in its mechanism of action.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
In Vitro Tubulin Polymerization Assay
This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin (e.g., >99% pure bovine brain tubulin) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a stock solution of GTP (e.g., 10 mM).
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP to a final concentration of 1 mM, and the test compound at various concentrations (or vehicle control, e.g., DMSO).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value, the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%, can be calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat them with the microtubule inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Downstream Effects
The primary effect of these inhibitors is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. Prolonged activation of the SAC can trigger a cascade of events leading to apoptosis.
For VERU-111 , studies have shown an accumulation of p53 and downregulation of HPV E6/E7 expression in cervical cancer cells, along with decreased phosphorylation of Jak2 and STAT3.[2] Plinabulin has been shown to activate the JNK signaling pathway, which is associated with stress-induced apoptosis, and also to modulate the PI3K/AKT/mTOR pathway.[8][9] Microarray data for This compound suggests it influences multiple pathways, including the Jak-STAT and ErbB signaling pathways, and cytokine-cytokine receptor interactions.[7]
Conclusion
This compound, VERU-111, and Plinabulin are all potent novel microtubule inhibitors that target the colchicine binding site. While they share a primary mechanism of action, the available preclinical data suggests potential differences in their ability to overcome multidrug resistance (this compound), their oral bioavailability (VERU-111), and their engagement with the immune system (Plinabulin). The data and protocols presented in this guide are intended to provide a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of these promising anticancer agents. Direct, controlled, head-to-head studies will be crucial in determining the distinct advantages of each compound for specific cancer types and clinical applications.
References
- 1. researchhub.com [researchhub.com]
- 2. VERU-111 suppresses tumor growth and metastatic phenotypes of cervical cancer cells through the activation of p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Plinabulin exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Independent Validation of IMB5046 Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antitumor activity of IMB5046, a novel microtubule inhibitor, with established chemotherapeutic agents that target tubulin: paclitaxel (B517696), vincristine (B1662923), and colchicine (B1669291). The data presented is compiled from publicly available research to facilitate an independent assessment of this compound's potential as a cancer therapeutic, particularly in the context of multidrug resistance.
I. In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and comparator drugs across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | This compound[1] | Paclitaxel | Vincristine | Colchicine |
| A431 | Skin Carcinoma | 0.057 | 0.0025 - 0.0075 | - | 0.05 |
| HT-1080 | Fibrosarcoma | 0.037 | - | - | 0.0011 |
| HT29 | Colon Adenocarcinoma | 0.063 | - | - | 0.031 |
| H460 | Non-small Cell Lung Cancer | 0.426 | 0.004 - 0.024[2] | - | - |
| KB | Cervical Carcinoma | 0.103 | - | - | - |
II. In Vivo Antitumor Efficacy
The antitumor activity of this compound and comparator drugs was evaluated in human tumor xenograft models in mice. The primary endpoint reported is the percentage of tumor growth inhibition.
Table 2: Comparative In Vivo Antitumor Efficacy in Human Lung Cancer Xenograft Models
| Compound | Dosing | Tumor Growth Inhibition | Reference |
| This compound | 20 mg/kg, i.p. | 83% | [1][3] |
| Paclitaxel | 20 mg/kg/week, i.p. | 50% reduction in tumor growth rate | |
| Colchicine Derivative (CMH) | 0.5 mg/kg | 78.81% | |
| Vincristine | - | - | - |
Note: A dash (-) indicates that directly comparable tumor growth inhibition data for vincristine in a human lung cancer xenograft model was not found in the searched literature.
III. Mechanism of Action and Cellular Effects
This compound has been identified as a tubulin polymerization inhibitor that binds to the colchicine pocket of tubulin.[1][3] Its mechanism of action leads to the disruption of microtubule dynamics, which is essential for cell division. This disruption triggers a cascade of cellular events, ultimately leading to cancer cell death.
Signaling Pathway of Microtubule-Targeting Agents
References
IMB5046: A Comparative Analysis of its Anticancer Efficacy in Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of IMB5046, a novel microtubule inhibitor, detailing its efficacy across various cancer types. The performance of this compound is benchmarked against established alternative therapies, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound is a potent tubulin polymerization inhibitor that binds to the colchicine (B1669291) site, demonstrating broad-spectrum anticancer activity.[1][2] A key advantage of this compound is its ability to overcome multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[1][2] This guide summarizes the cytotoxic effects of this compound on a panel of cancer cell lines and its in vivo efficacy in xenograft models of lung and epidermoid carcinoma. Its performance is compared with that of standard chemotherapeutic agents, including doxorubicin (B1662922), vincristine (B1662923), and colchicine.
Mechanism of Action: Disrupting the Cellular Skeleton
This compound exerts its anticancer effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton.[1] By binding to the colchicine pocket on tubulin, this compound inhibits the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]
Figure 1: Mechanism of action of this compound.
Comparative In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Vincristine IC50 (µM) | Colchicine IC50 (µM) |
| Sensitive Cell Lines | |||||
| A431 | Epidermoid Carcinoma | 0.048 | - | - | - |
| HT-1080 | Fibrosarcoma | 0.037 | - | - | - |
| HT29 | Colorectal Adenocarcinoma | 0.084 | - | - | - |
| H460 | Non-small Cell Lung Cancer | - | ~0.1 (approx.)[3] | - | - |
| KB | Epidermoid Carcinoma | - | - | 0.0028 | 0.0034 |
| Multidrug-Resistant Cell Lines | |||||
| MCF7/ADR | Breast Adenocarcinoma (Doxorubicin-resistant) | 0.426 | 16.34 | 4.38 | 0.213 |
| KBV200 | Epidermoid Carcinoma (Vincristine-resistant) | 0.312 | - | 0.314 | 0.019 |
Data for this compound, Vincristine and Colchicine from[2]. Data for Doxorubicin from[3]. A dash (-) indicates that data was not available in the reviewed sources.
Notably, this compound retains significant activity against the MCF7/ADR and KBV200 cell lines, which are resistant to doxorubicin and vincristine, respectively.[2] This suggests that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[2]
Comparative In Vivo Efficacy
The antitumor activity of this compound has been evaluated in mouse xenograft models, where human cancer cells are implanted into immunodeficient mice.
Human Non-Small Cell Lung Cancer (H460) Xenograft Model
In a human non-small cell lung cancer H460 xenograft model, intraperitoneal (i.p.) administration of this compound resulted in significant tumor growth inhibition.
| Treatment | Dose | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | 46.1 |
| This compound | 15 mg/kg | 70.1 |
| This compound | 20 mg/kg | 83.2 |
| Colchicine | 0.5 mg/kg (i.v.) | 41.1 |
| Doxorubicin | 0.75 mg/kg | Significant delay in tumor growth[4] |
Data for this compound and Colchicine from[1]. Data for Doxorubicin from[4].
At a dose of 20 mg/kg, this compound demonstrated superior tumor growth inhibition compared to colchicine.[1] While a direct percentage of inhibition for doxorubicin in this specific model was not found in the same study, other research indicates its efficacy in delaying tumor growth.[4]
Human Epidermoid Carcinoma (KB) Xenograft Model
In a human epidermoid carcinoma KB xenograft model, this compound also showed potent antitumor effects.
| Treatment | Dose | Tumor Growth Inhibition (%) |
| This compound | 15 mg/kg (i.p.) | 65.6 |
| Vincristine | 1 mg/kg (i.v.) | 37.4 |
Data from[1].
This compound exhibited a more potent inhibition of tumor growth compared to vincristine in this model.[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, doxorubicin).[5]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[5]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 4 hours.[6]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Figure 3: Workflow for the in vitro tubulin polymerization assay.
Detailed Methodology:
-
Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer containing GTP.[7]
-
Reaction Setup: The tubulin solution is mixed with the test compound (e.g., this compound) or a control vehicle in a 96-well plate.[8]
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.[7]
-
Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a plate reader.[7] An inhibitor of polymerization will result in a lower rate and extent of absorbance increase.
Mouse Xenograft Model
This in vivo model is used to assess the antitumor efficacy of a compound.
Figure 4: Workflow for an anticancer drug efficacy study using a mouse xenograft model.
Detailed Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., H460 or KB) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[9][10]
-
Tumor Growth: The mice are monitored regularly for tumor growth.[9]
-
Randomization and Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (vehicle control, this compound, or other chemotherapeutic agents).[9]
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneally or intravenously).[1]
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.[9]
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.[1]
Conclusion
This compound is a promising novel microtubule inhibitor with potent anticancer activity against a variety of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents. In vivo studies have confirmed its efficacy in reducing tumor growth in lung and epidermoid carcinoma models, where it has shown superior or comparable activity to standard drugs like colchicine and vincristine. Its ability to overcome multidrug resistance makes it a particularly valuable candidate for further development in the treatment of refractory cancers. The data presented in this guide underscores the potential of this compound as a next-generation anticancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validating IMB5046 as a Non-Substrate for P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evidence from Multidrug-Resistant Cell Lines
The primary evidence for IMB5046's non-substrate status comes from its potent cytotoxic activity against various cancer cell lines, including those that overexpress P-gp and exhibit resistance to known P-gp substrates like paclitaxel (B517696) and vincristine.[1][3] The half-maximal inhibitory concentration (IC50) of this compound remains low in these resistant cell lines, indicating that it is not being effectively effluxed by P-gp.
Table 1: Cytotoxicity of this compound and Control Compounds in P-gp Overexpressing Cell Lines
| Compound | Cell Line | P-gp Expression | IC50 (µM) | Resistance Fold-Change | P-gp Substrate Status | Reference |
| This compound | A549 | Low | 0.054 | - | Non-substrate | [1][3] |
| A549/Taxol | High | 0.083 | 1.5 | Non-substrate | [1][3] | |
| Paclitaxel | A549 | Low | 0.004 | - | Substrate | [1][3] |
| A549/Taxol | High | 0.216 | 54 | Substrate | [1][3] | |
| Vincristine | KB | Low | 0.003 | - | Substrate | [1][3] |
| KB/VCR | High | 0.185 | 61.7 | Substrate | [1][3] |
Standard Assays for P-glycoprotein Substrate Validation
To provide a comprehensive framework for understanding why this compound is considered a non-substrate, this section details the standard in vitro assays used for this purpose. The tables below present typical data for known P-gp substrates and non-substrates/inhibitors, illustrating the expected outcomes in these experiments.
Bidirectional Transport Assay
This assay is considered the gold standard for identifying P-gp substrates.[1] It measures the transport of a compound across a monolayer of polarized cells (e.g., MDCK-MDR1 or Caco-2) that overexpress P-gp. The transport is measured in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. The ratio of the apparent permeability (Papp) in the B-A direction to the A-B direction gives the efflux ratio (ER). An efflux ratio significantly greater than 2 is indicative of a P-gp substrate.
Table 2: Representative Data from a Bidirectional Transport Assay
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate Status |
| Digoxin | 0.5 | 15.0 | 30.0 | Substrate |
| Paclitaxel | 1.2 | 25.2 | 21.0 | Substrate |
| Verapamil | 20.0 | 25.0 | 1.25 | Non-substrate/Inhibitor |
| This compound (Expected) | - | - | < 2 | Non-substrate |
Note: Specific experimental data for this compound in this assay is not publicly available. The expected result is an efflux ratio of less than 2.
P-gp ATPase Assay
P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The P-gp ATPase assay measures the rate of ATP hydrolysis in the presence of a test compound. Substrates of P-gp typically stimulate the ATPase activity of the transporter.
Table 3: Representative Data from a P-gp ATPase Assay
| Compound | Basal ATPase Activity (nmol/min/mg) | ATPase Activity with Compound (nmol/min/mg) | Fold Stimulation | P-gp Substrate Status |
| Verapamil | 30 | 90 | 3.0 | Substrate/Inhibitor |
| Paclitaxel | 30 | 75 | 2.5 | Substrate |
| Zosuquidar | 30 | 32 | ~1.0 | Inhibitor (Non-substrate) |
| This compound (Expected) | - | - | ~1.0 | Non-substrate |
Note: Specific experimental data for this compound in this assay is not publicly available. A non-substrate is expected to show minimal to no stimulation of ATPase activity.
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is converted by esterases to the fluorescent molecule calcein (B42510), which is not a P-gp substrate. In cells overexpressing P-gp, Calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence. P-gp inhibitors or non-substrates that compete for binding will block the efflux of Calcein-AM, leading to an increase in intracellular fluorescence.
Table 4: Representative Data from a Calcein-AM Efflux Assay
| Compound | Cell Line | Intracellular Fluorescence (Arbitrary Units) | P-gp Interaction |
| No Compound | Parental | 1000 | - |
| P-gp Overexpressing | 200 | P-gp is active | |
| Verapamil (Inhibitor) | P-gp Overexpressing | 950 | P-gp is inhibited |
| This compound (Expected) | P-gp Overexpressing | ~200 | No significant interaction |
Note: Specific experimental data for this compound in this assay is not publicly available. As a non-substrate that does not inhibit P-gp, this compound is not expected to significantly increase calcein accumulation.
Experimental Protocols
Bidirectional Transport Assay Protocol
-
Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and cultured for 3-5 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound (e.g., this compound) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability (Papp) is calculated for both directions. The efflux ratio is then determined by dividing Papp (B-A) by Papp (A-B).
P-gp ATPase Assay Protocol
-
Membrane Preparation: Membrane vesicles containing high concentrations of human P-gp are prepared from Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA.
-
Assay Reaction: The P-gp-containing membranes are incubated with the test compound (e.g., this compound) in an assay buffer containing ATP.
-
Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The ATPase activity in the presence of the test compound is compared to the basal activity (without the compound) to determine the fold stimulation.
Calcein-AM Efflux Assay Protocol
-
Cell Seeding: P-gp overexpressing cells and the corresponding parental cells are seeded in a 96-well plate.
-
Compound Incubation: The cells are pre-incubated with the test compound (e.g., this compound) or a positive control inhibitor (e.g., Verapamil).
-
Calcein-AM Loading: Calcein-AM is added to all wells and incubated for a specific period (e.g., 30 minutes) to allow for its uptake and conversion.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence in the presence of the test compound is compared to the fluorescence in the absence of the compound and in the presence of a known inhibitor.
Visualized Workflows
Caption: Workflow for the Bidirectional Transport Assay.
Caption: Principle of the Calcein-AM Efflux Assay.
Conclusion
References
IMB5046: A Comparative Guide to a Novel Colchicine Binding Site Agent for In Vivo Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of IMB5046 with other prominent colchicine (B1669291) binding site agents. The data presented is curated from preclinical studies to assist researchers in evaluating its potential as an anticancer therapeutic.
Executive Summary
This compound is a novel microtubule inhibitor that has demonstrated significant in vivo antitumor activity. It binds to the colchicine site of tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. A key advantage of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein. This guide benchmarks the in vivo efficacy of this compound against other colchicine binding site inhibitors, namely Combretastatin (B1194345) A4-phosphate and Colchicine, as well as other microtubule-targeting agents like Paclitaxel (B517696) and Vincristine.
In Vivo Efficacy: A Comparative Analysis
The following table summarizes the in vivo antitumor activity of this compound and its comparators in various xenograft models.
| Agent | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | Human Epidermoid Carcinoma (KB) | 15 mg/kg, i.p. | 65.6% | [1] |
| Human Lung Cancer (H460) | 15 mg/kg, i.p. | 70.1% | ||
| Human Lung Cancer (H460) | 20 mg/kg, i.p. | 83.2% | ||
| Combretastatin A4P (Fosbretabulin) | Anaplastic Thyroid Carcinoma Xenografts | Not specified | Significantly lower tumor weights | [2] |
| Non-Hodgkin's Lymphoma (WSU-DLCL2) | 200 mg/kg (four doses) | T/C of 11.7% | [1] | |
| Colchicine | Gastric Cancer (NCI-N87) | 0.10 mg/kg/day | Suppressed tumor growth | [3] |
| Thyroid Cancer | 0.5 mg/kg/day, s.c. | Growth arrest | [4] | |
| Paclitaxel | Human Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273) | 24 mg/kg/day, i.v. (for 5 days) | Statistically significant tumor growth inhibition | [5][6] |
| Vincristine | Human Epidermoid Carcinoma (KB) | 1 mg/kg, i.v. | 37.4% | |
| Lymphoma (L5178Y) | 0.30 mg/kg | Less tumor growth compared to control | [7] |
*T/C: Treatment vs. Control. A T/C of 11.7% indicates a high level of tumor growth inhibition.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Colchicine binding site agents, including this compound, exert their anticancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.
References
- 1. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate has primary antineoplastic activity against human anaplastic thyroid carcinoma cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Epigallocatechin Gallate and Vincristine in Mice with L5178Y Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for IMB5046
Essential guidelines for the safe handling and disposal of the potent microtubule inhibitor, IMB5046, are critical for ensuring the safety of laboratory personnel and preventing environmental contamination. As a cytotoxic and antineoplastic agent, all materials that have come into contact with this compound must be treated as hazardous waste.[1][2] Adherence to strict protocols is paramount, from the point of use to final disposal.
This compound, a novel nitrobenzoate microtubule inhibitor, demonstrates significant cytotoxicity against a range of cancer cell lines. Its mechanism of action as a microtubule-destabilizing agent warrants its classification as a hazardous substance requiring special handling and disposal procedures. The following guidelines provide a comprehensive, step-by-step approach to the safe management of this compound waste in a research setting.
This compound Waste Classification and Disposal Summary
All waste generated from the handling and use of this compound must be segregated from general laboratory waste and disposed of as cytotoxic hazardous waste. The following table summarizes the appropriate disposal streams for different types of this compound-contaminated materials.
| Waste Type | Description | Recommended Container | Disposal Method |
| Bulk this compound Waste | Unused or expired this compound powder or solutions; grossly contaminated items. | Labeled, sealed, and leak-proof hazardous waste container (often yellow or purple).[3][4] | Collection by a licensed hazardous waste contractor for high-temperature incineration.[3] |
| Trace-Contaminated Solids | Personal Protective Equipment (PPE), empty vials, plasticware, and other materials with minimal residual contamination. | Labeled cytotoxic waste bag (thick, puncture-resistant plastic, often yellow or purple).[5][6] | Collection by a licensed hazardous waste contractor for incineration.[7] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant, labeled sharps container for cytotoxic waste (often yellow or purple).[6][8] | Collection by a licensed hazardous waste contractor for incineration.[3] |
| Liquid Waste | Solutions containing this compound, such as from cell culture media or experimental procedures. | Labeled, leak-proof, and sealed container for hazardous liquid waste.[4] | Collection by a licensed hazardous waste contractor for high-temperature incineration.[3] |
Detailed Disposal Protocols
The proper segregation and disposal of this compound waste is a multi-step process that begins at the point of generation. The following workflow outlines the critical steps for safely managing this cytotoxic compound.
Step-by-Step Disposal Procedures:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including double gloves, a disposable gown, and safety glasses.[1]
-
Waste Segregation: At the point of generation, immediately segregate all this compound-contaminated materials from other waste streams.[9]
-
Bulk and Liquid Waste:
-
Collect unused or expired this compound and solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Ensure the container is compatible with the chemical and is kept securely closed when not in use.
-
Do not mix with other chemical waste unless permitted by your institution's hazardous waste management plan.
-
-
Trace-Contaminated Solid Waste:
-
Contaminated Sharps:
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
Clean the area with a detergent solution, followed by a rinse with water.
-
Dispose of all cleanup materials as bulk cytotoxic waste.[8]
-
-
Final Disposal:
-
Store all sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[3]
-
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.
References
- 1. web.uri.edu [web.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. cleanaway.com.au [cleanaway.com.au]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. danielshealth.ca [danielshealth.ca]
Personal protective equipment for handling IMB5046
Essential Safety and Handling Guide for IMB5046
Disclaimer: This guide is intended to provide essential safety and logistical information for handling this compound in a laboratory setting. As no specific Safety Data Sheet (SDS) is currently available for this compound, these recommendations are based on a conservative approach, treating it as a potent and potentially hazardous substance due to its cytotoxic properties as a microtubule inhibitor.[1] All handling of this compound should be conducted by trained personnel familiar with the principles of handling cytotoxic agents.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a microtubule inhibitor with potent cytotoxicity against multiple tumor cell lines, the primary hazards are considered to be dermal, ocular, and respiratory exposure.[1] A comprehensive PPE strategy is mandatory to minimize risk.
Summary of Mandatory Personal Protective Equipment
| Body Area | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. Regular glove changes, typically every 30-60 minutes, are recommended.[2] |
| Eyes & Face | Safety goggles with side shields and a full-face shield | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body | Disposable, low-permeability, solid-front, back-closing gown | A dedicated lab coat for handling this compound is recommended to prevent contamination of personal clothing. Cuffs should be elasticated and tucked under the inner glove. |
| Respiratory | NIOSH-approved N95 respirator or higher | Recommended when handling the powder form to prevent inhalation of fine particles. All work with the solid compound should be conducted in a certified chemical fume hood or a biological safety cabinet. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach is crucial for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound must take place in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: A spill kit specifically for cytotoxic agents should be available in the immediate vicinity.
2.2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct sequence.
-
Weighing: When weighing the solid compound, utilize a containment balance enclosure or a chemical fume hood to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to minimize the risk of splashing.
2.3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment in the designated area after each use.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Waste Storage: Store hazardous waste containers in a secure, designated area, away from general laboratory traffic.
-
Disposal Method: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical absorbent pads) while wearing full PPE. For large spills, evacuate the area and contact your institution's EHS office. |
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for Personal Protective Equipment (PPE) usage when handling this compound.
Caption: Disposal plan for this compound and contaminated materials.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
